molecular formula C8H6FNO4 B1334147 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone CAS No. 70978-39-1

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Cat. No.: B1334147
CAS No.: 70978-39-1
M. Wt: 199.14 g/mol
InChI Key: YVTPUCHIOSGVSH-UHFFFAOYSA-N
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Description

5′ -Fluoro-2′ -hydroxy-3′ -nitroacetophenone, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is an aromatic hydroxy ketone. It can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTPUCHIOSGVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374582
Record name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
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Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70978-39-1
Record name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone
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Foundational & Exploratory

A Comprehensive Technical Guide to 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone (CAS No. 70978-39-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring a ketone, a hydroxyl group, and a nitro group, all attached to a fluorinated benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules. The presence of the fluorine atom is of particular significance in medicinal chemistry, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a detailed overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 87-90 °C. Its chemical structure and key identifiers are summarized in the table below.

PropertyValueSource(s)
CAS Number 70978-39-1
Molecular Formula C₈H₆FNO₄[4]
Molecular Weight 199.14 g/mol [4]
IUPAC Name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone[4]
Synonyms 5-Fluoro-2-hydroxy-3-nitroacetophenone[4]
Appearance Solid
Melting Point 87-90 °C
InChI Key YVTPUCHIOSGVSH-UHFFFAOYSA-N[4]
SMILES CC(=O)c1cc(F)cc(c1O)=O[4]

Synthesis

The primary route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 5-fluoro-2-hydroxyacetophenone.[4] The hydroxyl and acetyl groups on the aromatic ring direct the incoming nitro group to the ortho and meta positions, respectively. The strong activating and ortho,para-directing effect of the hydroxyl group, combined with the meta-directing effect of the acetyl group, favors the introduction of the nitro group at the 3-position.

Experimental Protocol: Nitration of 5-fluoro-2-hydroxyacetophenone

This protocol is adapted from general methods for the nitration of substituted acetophenones.[5][6] Researchers should perform a risk assessment and optimize conditions as necessary.

Materials:

  • 5-fluoro-2-hydroxyacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5-fluoro-2-hydroxyacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 5-fluoro-2-hydroxyacetophenone in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

G cluster_synthesis Synthesis Workflow Start 5-fluoro-2-hydroxyacetophenone Step1 Dissolve in conc. H₂SO₄ at 0-5 °C Start->Step1 Step2 Add nitrating mixture (HNO₃/H₂SO₄) dropwise at 0-5 °C Step1->Step2 Step3 Stir for 1-2 hours Step2->Step3 Step4 Quench on ice Step3->Step4 Step5 Filter and wash with water Step4->Step5 Step6 Recrystallize from ethanol Step5->Step6 End This compound Step6->End

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds.[7] The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a key precursor for the synthesis of various heterocyclic scaffolds and other complex molecules.

Synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone

A primary application of this compound is its conversion to 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation. This amino derivative serves as a versatile building block for constructing more elaborate molecular architectures.

This protocol is derived from a procedure described in patent EP3936192A1.[8][9]

Materials:

  • This compound (CAS No. 70978-39-1)

  • Methanol (MeOH)

  • Rhodium 5% on Carbon (Rh/C) catalyst

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • Dissolve this compound (938 mg) in methanol (80 mL) in a suitable reaction vessel.[8]

  • Add 5% rhodium on carbon (72.0 mg) to the solution at room temperature.[8]

  • Stir the mixture under a hydrogen atmosphere at room temperature for 7 hours.[8]

  • Upon completion of the reaction, remove the insoluble catalyst by filtration through a pad of Celite.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone.[8]

G cluster_reduction Reduction Workflow Start This compound Step1 Dissolve in Methanol Start->Step1 Step2 Add 5% Rhodium on Carbon Step1->Step2 Step3 Stir under H₂ atmosphere for 7h Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Remove solvent under reduced pressure Step4->Step5 End 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone Step5->End

Caption: Workflow for the reduction of the title compound.

Role as an Intermediate in Cancer Therapeutics

A notable application of this compound is its use as a starting material in the synthesis of pyrrolopyrazole derivatives. These compounds have been identified as inhibitors of phosphatidylserine synthase 1 (PSS1), an enzyme implicated in cancer.[8][9] The synthesis of these potential anti-cancer agents highlights the importance of this compound in the drug discovery pipeline.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis via nitration of 5-fluoro-2-hydroxyacetophenone and its subsequent conversion to the corresponding amine provide a versatile platform for the development of novel therapeutic agents, including potential treatments for cancer. The strategic incorporation of fluorine in this building block underscores the broader importance of organofluorine chemistry in modern pharmaceutical research.

References

  • Google Patents. EP3936192A1 - Pyrrolopyrazole derivative.
  • Eureka | Patsnap. Preparation process of 5-fluoro-2-hydroxyacetophenone. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatics in Modern Drug Discovery. Available from: [Link].

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Available from: [Link].

  • Amerigo Scientific. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Available from: [Link].

  • European Patent Office. PYRROLOPYRAZOLE DERIVATIVE - EP 3936192 B1. Available from: [Link].

  • O'Hagan, D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8359–8373. Available from: [Link].

  • Google Patents. WO2020179859A1 - ピロロピラゾール誘導体.
  • ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. Available from: [Link].

  • Bloom Tech. What are the synthesis routes of 5-Fluoro-2-nitroaniline. (2023-04-24). Available from: [Link].

  • BIOSYNCE. 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Available from: [Link].

  • Google Patents. US4536518A - Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine.
  • MySkinRecipes. 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. Available from: [Link].

  • Google Patents. US8691802B2 - Stabilized compositions comprising a therapeutically active agent and an oxidizing preservative.
  • ResearchGate. Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib | Request PDF. Available from: [Link].

  • ResearchGate. How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. (2019-07-08). Available from: [Link].

  • Organic Syntheses. Acetophenone, m-nitro-. Available from: [Link].

  • Zhang, Y., et al. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR protocols, 3(2), 101323. Available from: [Link].

  • ResearchGate. (a) Different catalytic pathways in the hydrogenation of acetophenone.... | Download Scientific Diagram. Available from: [Link].

  • ResearchGate. (PDF) Discontinuous two step flow synthesis of m-aminoacetophenone”. Available from: [Link].

  • ResearchGate. Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst | Request PDF. Available from: [Link].

  • Wiley Online Library. Transfer Hydrogenation of Flavanones and ortho- Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Complexes. Available from: [Link].

Sources

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of this compound, a key aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in verifiable scientific literature.

Introduction: A Versatile Building Block

This compound, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is a substituted aromatic hydroxy ketone. Its molecular architecture, featuring four distinct functional groups—a ketone, a hydroxyl group, a nitro group, and a fluorine atom—renders it a highly versatile and reactive building block in organic synthesis. The strategic placement of these groups on the phenyl ring allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide will explore the fundamental characteristics of this compound, providing the technical insights necessary for its effective utilization in research and development.

Core Physicochemical Properties

The physical and chemical identity of a compound is fundamental to its application. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 70978-39-1[3]
Molecular Formula C₈H₆FNO₄[]
Linear Formula FC₆H₂(OH)(NO₂)COCH₃
Molecular Weight 199.14 g/mol [3]
Appearance Solid (e.g., powder, crystal)[1]
Melting Point 87-90 °C (literature)
Boiling Point 240.9 °C at 760 mmHg (Predicted)[]
Density 1.47 g/cm³ (Predicted)[]
SMILES String CC(=O)c1cc(F)cc(c1O)=O
InChI 1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3
InChI Key YVTPUCHIOSGVSH-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Primary Synthesis Pathway: Electrophilic Nitration

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 5-fluoro-2-hydroxy-acetophenone.[3] The presence of the activating hydroxyl group and the deactivating acetyl group on the aromatic ring directs the incoming nitro group primarily to the position ortho to the hydroxyl group and meta to the acetyl group.

Causality Behind Experimental Choices: The choice of a nitrating agent and solvent system is critical. A mixture of nitric acid and a protic acid like acetic acid is often employed to generate the nitronium ion (NO₂⁺) in situ under controlled conditions, preventing over-nitration or degradation of the starting material.[5] Dichloromethane serves as a solvent to homogenize the reaction mixture. The temperature is maintained around 40°C to ensure a sufficient reaction rate without promoting unwanted side reactions.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative method based on general procedures for the nitration of substituted hydroxyacetophenones.[5][6]

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 5-fluoro-2-hydroxy-acetophenone (1.0 eq) in dichloromethane.

  • Reagent Addition: Add acetic acid to the solution. Heat the mixture to a stable temperature of 40°C.

  • Nitration: Slowly add concentrated nitric acid (approx. 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 45°C. The reaction is exothermic and requires careful monitoring.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 40°C for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice water and stir.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Key Reactivity: Reduction of the Nitro Group

A primary application of this compound is its use as a precursor to the corresponding amine, 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. This transformation is typically achieved through catalytic hydrogenation, a clean and efficient method for reducing aromatic nitro groups.

Causality Behind Experimental Choices: Catalytic hydrogenation using a noble metal catalyst (like Palladium on Carbon, Pd/C) and a hydrogen source (H₂ gas) is highly selective for the reduction of the nitro group without affecting the ketone or the aromatic ring. The catalyst provides a surface for the reaction to occur, significantly lowering the activation energy.

Caption: Key reaction of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method for the reduction of aromatic nitro compounds.

  • Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within a few hours.

  • Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.

Spectral Characterization

While specific spectra are dependent on the acquisition parameters, the key structural features of this compound would produce characteristic signals in various spectroscopic analyses.

  • ¹H NMR: Protons on the aromatic ring would appear as distinct doublets or doublets of doublets due to coupling with each other and the fluorine atom. The acetyl methyl protons would be a singlet around 2.5 ppm, and the phenolic hydroxyl proton would be a broad singlet at a higher chemical shift.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the ketone would be significantly downfield (around 200 ppm). Carbons attached to electronegative atoms (F, O, N) would have characteristic chemical shifts.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ketone (around 1650-1700 cm⁻¹), a broad O-H stretch for the phenol (around 3200-3600 cm⁻¹), and characteristic stretches for the C-NO₂ group (around 1530 and 1350 cm⁻¹) and the C-F bond.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 199.14, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

Substituted nitroacetophenones are crucial intermediates in the synthesis of a wide range of biologically active molecules.[7][8] this compound is no exception, serving as a valuable scaffold in medicinal chemistry.

  • Pharmaceutical Intermediates: The compound's amine derivative, obtained via nitro reduction, is a key precursor for building more complex heterocyclic structures, which are common motifs in pharmaceuticals. For instance, similar 2-hydroxy-3-nitroacetophenone structures are used to synthesize drugs like pranlukast, an anti-allergic and anti-asthma medication.[5]

  • Scaffold for Bioactive Molecules: The presence of multiple functional groups allows for sequential and site-selective modifications. This makes it an ideal starting point for creating libraries of compounds for screening in drug discovery programs, including potential anti-cancer or antimicrobial agents.[1][2] The fluoro substituent is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards.[10]

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
STOT SE (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.
Precautionary Measures & PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

    • Respiratory Protection: Use a NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated.

  • Handling: Avoid breathing dust.[11] Wash hands thoroughly after handling. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is classified as a combustible solid.

Conclusion

This compound is a chemical intermediate of significant value, characterized by its well-defined physicochemical properties and versatile reactivity. Its straightforward synthesis and the presence of multiple, selectively addressable functional groups make it a powerful tool for synthetic chemists. Its primary utility lies in its role as a precursor to complex pharmaceutical and bioactive molecules, underscoring its importance in the ongoing efforts of drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential hazards.

References

  • Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Retrieved from [Link][3]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • Widersten, M., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC - NIH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 3-Nitroacetophenone (CAS 121-89-1) in Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Nitroacetophenone (CAS 577-59-3) in Fine Chemical Synthesis. Retrieved from [Link]

  • Aswale, S.R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104787941A - Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • PubChem - NIH. (n.d.). p-Nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

  • NIH. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a valuable building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, spectroscopic characterization, and potential applications.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, systematically named 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is an aromatic ketone characterized by a unique substitution pattern on the phenyl ring. The presence of fluoro, hydroxyl, nitro, and acetyl functional groups imparts a distinct reactivity profile, making it a strategic precursor in the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery. The interplay of the electron-withdrawing and electron-donating properties of its substituents governs its chemical behavior and provides multiple avenues for synthetic transformations.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to understanding its reactivity and spectroscopic properties.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone[1]
CAS Number 70978-39-1
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Melting Point 87-90 °C
Appearance Solid
InChI Key YVTPUCHIOSGVSH-UHFFFAOYSA-N[1]
SMILES CC(=O)c1cc(F)cc(c1O)=O[1]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the electrophilic nitration of 5-fluoro-2-hydroxyacetophenone.[1] The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of this reaction.

dot graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

} Caption: Synthetic pathway to this compound.

Mechanistic Insights and Experimental Rationale

The hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group, while the acetyl (-COCH₃) group is a deactivating, meta- directing group. The fluorine (-F) atom is deactivating but also ortho-, para- directing. In this specific substrate, the powerful ortho-, para- directing influence of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group is already substituted with the acetyl group. Therefore, nitration occurs at one of the ortho positions. The position C3 is sterically less hindered and electronically activated by the hydroxyl group, making it the primary site of nitration.

A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Detailed Experimental Protocol

Materials:

  • 5-Fluoro-2-hydroxyacetophenone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or another suitable inert solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoro-2-hydroxyacetophenone in a minimal amount of glacial acetic acid or dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetophenone derivative over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • The solid product that precipitates out is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS), comparing the data with expected values.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. While specific spectral data from a single peer-reviewed source for this exact molecule is not available in the conducted searches, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A singlet for the methyl protons (-COCH₃) around δ 2.5-2.7 ppm.- Two doublets in the aromatic region (δ 7.0-8.5 ppm) for the two aromatic protons, showing coupling to each other and to the fluorine atom.- A broad singlet for the phenolic hydroxyl proton (-OH), which may be downfield and its position can be concentration-dependent.
¹³C NMR - A signal for the carbonyl carbon (-C=O) around δ 195-205 ppm.- A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.- Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to fluorine showing a large C-F coupling constant. The carbons attached to the hydroxyl and nitro groups will also show characteristic shifts.
FT-IR (cm⁻¹) - A broad O-H stretching band around 3200-3500 cm⁻¹.- A strong C=O stretching band for the ketone around 1650-1680 cm⁻¹.- Asymmetric and symmetric N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-F stretching band around 1200-1250 cm⁻¹.- C-H stretching and bending vibrations for the aromatic ring and methyl group.
Mass Spec. (EI) - A molecular ion peak (M⁺) at m/z = 199.- A prominent fragment ion at m/z = 184 corresponding to the loss of a methyl group (M-15).- A fragment at m/z = 156 corresponding to the loss of the acetyl group (M-43).- Other fragments resulting from the loss of NO, NO₂, and other small molecules.

Chemical Reactivity and Synthetic Applications

The diverse functional groups of this compound make it a versatile platform for a range of chemical transformations.

dot graph Reactivity_Diagram { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; edge [fontname="Helvetica", fontsize=10];

} Caption: Reactivity map of this compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, a key intermediate for the synthesis of various heterocyclic compounds.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro and acetyl groups, can be susceptible to nucleophilic aromatic substitution (SNAᵣ) with various nucleophiles, such as amines, alkoxides, or thiolates. This allows for the introduction of a wide range of substituents at the 5-position.

  • Reactions of the Acetyl Group: The carbonyl group can undergo a variety of classical ketone reactions, including reduction to a secondary alcohol, reductive amination, and condensation reactions at the alpha-carbon.

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity into the molecular scaffold.

Application in the Synthesis of Bioactive Molecules

One of the primary applications of this compound is as a precursor for the synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. This amino derivative is a valuable building block for the construction of various heterocyclic systems, such as quinolines, quinolones, and benzodiazepines, which are common scaffolds in medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its synthesis via nitration of the readily available 5-fluoro-2-hydroxyacetophenone is a straightforward process, and its multiple functional groups offer a plethora of opportunities for further chemical modification. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of significant value to researchers and professionals engaged in the design and synthesis of novel chemical entities for drug discovery and other applications. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to unveil its full potential.

References

  • Amerigo Scientific. This compound (98%). [Link]

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An In-depth Technical Guide to the Starting Materials for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in Medicinal Chemistry

This compound is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, a nitro group, and an acetyl moiety, provides multiple points for chemical modification, making it a versatile intermediate in drug discovery and development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro and acetyl groups are precursors to a wide range of chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, with a focus on the selection and preparation of the necessary starting materials.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways have been identified as the most logical and efficient for the laboratory-scale and potential pilot-plant scale synthesis of this compound. This guide will delve into the technical intricacies of each approach:

  • Route 1: Electrophilic Nitration of 5-Fluoro-2-hydroxyacetophenone. This is a direct and often preferred method, capitalizing on the commercial availability or straightforward synthesis of the fluorinated hydroxyacetophenone precursor.

  • Route 2: Friedel-Crafts Acylation of 4-Fluoro-2-nitrophenol. This classic carbon-carbon bond-forming reaction offers an alternative pathway, particularly when the corresponding fluoronitrophenol is a readily accessible starting material.

The following sections will provide a detailed examination of each route, including the preparation of key intermediates, step-by-step experimental protocols, and the underlying chemical principles that govern these transformations.

Route 1: Synthesis via Nitration of 5-Fluoro-2-hydroxyacetophenone

This synthetic strategy hinges on the regioselective introduction of a nitro group onto the aromatic ring of 5-fluoro-2-hydroxyacetophenone. The hydroxyl and acetyl groups are ortho, para-directing and meta-directing, respectively, which influences the position of nitration.

Core Starting Material: 5-Fluoro-2-hydroxyacetophenone

The commercial availability of 5-fluoro-2-hydroxyacetophenone makes it an attractive starting point for this route.[1][2][3][4][5][6][7][8] For researchers who prefer to synthesize this precursor in-house, two reliable methods are presented below.

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[7][9][10] In this case, 4-fluorophenyl acetate is rearranged in the presence of a Lewis acid catalyst to yield the desired product.

Fries_Rearrangement 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl_Acetate 4-Fluorophenyl_Acetate 4-Fluorophenol->4-Fluorophenyl_Acetate Acetylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->4-Fluorophenyl_Acetate 5-Fluoro-2-hydroxyacetophenone 5-Fluoro-2-hydroxyacetophenone 4-Fluorophenyl_Acetate->5-Fluoro-2-hydroxyacetophenone Fries Rearrangement Lewis_Acid AlCl₃ Lewis_Acid->5-Fluoro-2-hydroxyacetophenone caption Fries Rearrangement for 5-Fluoro-2-hydroxyacetophenone Synthesis

Caption: Synthesis of 5-Fluoro-2-hydroxyacetophenone via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement of 4-Fluorophenyl Acetate

  • Esterification: To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 eq) dropwise at 0 °C. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct.

  • Reaction Monitoring: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Ester: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-fluorophenyl acetate.

  • Fries Rearrangement: The 4-fluorophenyl acetate is heated with a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), without a solvent or in a high-boiling inert solvent.

  • Temperature Control: The reaction temperature is a critical parameter to control the regioselectivity. Lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.

  • Quenching and Product Isolation: The reaction mixture is carefully quenched by pouring it onto ice and acidifying with HCl. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Reagent/ParameterEsterificationFries Rearrangement
Starting Material 4-Fluorophenol4-Fluorophenyl Acetate
Reagent Acetyl ChlorideAluminum Chloride (AlCl₃)
Solvent DichloromethaneNone or high-boiling inert solvent
Temperature 0 °C to room temperature120-160 °C
Reaction Time 1-3 hours2-6 hours
Typical Yield >95%60-80%

An alternative, multi-step synthesis commences with the more readily available p-aminophenol.[11][12] This pathway involves acetylation of both the amino and hydroxyl groups, followed by a Fries rearrangement, and finally, a diazotization-fluorination sequence (Balz-Schiemann reaction).

Aminophenol_Route p-Aminophenol p-Aminophenol Diacetate 4-Acetamidophenyl acetate p-Aminophenol->Diacetate Acetylation Rearranged 2-Acetyl-4-acetamidophenol Diacetate->Rearranged Fries Rearrangement Amino_ketone 4-Amino-2-hydroxyacetophenone Rearranged->Amino_ketone Hydrolysis Final_Product 5-Fluoro-2-hydroxyacetophenone Amino_ketone->Final_Product Diazotization/Fluorination caption Synthesis from p-Aminophenol

Caption: Multi-step synthesis of 5-Fluoro-2-hydroxyacetophenone from p-Aminophenol.

Experimental Protocol: Synthesis from p-Aminophenol

  • Acetylation: p-Aminophenol is treated with an excess of acetic anhydride to acetylate both the amine and hydroxyl functionalities.

  • Fries Rearrangement: The resulting 4-acetamidophenyl acetate is subjected to a Fries rearrangement using aluminum chloride to yield 2-acetyl-4-acetamidophenol.

  • Hydrolysis: The acetamido group is selectively hydrolyzed under acidic conditions to afford 4-amino-2-hydroxyacetophenone.

  • Diazotization and Fluorination: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HBF₄). Subsequent thermal decomposition of the diazonium tetrafluoroborate salt introduces the fluorine atom onto the aromatic ring to give the final product.

Nitration of 5-Fluoro-2-hydroxyacetophenone

With the precursor in hand, the final step is the regioselective nitration. The hydroxyl group is a strongly activating, ortho,para-directing group, while the acetyl group is a deactivating, meta-directing group. This combination of directing effects strongly favors the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group.

Experimental Protocol: Nitration [5][10][13]

  • Reaction Setup: 5-Fluoro-2-hydroxyacetophenone (1.0 eq) is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice-salt bath.

  • Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.

  • Addition: The nitrating mixture is added dropwise to the solution of the starting material, maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate.

  • Purification: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

ParameterValue
Starting Material 5-Fluoro-2-hydroxyacetophenone
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄
Solvent Glacial Acetic Acid or Conc. H₂SO₄
Temperature 0-5 °C
Reaction Time 1-4 hours
Typical Yield 70-85%

Route 2: Synthesis via Friedel-Crafts Acylation of 4-Fluoro-2-nitrophenol

This alternative approach involves the introduction of the acetyl group onto a pre-functionalized aromatic ring using a Friedel-Crafts acylation reaction.[9][12][14][15] This method is particularly useful if 4-fluoro-2-nitrophenol is a more readily available or cost-effective starting material.

Core Starting Material: 4-Fluoro-2-nitrophenol

4-Fluoro-2-nitrophenol can be synthesized from 4-fluorophenol via electrophilic nitration.

The nitration of 4-fluorophenol will yield a mixture of isomers. The desired 4-fluoro-2-nitrophenol is typically the major product due to the directing effect of the hydroxyl group.

Nitrophenol_Synthesis 4-Fluorophenol 4-Fluorophenol 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol 4-Fluorophenol->4-Fluoro-2-nitrophenol Nitration Nitrating_Agent HNO₃/H₂SO₄ Nitrating_Agent->4-Fluoro-2-nitrophenol caption Synthesis of 4-Fluoro-2-nitrophenol

Caption: Synthesis of the key intermediate, 4-Fluoro-2-nitrophenol.

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrophenol [13]

  • Reaction Setup: 4-Fluorophenol is dissolved in a suitable solvent, such as dichloromethane or glacial acetic acid, and cooled to a low temperature (e.g., 0 °C).

  • Nitration: A solution of nitric acid in the chosen solvent is added dropwise, maintaining the low temperature.

  • Isomer Separation: After the reaction is complete, the mixture is worked up, and the desired 4-fluoro-2-nitrophenol isomer is separated from other isomers by techniques such as fractional crystallization or column chromatography.

Friedel-Crafts Acylation of 4-Fluoro-2-nitrophenol

The Friedel-Crafts acylation introduces the acetyl group onto the aromatic ring. The hydroxyl group is activating and ortho,para-directing, while the nitro group is deactivating and meta-directing. The acylation is expected to occur at the position ortho to the hydroxyl group and meta to the nitro group.

Experimental Protocol: Friedel-Crafts Acylation

  • Catalyst Suspension: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) (a stoichiometric amount is often required), is suspended in an inert solvent like dichloromethane or 1,2-dichloroethane under an inert atmosphere.[12]

  • Acylating Agent: Acetyl chloride or acetic anhydride (1.0-1.2 eq) is added to the suspension at a low temperature (0-5 °C) to form the acylium ion complex.

  • Substrate Addition: A solution of 4-fluoro-2-nitrophenol (1.0 eq) in the same solvent is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to proceed at a controlled temperature, often slowly warming to room temperature.

  • Work-up and Purification: The reaction is quenched by carefully adding it to ice-water. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

ParameterValue
Starting Material 4-Fluoro-2-nitrophenol
Acylating Agent Acetyl Chloride or Acetic Anhydride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane or 1,2-Dichloroethane
Temperature 0 °C to room temperature
Reaction Time 2-8 hours
Typical Yield 50-70%

Conclusion: A Versatile Intermediate within Reach

The synthesis of this compound is achievable through well-established and reliable synthetic methodologies. The choice between the nitration of a pre-formed acetophenone and the Friedel-Crafts acylation of a nitrophenol will largely depend on the availability and cost of the respective starting materials. Both routes offer a high degree of control and provide access to this valuable building block for the advancement of pharmaceutical research and development. This guide has provided the in-depth technical details necessary for researchers and scientists to confidently approach the synthesis of this important compound.

References

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physical and chemical properties of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Abstract

This compound is a substituted aromatic hydroxy ketone that serves as a pivotal building block in synthetic organic chemistry and medicinal research. Its trifunctional nature, featuring hydroxyl, nitro, and acetyl groups, combined with the strategic placement of a fluorine atom, makes it a highly versatile intermediate for the development of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is structurally characterized by an acetophenone core with three key substituents on the phenyl ring.[1] The fluorine atom at the 5'-position, the hydroxyl group at the 2'-position, and the nitro group at the 3'-position create a unique electronic and steric environment that dictates its reactivity and potential applications.

The presence of the fluorine atom is particularly significant in the context of drug development. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[2]

Core Physical and Chemical Properties

The compound's properties are summarized below. It typically presents as a solid, and its characteristics are well-documented by major chemical suppliers.

PropertyValueSource(s)
CAS Number 70978-39-1[1][3]
Molecular Formula C₈H₆FNO₄[1]
Linear Formula FC₆H₂(OH)(NO₂)COCH₃[3]
Molecular Weight 199.14 g/mol [1][3]
Melting Point 87-90 °C (lit.)[3]
Purity ≥98% (Commercially Available)[1]
InChI Key YVTPUCHIOSGVSH-UHFFFAOYSA-N[1]
SMILES CC(=O)c1cc(F)cc(c1O)=O[1]

Synthesis and Chemical Reactivity

The functionality of this compound makes it a valuable precursor for a range of chemical transformations.

Synthesis Pathway: Electrophilic Nitration

The primary route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 5-fluoro-2-hydroxy-acetophenone.[1]

Causality of the Reaction: The hydroxyl (-OH) and acetyl (-COCH₃) groups already present on the phenyl ring are ortho-, para-directing and meta-directing, respectively. However, the powerful activating and ortho-directing effect of the hydroxyl group dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. The position para to the hydroxyl group is occupied by the acetyl group. Of the two available ortho positions, the one adjacent to the fluorine atom is sterically less hindered and electronically favored, leading to the formation of the 3'-nitro product.

Synthesis Precursor 5-Fluoro-2-hydroxy-acetophenone Reagents HNO₃ / H₂SO₄ (Nitrating Agent) Precursor->Reagents Product 5'-Fluoro-2'-hydroxy- 3'-nitroacetophenone Reagents->Product Electrophilic Aromatic Substitution

Caption: Synthesis of this compound.

Key Reactivity: Nitro Group Reduction

A critical reaction for this molecule in drug development is the reduction of the nitro group to an amine. This transformation is most commonly achieved through catalytic hydrogenation. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, or reductive amination.

The resulting 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone is a key intermediate for building more complex molecular scaffolds.

Reactivity Start 5'-Fluoro-2'-hydroxy- 3'-nitroacetophenone Reagents H₂, Pd/C (Catalytic Hydrogenation) Start->Reagents Product 1-(3-Amino-5-fluoro- 2-hydroxyphenyl)ethanone Reagents->Product Nitro Group Reduction

Caption: Key reduction reaction of the nitro functional group.

Applications in Research and Drug Development

While specific applications of this compound are proprietary or in early-stage research, its utility can be inferred from its structural features and the applications of analogous compounds.

  • Scaffold for API Synthesis: Like similar substituted acetophenones, it serves as a molecular framework for building APIs.[4] The three distinct functional groups allow for sequential, controlled modifications to explore structure-activity relationships (SAR).

  • Intermediate for Heterocyclic Chemistry: The amino derivative is a prime candidate for synthesizing bicyclic heterocycles, such as chromene derivatives, which are prevalent in many biologically active compounds.[4]

  • Fragment-Based Drug Discovery (FBDD): The presence of a fluorine atom makes this molecule and its derivatives ideal for ¹⁹F-NMR screening in FBDD campaigns.[2] ¹⁹F-NMR is a sensitive technique for detecting the binding of small fragments to protein targets, helping to identify initial hits for drug development.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (STOT SE 3).

  • Target Organs: Respiratory system.

Recommended Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.[5]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It is classified as a combustible solid (Storage Class 11).

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[8]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound.

Representative Synthesis Protocol

This protocol describes the nitration of 5-fluoro-2-hydroxy-acetophenone.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly add 5-fluoro-2-hydroxy-acetophenone to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Characterization Workflow

To validate the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet for the acetyl (-COCH₃) protons, a singlet for the hydroxyl (-OH) proton (which may be broad), and distinct doublets in the aromatic region for the two coupled aromatic protons.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring (with C-F coupling visible), and the methyl carbon.[9]

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch (broad), the C=O stretch of the ketone, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.[10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound by identifying the molecular ion peak [M-H]⁻ or [M+H]⁺.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physical properties, predictable reactivity, and multifunctional scaffold design provide chemists with a reliable and versatile platform for synthesizing novel compounds. Understanding its core characteristics, from synthesis to safe handling, is fundamental for any research professional aiming to leverage its full potential in their discovery programs.

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An In-Depth Technical Guide to the Physicochemical Characterization of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, with a primary focus on its melting point, a critical parameter for its identification, purity assessment, and application in further synthetic endeavors. This document is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a robust understanding for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is an aromatic hydroxy ketone that serves as a valuable building block in organic synthesis.[1][2] Its trifunctional nature, featuring a ketone, a hydroxyl group, and a nitro group on a fluorinated benzene ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. For instance, it can be used to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone through catalytic hydrogenation, a compound with potential applications in medicinal chemistry.[1]

Accurate determination of the physicochemical properties of this compound is paramount for its effective use. The melting point, in particular, is a fundamental characteristic that provides a rapid and reliable indication of a compound's identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point 87-90 °C (literature)[1]
CAS Number 70978-39-1[1]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Appearance Solid (form may vary)N/A
Purity Typically available as ≥98%[1][2]

Synthesis and Purification: A Pathway to a Pure Sample

The primary route for the synthesis of this compound is the nitration of 5-fluoro-2'-hydroxyacetophenone.[1][2] The presence of the activating hydroxyl group and the deactivating acetyl group on the benzene ring directs the incoming nitro group to the ortho and para positions relative to the hydroxyl group. The fluorine atom at the 5'-position further influences the regioselectivity of the reaction.

Conceptual Synthesis Workflow

The synthesis process can be conceptually broken down into the following stages:

SynthesisWorkflow A Starting Material: 5-Fluoro-2'-hydroxyacetophenone B Nitration Reaction A->B Nitrating Agent (e.g., HNO₃/H₂SO₄) C Crude Product Isolation B->C Quenching & Work-up D Purification C->D Recrystallization or Chromatography E Pure this compound D->E Drying

Caption: A conceptual workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Adapted from a General Nitration Procedure)

This protocol is adapted from established methods for the nitration of acetophenone derivatives and should be optimized for this specific substrate.

Materials:

  • 5-Fluoro-2'-hydroxyacetophenone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction Setup: Dissolve 5-fluoro-2'-hydroxyacetophenone in a suitable solvent like dichloromethane in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 5-fluoro-2'-hydroxyacetophenone while maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Potential Impurities and Their Impact on Melting Point

The primary impurity in this synthesis is likely to be the starting material, 5-fluoro-2'-hydroxyacetophenone, if the reaction does not go to completion. Other potential impurities could include regioisomers formed during the nitration process. The presence of even small amounts of impurities will typically lead to a depression and broadening of the melting point range. A sharp melting point range (typically 1-2 °C) is a good indicator of high purity.

Melting Point Determination: A Cornerstone of Characterization

The determination of a precise melting point is a critical step in verifying the identity and purity of the synthesized this compound.

The Underlying Principle

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Finely powder the dry sample B Capillary Tube Loading: Pack 2-3 mm of sample A->B C Instrument Setup: Place capillary in melting point apparatus B->C D Heating and Observation: Heat slowly (1-2 °C/min) near the expected melting point C->D E Record Melting Range: Note the temperature at which melting begins and is complete D->E

Sources

solubility of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. An understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document delves into the theoretical principles governing the solubility of this multifaceted molecule, offering a predicted solubility profile based on its structural attributes. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, empowering researchers and drug development professionals to generate precise and reliable data.

Introduction

This compound is an aromatic hydroxy ketone that serves as a valuable building block in the synthesis of various biologically active compounds.[1][2][3] The strategic placement of its functional groups—a fluoro, a hydroxyl, a nitro, and an acetyl group—imparts unique chemical reactivity and physical properties. Among these properties, solubility is a critical parameter that dictates its handling, reaction kinetics, and bioavailability in potential drug formulations. This guide aims to provide a deep understanding of the factors influencing the solubility of this compound in common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential before exploring its solubility. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₄[1][3][4]
Molecular Weight 199.14 g/mol [1][3][4]
Melting Point 87-90 °C[4]
Appearance Crystalline solid
CAS Number 70978-39-1[1][3][4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

The Influence of Functional Groups on Polarity and Hydrogen Bonding

The solubility of this compound is dictated by the combined effects of its four functional groups:

  • Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This significantly contributes to the molecule's potential for interaction with polar solvents, particularly protic solvents like alcohols.

  • Acetyl Group (-COCH₃): The carbonyl (C=O) in the acetyl group is polar and can act as a hydrogen bond acceptor.[6] This enhances solubility in polar aprotic and protic solvents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, making the aromatic ring electron-deficient and increasing the overall polarity of the molecule.

  • Fluoro Group (-F): As the most electronegative element, fluorine is a strong electron-withdrawing group. Its effect on solubility can be complex; while it increases molecular polarity, it can also increase lipophilicity in certain contexts.[7]

Intramolecular vs. Intermolecular Hydrogen Bonding

A critical structural feature of this compound is the ortho positioning of the hydroxyl and acetyl groups. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[8][9] This internal hydrogen bond can reduce the availability of these groups to form intermolecular hydrogen bonds with solvent molecules, which may decrease its solubility in polar protic solvents compared to an isomer where such intramolecular bonding is not possible.[10][11] However, the overall polarity of the molecule remains high, suggesting favorable interactions with a range of polar solvents.

Crystal Lattice Energy

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation of the molecules.[12][13][14] Compounds with high melting points often have high lattice energies, which can negatively impact their solubility. The melting point of this compound (87-90 °C) is moderately high, suggesting a stable crystal lattice that will require a solvent capable of strong intermolecular interactions to disrupt it.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative solubility profile can be predicted based on its structural analysis and by drawing parallels with similarly substituted acetophenone derivatives. For instance, related nitroacetophenones are reported to be soluble in polar solvents like acetone, methanol, and hot ethanol, while having low solubility in water.[1][15]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Highly SolubleCapable of hydrogen bonding with the hydroxyl, nitro, and acetyl groups.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleStrong dipole-dipole interactions with the polar functional groups of the solute.
Chlorinated Dichloromethane, ChloroformModerately SolubleCan engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleLacks the polarity and hydrogen bonding ability to effectively solvate the highly polar solute.
Aqueous WaterSparingly SolubleThe presence of the aromatic ring and multiple nonpolar C-H bonds limits solubility despite the polar functional groups. The intramolecular hydrogen bond may also reduce interactions with water.[10][11]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[16][17][18]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess solid This compound prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Add known volume of selected organic solvent prep_solvent->prep_vial agitate Agitate at a constant temperature (e.g., 24-48h) prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute filtered sample with mobile phase filter->dilute hplc Quantify concentration using validated HPLC-UV method dilute->hplc calculate Calculate solubility (mg/mL) using calibration curve hplc->calculate

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that is visually in excess is sufficient.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution does not change over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable reverse-phase HPLC method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is often a good starting point for acetophenone derivatives.[10]

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Conclusion

The solubility of this compound is a critical parameter governed by the interplay of its polar functional groups, the potential for intramolecular hydrogen bonding, and its crystal lattice energy. Based on theoretical principles, it is predicted to be most soluble in polar aprotic and polar protic organic solvents and sparingly soluble in nonpolar and aqueous media. For precise quantitative data essential for drug development and process optimization, the detailed experimental protocol provided in this guide offers a robust and reliable methodology.

References

  • Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? (2023, March 14). ResearchGate. Retrieved from [Link]

  • 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Amerigo Scientific. Retrieved from [Link]

  • Solubility curve of p-nitroacetophenone. ResearchGate. Retrieved from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2024). Journal of Medical and Health Studies. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. Retrieved from [Link]

  • Shake Flask Method Summary. BioAssay Systems. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics. Retrieved from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Retrieved from [Link]

  • How to Calculate Solubility By HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]

  • Principles of Solubility. ResearchGate. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2021). Chemical Reviews. Retrieved from [Link]

  • Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Lattice Energy and Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (2017). International Journal of Pharmaceutics. Retrieved from [Link]

  • Solubility of Organic Compounds. Retrieved from [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Retrieved from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). Molecules. Retrieved from [Link]

  • Lattice Energy: Significance and symbolism. Wisdomlib. Retrieved from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2021). Sciforum. Retrieved from [Link]

  • Structural study of three o-hydroxyacetophenone derivatives using X-ray powder diffraction: interplay of weak intermolecular interactions. (2016). CrystEngComm. Retrieved from [Link]

  • Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. (2021). Molecules. Retrieved from [Link]

  • Properties of aromatic ketones and other solvents. ResearchGate. Retrieved from [Link]

  • Lattice Energy. Retrieved from [Link]

  • Lattice energy: Definition, Importance and Factors affecting. Allen Overseas. Retrieved from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2012). ResearchGate. Retrieved from [Link]

  • Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2013). ResearchGate. Retrieved from [Link]

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5'-Fluoro-2'-hydroxy-3'-nitroacetophenone: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone (CAS No. 70978-39-1). Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Compound Identification and Physicochemical Overview

This compound is an aromatic hydroxy ketone, a functionalized organic building block often utilized in the synthesis of more complex molecules.[1] Its structure incorporates several key functional groups—a ketone, a hydroxyl group (phenol), a nitro group, and a fluorine atom—each contributing to its specific reactivity and hazard profile. A primary application is in the preparation of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone through catalytic hydrogenation, a process that involves reducing the nitro group.[1]

Understanding this chemical's properties is the first step in a robust risk assessment.

PropertyValueSource(s)
CAS Number 70978-39-1[2]
Molecular Formula FC₆H₂(OH)(NO₂)COCH₃[2]
Molecular Weight 199.14 g/mol [2]
Appearance Solid
Melting Point 87-90 °C[2]
Storage Class 11 - Combustible Solids[2]

GHS Hazard Analysis and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance, warranting specific precautions.

  • Signal Word: Warning [2]

GHS Pictogram:



Hazard Statements (H-Codes): [2][3]

  • H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.[4][5] The phenolic hydroxyl group is a primary contributor to this irritant effect.

  • H319: Causes serious eye irritation. Contact with the eyes can cause significant, potentially damaging, inflammation.[4][5] This is a more severe warning than simple eye irritation.

  • H335: May cause respiratory irritation. Inhalation of the dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][6]

Target Organs: Respiratory system.[2][3]

The following diagram illustrates the logical flow from the compound's identity to its formal hazard classification.

GHS_Classification cluster_ID Compound Identity cluster_Hazards Identified Hazards (GHS) cluster_Classification Hazard Class Compound This compound CAS: 70978-39-1 H315 H315: Causes skin irritation Compound->H315 leads to classification of H319 H319: Causes serious eye irritation Compound->H319 leads to classification of H335 H335: May cause respiratory irritation Compound->H335 leads to classification of Signal Signal Word: Warning H315->Signal Pictogram Pictogram: Exclamation Mark H315->Pictogram H319->Signal H319->Pictogram H335->Signal H335->Pictogram

Caption: GHS Hazard Classification Flowchart.

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on this exact molecule are not extensively published, its hazard profile can be understood by examining its structural components and comparing them to related chemical classes, such as nitrophenols.

  • Dermal and Ocular Irritation: The phenolic -OH group makes the compound acidic, a common cause of skin and eye irritation. Aromatic systems can also interact with and disrupt cellular membranes, contributing to the inflammatory response.

  • Respiratory Irritation: As a fine solid, the primary route of respiratory exposure is through the inhalation of dust particles. These particles can cause mechanical irritation in the upper respiratory tract.

  • Potential for Systemic Effects (Inferred): Aromatic nitro compounds, as a class, are known for their potential to cause more severe systemic effects upon absorption. A key concern with nitrophenols is the risk of methemoglobinemia , a blood disorder where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[2][7] While this is not a listed GHS hazard for this specific compound, it is a critical piece of information for risk assessment, especially in cases of significant inhalation or ingestion. Animal studies on 4-nitrophenol have demonstrated this effect.[7]

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of laboratory safety. A multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of this solid compound must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust.[8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): [2] The selection of PPE is dictated by the GHS hazards.

  • Eye Protection: ANSI-approved safety goggles are required.[8][9] Due to the "serious eye irritation" classification, standard safety glasses are insufficient. A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[9] Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[8][9] Full-length pants and closed-toe shoes are mandatory in the laboratory.[8]

  • Respiratory Protection: A NIOSH-approved N95 dust mask is recommended as a minimum precaution when handling the powder outside of a fume hood, though this practice should be avoided.[2] If there is a potential for significant aerosolization, a respirator program should be implemented.

Safe Handling, Storage, and Disposal Protocols

Protocol 1: Standard Handling Procedure

  • Pre-Experiment Checklist: Before handling, confirm the location of the nearest safety shower and eyewash station. Ensure all required PPE is available and in good condition.

  • Work Area Preparation: Conduct all manipulations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Use anti-static weigh boats or paper. Minimize the creation of dust by handling the material gently. Do not use a brush to sweep up spills; instead, gently wipe with a damp cloth or absorbent pad.

  • Post-Handling Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) and then water. Dispose of all contaminated materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

  • The compound is classified as a combustible solid (Storage Class 11), so it should be stored away from sources of ignition.[2][11]

Disposal:

  • Dispose of unused material and contaminated waste in a properly labeled hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First-Aid and Emergency Procedures

Immediate and correct action is critical in the event of an exposure. The following workflow outlines the necessary steps.

Emergency_Response cluster_Routes cluster_Actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Flush skin with copious amounts of water for at least 15 minutes. 3. Wash with soap and water. 4. Seek medical attention if irritation persists. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with lukewarm water for at least 20 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Eye->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Emergency Response Decision Workflow.

Protocol 2: Emergency First-Aid Measures

  • In Case of Eye Contact: Immediately flush the eye with copious amounts of lukewarm water for at least 20 minutes, holding the eyelids open to ensure complete irrigation.[13] Remove contact lenses if present and safe to do so. Seek immediate medical attention from an ophthalmologist.[1][13]

  • In Case of Skin Contact: Promptly remove all contaminated clothing while flushing the affected area with water for at least 15 minutes.[1] Use a safety shower if the contact area is large. Wash the skin with mild soap and water. Seek medical attention if irritation develops or persists.[1]

  • In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[14] Have the person rinse their mouth with water. Call a poison control center or seek immediate medical attention.[15]

Protocol 3: Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For minor spills that you are trained to handle, proceed. For large or unknown spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Wear the minimum PPE described in Section 4 (goggles, lab coat, nitrile gloves).

  • Contain and Clean: Gently cover the solid spill with a non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1] Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a damp cloth, followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Conclusion: A Commitment to Safety

This compound is a valuable research chemical with a well-defined, manageable hazard profile. Its primary risks—irritation to the skin, eyes, and respiratory tract—can be effectively mitigated through adherence to standard laboratory safety protocols. By understanding the chemical's properties, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can handle this compound safely and effectively.

References

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Public Health Statement for Nitrophenols. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Flammable Solids. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Flammable Solid Chemicals SOP. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2022). Standard Operating Procedure: Flammable Solids. Retrieved from [Link]

  • Dr. Chris O'Donovan. (2023, October 26). Chemical Burn Emergency – Doctor Explains What to Do Immediately [Video]. YouTube. Retrieved from [Link]

  • CloudSDS. (n.d.). A Detail Guide on GHS Hazard Statements List. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Methodological & Application

catalytic hydrogenation of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via Catalytic Hydrogenation

Abstract

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to anilines, which are key building blocks for pharmaceuticals, agrochemicals, and dyes. This application note presents a detailed and robust protocol for the catalytic hydrogenation of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone to yield 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, parameter optimization, safety protocols, and troubleshooting. By explaining the causality behind experimental choices, this document serves as both a practical guide and an educational resource for performing this important synthesis safely and efficiently.

Introduction and Scientific Background

The conversion of a nitro group to a primary amine is a six-electron reduction that is central to modern chemical synthesis.[1] Among the various methods available, catalytic hydrogenation stands out for its high efficiency, clean conversion, and atom economy.[1][2] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to effect the transformation.[2]

The target product of this protocol, 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, is a valuable synthetic intermediate.[3] The presence of three distinct functional groups—amine, hydroxyl, and ketone—on a fluorinated aromatic ring provides multiple handles for subsequent chemical modifications, making it a versatile precursor for constructing more complex molecules in medicinal chemistry.[3]

This document provides a comprehensive protocol grounded in established chemical principles to ensure reproducibility, high yield, and, most importantly, operational safety.

Reaction Mechanism and Key Principles

The catalytic reduction of a nitroarene to an aniline is a stepwise process that occurs on the surface of a metal catalyst.[4][5] While the exact mechanism can be complex, it is generally understood to proceed through nitroso and hydroxylamine intermediates.

Generally Accepted "Direct Hydrogenation" Pathway:

  • Adsorption: Both the nitroarene substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.[4][5]

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced. The nitroarene (R-NO₂) is first reduced to a nitroso intermediate (R-NO), followed by reduction to a hydroxylamine (R-NHOH), and finally to the aniline product (R-NH₂).[1][6][7] Each step involves the addition of hydrogen atoms across the nitrogen-oxygen bonds.

Reaction_Mechanism cluster_catalyst Catalyst Surface (Pd/C) H2 H₂ Gas Pd_Surface Pd Surface H2->Pd_Surface Adsorption Substrate R-NO₂ Substrate->Pd_Surface Adsorption Nitro Nitroarene (R-NO₂) Nitroso Nitroso (R-NO) Nitro->Nitroso +H₂ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +H₂ Aniline Aniline (R-NH₂) Hydroxylamine->Aniline +H₂

Caption: General mechanism for catalytic hydrogenation of nitroarenes.

Optimization of Experimental Parameters

The success of a catalytic hydrogenation reaction is highly sensitive to several parameters.[8] A rational approach to selecting and optimizing these conditions is crucial for achieving high yield and purity while ensuring safety.

ParameterRecommended ChoiceRationale & Expert Insights
Catalyst 5-10 wt% Palladium on Carbon (Pd/C)Palladium is a highly active and selective catalyst for nitro group reduction.[9][10] Carbon provides a high surface area for the reaction. A 5-10% loading is standard; higher loadings can increase reaction rates but also costs.
Solvent Methanol (MeOH) or Ethanol (EtOH)Polar protic solvents like MeOH and EtOH are excellent choices as they effectively dissolve the substrate and do not interfere with the reaction.[11] They are preferable to less polar solvents like THF or ether from a fire hazard perspective.[11]
Hydrogen Pressure 1-4 atm (approx. 15-60 psi)While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure ensures a sufficient concentration of dissolved hydrogen, leading to more practical reaction times.[9][12]
Temperature Room Temperature (20-25 °C)Hydrogenation of nitro groups is a highly exothermic process.[8][13] Running the reaction at room temperature provides better control, minimizes the risk of a runaway reaction, and reduces the potential for side reactions like dehalogenation.[9]
Agitation Efficient Mechanical or Magnetic StirringThis is a triphasic reaction system (solid catalyst, liquid solution, gas). Vigorous stirring is essential to ensure effective mass transfer of hydrogen from the gas phase to the catalyst surface.
Catalyst Loading 1-5 mol%A catalytic amount is sufficient. Starting with a lower loading (e.g., 1 mol%) is economical. It can be increased if the reaction rate is too slow.

Detailed Application Protocol

4.1. Materials and Equipment

  • Substrate: this compound (CAS: 70978-39-1)[14]

  • Catalyst: 10% Palladium on Carbon (Pd/C), preferably 50% wet with water to reduce pyrophoricity.

  • Solvent: Anhydrous Methanol or Ethanol.

  • Gases: Hydrogen (high purity), Nitrogen (high purity).

  • Apparatus: A pressure-rated hydrogenation vessel (e.g., Parr shaker or similar autoclave), magnetic stir plate or mechanical stirrer, glassware, Büchner funnel, filter flask.

  • Filtration Aid: Celite® 545.

4.2. CRITICAL SAFETY PRECAUTIONS

  • Fire and Explosion Hazard: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[11][15] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[16]

  • Pyrophoric Catalyst: Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen.[13][17] It can spontaneously ignite upon contact with air. Never allow the used catalyst to dry on the filter paper.[11][17]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen.[13][17]

  • Pressure Equipment: Ensure the reaction vessel is rated for the intended pressure and has been properly inspected.[13] Never exceed the rated pressure or temperature.[16]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.

4.3. Step-by-Step Procedure

  • Vessel Preparation: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add methanol (or ethanol) to dissolve the substrate, typically aiming for a concentration of 0.1-0.5 M.

  • System Purge (Oxygen Removal): Seal the vessel. Evacuate the headspace to a low vacuum and gently backfill with nitrogen gas. Repeat this cycle at least 3-5 times to ensure the atmosphere is completely inert.[11][16]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (0.01-0.05 eq). If using wet catalyst, be mindful of the water content.

  • Hydrogenation: Purge the vessel again with nitrogen (2-3 times) to remove any air introduced during catalyst addition. Then, evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction Execution: Begin vigorous stirring and monitor the reaction. A successful reaction is typically indicated by an uptake of hydrogen (pressure drop) and a mild exotherm. Maintain a constant pressure by refilling the vessel with hydrogen as needed.

  • Monitoring Progress: The reaction can be monitored by TLC or LC-MS. To take a sample, stop the stirring, vent the hydrogen, purge with nitrogen, and then quickly remove an aliquot under a positive nitrogen flow.[11]

  • Reaction Completion & Workup: Once the reaction is complete (typically 2-6 hours, no further hydrogen uptake), stop the stirring, vent the hydrogen pressure completely, and purge the vessel thoroughly with nitrogen (at least 3-5 times).[16]

  • Catalyst Filtration (CRITICAL STEP): Prepare a pad of Celite in a Büchner funnel and wet it with the reaction solvent. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh solvent. Immediately transfer the filter cake (Celite + catalyst) into a beaker of water to quench its pyrophoric activity. [11] Do not leave the used catalyst exposed to air.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, which typically presents as a yellow or brown solid.[12] The product can be purified further by recrystallization or column chromatography if necessary.

Sources

Application Notes & Protocols: 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, systematically named 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is a highly functionalized aromatic hydroxy ketone that serves as a pivotal intermediate in modern organic synthesis.[1] Its strategic arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic acetyl group, and an electron-withdrawing nitro group on a fluorinated benzene ring—renders it a versatile building block for constructing complex molecular architectures. The presence of the fluorine atom and the nitro group significantly influences the reactivity of the aromatic ring, opening avenues for diverse chemical transformations.

This guide provides an in-depth exploration of the physicochemical properties, safety considerations, and key synthetic applications of this compound. We will delve into detailed, field-proven protocols for its use in key transformations, offering insights into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 70978-39-1
Molecular Formula C₈H₆FNO₄
Linear Formula FC₆H₂(OH)(NO₂)COCH₃
Molecular Weight 199.14 g/mol
Appearance Solid
Melting Point 87-90 °C
SMILES String CC(=O)c1cc(F)cc(c1O)=O[1]
InChI Key YVTPUCHIOSGVSH-UHFFFAOYSA-N

Table 2: GHS Safety and Handling Information

CategoryInformationReference
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage Class 11 (Combustible Solids)
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves

Core Synthetic Applications: From Building Block to Core Scaffold

The utility of this compound stems from its capacity to undergo a variety of chemical transformations, making it a valuable precursor for pharmacologically relevant scaffolds.

Synthesis of this compound

The primary route to this intermediate is the nitration of 5-fluoro-2-hydroxyacetophenone.[1] This electrophilic aromatic substitution is a foundational reaction, and its understanding is crucial for ensuring a high-purity starting material for subsequent steps. The hydroxyl and acetyl groups direct the incoming nitro group to the ortho and para positions, with steric hindrance from the acetyl group favoring substitution at the 3-position.

G cluster_0 Synthesis Pathway Start 5-Fluoro-2-hydroxyacetophenone Reagent HNO₃ / H₂SO₄ (Nitrating Mixture) Start->Reagent Nitration Product This compound Reagent->Product

Caption: Synthesis of the title compound via nitration.

Application 1: Reduction to 3'-Amino Derivatives

One of the most direct and powerful applications of this intermediate is the selective reduction of the nitro group to an amine. This transformation yields 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, a trifunctional scaffold that is a cornerstone for the synthesis of various heterocyclic systems, including benzodiazepines, quinolines, and other pharmacophores. Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency and clean reaction profile.

G cluster_1 Catalytic Hydrogenation Start This compound Conditions H₂ (gas) Pd/C Catalyst Solvent (e.g., Ethanol) Start->Conditions Reduction Product 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone Conditions->Product

Caption: Reduction of the nitro group to an amine.

  • Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers excellent selectivity, leaving other functional groups like the ketone and hydroxyl intact under controlled conditions. Ethanol is a common solvent as it readily dissolves the starting material and is compatible with the hydrogenation process.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Ethanol (or Methanol/Ethyl Acetate), sufficient to form a slurry

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

    • Celite™ or a similar filtration aid

    • Round-bottom flask, magnetic stirrer, hydrogenation apparatus

  • Procedure:

    • To a round-bottom flask, add this compound and ethanol.

    • Stir the mixture until the starting material is fully dissolved.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.

    • Seal the flask and purge the system with nitrogen or argon, followed by a vacuum.

    • Introduce hydrogen gas into the flask (typically via a balloon or from a pressurized source).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 2-6 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, can be purified further by recrystallization or column chromatography if necessary.

  • Self-Validation & Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, the catalyst may be inactive. Try adding a fresh batch of catalyst. Ensure the system is free of leaks that would prevent a positive hydrogen pressure.

    • Product Characterization: The product can be validated by ¹H NMR (disappearance of the nitro-aromatic protons and appearance of a broad amine singlet), IR spectroscopy (appearance of N-H stretching bands around 3300-3500 cm⁻¹), and mass spectrometry (correct molecular ion peak).

Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Hydroxyacetophenone derivatives are classic starting materials for the synthesis of chalcones (α,β-unsaturated ketones), which are precursors to a vast array of heterocyclic compounds like flavones and pyrazoles.[2] The reaction involves a base-catalyzed aldol condensation between the acetophenone and an aromatic aldehyde.

G cluster_2 Claisen-Schmidt Condensation Acetophenone 5'-Fluoro-2'-hydroxy- 3'-nitroacetophenone Base Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Acetophenone->Base Condensation Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Base Condensation Product Chalcone Derivative Base->Product

Caption: Synthesis of chalcones from the intermediate.

  • Rationale: This reaction relies on the generation of an enolate from the acetophenone by a strong base (like NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol adduct is often spontaneous, driven by the formation of a stable conjugated system.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Substituted Aromatic Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2-3 eq)

    • Ethanol

    • Deionized water

    • Hydrochloric acid (HCl), dilute solution

    • Beaker, magnetic stirrer, ice bath

  • Procedure:

    • In a beaker, dissolve this compound and the chosen aromatic aldehyde in ethanol.

    • In a separate container, prepare a solution of NaOH or KOH in a mixture of water and ethanol.

    • Cool the acetophenone/aldehyde solution in an ice bath to 0-5 °C.

    • Slowly add the basic solution dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours, and then at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC.

    • Once complete, pour the reaction mixture into a beaker of crushed ice and water.

    • Acidify the mixture by slowly adding dilute HCl until the pH is neutral (~7). This step protonates the phenoxide and precipitates the chalcone product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will yield the pure chalcone.

  • Self-Validation & Troubleshooting:

    • Low Yield: Ensure the base is sufficiently concentrated. The reaction is an equilibrium; using a slight excess of the aldehyde can drive it towards the product. Low temperatures are critical to suppress side reactions.

    • Product Characterization: Successful synthesis is confirmed by ¹H NMR (appearance of vinylic protons of the α,β-unsaturated system), IR (characteristic C=O stretch of the chalcone), and a distinct color change.

Experimental Workflow Overview

The following diagram outlines the logical flow for utilizing this compound in a typical research and development setting.

G A Starting Material This compound B Reaction Planning (e.g., Reduction, Condensation) A->B C Execute Protocol (e.g., Protocol 1 or 2) B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E Work-up & Purification (Extraction, Chromatography, Recrystallization) D->E Complete F Product Characterization (NMR, IR, MS) E->F G Final Product (e.g., Amino derivative, Chalcone) F->G

Caption: General workflow for synthetic applications.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for synthetic innovation. Its trifunctional nature allows for sequential and orthogonal chemical modifications, providing access to a rich diversity of complex molecules. The protocols detailed herein for catalytic hydrogenation and Claisen-Schmidt condensation represent two of the most robust and high-impact applications of this intermediate. By understanding the causality behind the experimental steps and adhering to rigorous safety and analytical practices, researchers can confidently leverage this powerful building block to accelerate their projects in drug discovery, materials science, and beyond.

References

  • Google Patents. CN109232259B - A kind of preparation method of nitroacetophenone.
  • Amerigo Scientific. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Available at: [Link]

  • Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Hyma Synthesis Pvt. Ltd. Company Homepage. Available at: [Link]

  • Future Medicine. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available at: [Link]

  • National Institutes of Health (NIH). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available at: [Link]

  • Google Patents. US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • ResearchGate. Synthesis of ortho-Hydroxyacetophenone Derivatives from Baylis—Hillman Acetates. Available at: [Link]

  • ResearchGate. FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. Available at: [Link]

  • TSI Journals. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Available at: [Link]

  • University of Babylon. Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Acetophenone. Available at: [Link]

  • TSI Journals. SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Available at: [Link]

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Application Note and Protocol for the Synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a valuable aromatic hydroxy ketone intermediate in medicinal chemistry and drug discovery.[1] The synthesis is achieved through the electrophilic nitration of 4'-Fluoro-2'-hydroxyacetophenone. This application note details the underlying chemical principles, a step-by-step experimental protocol, critical reaction parameters, and essential safety precautions. The information is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Significance

This compound (CAS No. 70978-39-1) is a substituted aromatic ketone that serves as a key building block in the synthesis of more complex molecules.[1] Its trifunctional nature—possessing a ketone, a phenol, and a nitro group—offers multiple avenues for subsequent chemical modifications. A primary application is its use as a precursor for 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone through catalytic hydrogenation, which is a common step in the development of pharmaceutical agents. The presence of the fluorine atom is particularly significant, as fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Scientific Principles: Reaction Mechanism

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The precursor, 4'-Fluoro-2'-hydroxyacetophenone, is treated with a nitrating agent to introduce a nitro group (-NO₂) onto the aromatic ring.

2.1. Generation of the Electrophile

The active electrophile in this reaction is the nitronium ion (NO₂⁺). While a mixture of concentrated sulfuric acid and nitric acid is often used to generate the nitronium ion, the high reactivity of the phenol starting material allows for nitration using nitric acid alone, often in a solvent like glacial acetic acid.[2][3][4] The hydroxyl group of nitric acid is protonated, which then leaves as a water molecule to form the highly electrophilic nitronium ion.

2.2. Directing Effects of Substituents

The regioselectivity of the nitration (the specific placement of the nitro group) is controlled by the existing substituents on the benzene ring of 4'-Fluoro-2'-hydroxyacetophenone:

  • Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.[4]

  • Acetyl Group (-COCH₃): This is a moderately deactivating group and a meta-director.

  • Fluorine Atom (-F): While an electronegative atom, fluorine also acts as an ortho, para-director due to resonance effects.

The potent activating and ortho-directing effect of the hydroxyl group is the dominant influence. Therefore, the incoming electrophile (NO₂⁺) is directed to one of the positions ortho to the -OH group. The position between the hydroxyl and acetyl groups is sterically hindered. The other ortho position (C3) is favored, leading to the formation of the desired this compound product.

Experimental Protocol

This protocol is based on established procedures for the nitration of substituted hydroxyacetophenones.[2] All operations involving corrosive acids must be performed in a certified chemical fume hood.

3.1. Materials and Equipment
  • Reagents: 4'-Fluoro-2'-hydroxyacetophenone (CAS: 1481-27-2), Nitric acid (70%, specific gravity 1.42), Glacial acetic acid, Crushed ice, Deionized water, Ethanol (for recrystallization).

  • Equipment: Three-neck round-bottom flask (250 mL), Magnetic stirrer and stir bar, Thermometer, Dropping funnel, Ice-salt bath, Büchner funnel and filtration flask, Standard laboratory glassware.

3.2. Step-by-Step Synthesis Procedure
  • Dissolution of Starting Material: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 4'-Fluoro-2'-hydroxyacetophenone in 60 mL of glacial acetic acid. Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring. It is critical to maintain this low temperature throughout the addition of the nitrating agent to control the reaction rate and prevent side product formation.[5]

  • Addition of Nitrating Agent: Slowly add 10.4 mL of concentrated nitric acid (70%) to the dropping funnel. Add the nitric acid dropwise to the cooled reaction mixture over a period of approximately 2 hours.[2] Ensure the internal temperature does not rise above 5 °C.[5]

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 12-17 hours while maintaining the temperature in the ice bath.[2]

  • Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous manual stirring.[2][5] The product will precipitate as a yellow solid.

  • Isolation of Crude Product: Once all the ice has melted, collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with three successive portions of cold deionized water (3 x 100 mL) to remove any residual acid.[5] Press the solid as dry as possible on the filter.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable volume of hot ethanol. Dissolve the solid in the minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

  • Characterization: Determine the yield and measure the melting point. The reported melting point is 87-90 °C.

Data Summary and Visualization
4.1. Table of Reaction Parameters
ParameterValue / DescriptionRationale / Notes
Starting Material 4'-Fluoro-2'-hydroxyacetophenonePrecursor with directing groups for selective nitration.
Solvent Glacial Acetic AcidDissolves the starting material and moderates the reaction.
Nitrating Agent Concentrated Nitric Acid (70%)Source of the nitronium ion electrophile.
Temperature 0-5 °CCritical for controlling reaction selectivity and preventing oxidation.[5]
Reaction Time ~14-19 hours (including addition)Allows the reaction to proceed to completion.[2]
Work-up Quenching on iceStops the reaction and precipitates the product.
Purification Recrystallization from EthanolRemoves impurities and isomeric byproducts.
Final Product This compoundYellow crystalline solid.[5]
4.2. Visual Diagrams

Caption: Overall reaction scheme for the nitration of 4'-Fluoro-2'-hydroxyacetophenone.

Experimental_Workflow Experimental Workflow A Dissolve Starting Material in Glacial Acetic Acid B Cool to 0-5 °C in Ice Bath A->B C Slow, Dropwise Addition of Nitric Acid B->C D Stir for 12-17 hours at 0-5 °C C->D E Quench Reaction by Pouring onto Ice D->E F Isolate Crude Product via Vacuum Filtration E->F G Wash with Cold Water F->G H Purify by Recrystallization from Ethanol G->H I Dry Final Product Under Vacuum H->I

Caption: Step-by-step workflow for the synthesis and purification process.

Safety and Hazard Management

Working with concentrated nitric acid presents significant hazards. Strict adherence to safety protocols is mandatory.

  • Hazard Assessment: Nitric acid is a strong oxidizer and is highly corrosive.[6][7] Contact can cause severe chemical burns to the skin, eyes, and respiratory tract.[7][8] It reacts violently with many organic compounds, including alcohols and acetone.[6][8] Glacial acetic acid is also corrosive and can cause burns.

  • Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[8] Mandatory PPE includes:

    • Chemical splash goggles and a face shield.[8][9]

    • A flame-resistant lab coat.

    • Acid-resistant gloves (neoprene or nitrile are recommended; always check manufacturer compatibility charts).[8]

  • Spill and Exposure Procedures:

    • An eyewash station and safety shower must be immediately accessible.[8]

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

    • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

    • Small spills can be neutralized with sodium bicarbonate or soda ash before cleanup. For large spills, evacuate the area and contact emergency personnel.[7]

  • Waste Disposal: All acidic and organic waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

References
  • Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Eureka | Patsnap. [Link]

  • 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Amerigo Scientific. [Link]

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Synthesis of 3-nitroacetophenone. IS MUNI. [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Acetophenone, m-nitro-. Organic Syntheses Procedure. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • NITRIC ACID SAFETY. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SAFE USE OF NITRIC ACID. University of California, Riverside Environmental Health & Safety. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. Khan Academy via YouTube. [Link]

  • What safety precautions should you take when working with acetic anhydride? Quora. [Link]

  • ring reactions of phenol. Chemguide. [Link]

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Laboratory-Scale Synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and validated protocol for the laboratory-scale synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the regioselective nitration of 4'-Fluoro-2'-hydroxyacetophenone. This guide is designed for researchers and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction and Scientific Context

This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its trifunctional nature—a ketone, a phenol, a nitro group, and a fluorine substituent—makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, active pharmaceutical ingredients (APIs), and agrochemicals.[1][2] The electron-withdrawing properties of the nitro and fluoro groups, combined with the directing effects of the hydroxyl and acetyl moieties, create a unique electronic landscape for further chemical transformations.

This document outlines a reliable method for the synthesis of this compound via electrophilic aromatic substitution. The chosen pathway is the direct nitration of 4'-Fluoro-2'-hydroxyacetophenone. This approach is favored for its efficiency and atom economy. The protocol emphasizes strict temperature control and safety measures, which are paramount when handling potent nitrating agents.[3][4][5]

Reaction Scheme and Mechanism

The synthesis proceeds via the nitration of 4'-Fluoro-2'-hydroxyacetophenone using a mixture of concentrated nitric acid and sulfuric acid.

Overall Reaction:

Caption: Synthesis of this compound.

Mechanistic Rationale: The reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), a potent electrophile.

  • Generation of Electrophile: H₂SO₄ + HNO₃ → HSO₄⁻ + H₂O⁺ + NO₂⁺

  • Electrophilic Attack: The electron-rich aromatic ring of 4'-Fluoro-2'-hydroxyacetophenone attacks the nitronium ion. The substitution pattern is governed by the existing substituents. The strongly activating hydroxyl group is an ortho, para-director, while the moderately deactivating acetyl group is a meta-director. The nitro group is directed to the position ortho to the hydroxyl group and meta to the acetyl group, which is the C3' position.

  • Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the intermediate sigma complex to restore the aromaticity of the ring, yielding the final product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt.PuritySupplier
4'-Fluoro-2'-hydroxyacetophenone825-43-4154.14 g/mol ≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.08 g/mol 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)7697-37-263.01 g/mol 70%VWR
Ethanol (for recrystallization)64-17-546.07 g/mol AnhydrousMerck
Deionized Water7732-18-518.02 g/mol --
Crushed Ice----
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Rotary evaporator (optional)

Detailed Experimental Protocol

A WORD OF CAUTION: This procedure involves highly corrosive and reactive acids. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[3][4][5][6]

Step 1: Preparation of the Reaction Vessel
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Place the flask in an ice-salt bath to pre-cool the apparatus.

Step 2: Dissolution of Starting Material
  • To the cooled flask, add 4'-Fluoro-2'-hydroxyacetophenone (10.0 g, 64.9 mmol).

  • Slowly and carefully add concentrated sulfuric acid (50 mL) with gentle stirring. The dissolution is exothermic; ensure the temperature does not rise above 20 °C.

  • Once the solid is fully dissolved, cool the resulting solution to 0 °C using the ice-salt bath.

Step 3: Preparation and Addition of the Nitrating Mixture
  • In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (7.0 mL, ~110 mmol) to concentrated sulfuric acid (7.0 mL). Crucial: This mixing is highly exothermic. Perform this in an ice bath, adding the nitric acid dropwise to the sulfuric acid with constant swirling.

  • Cool the prepared nitrating mixture to 0 °C.

  • Transfer the cold nitrating mixture to the dropping funnel attached to the reaction flask.

  • Add the nitrating mixture dropwise to the stirred solution of the starting material over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. This temperature control is critical to prevent the formation of byproducts and to avoid a runaway reaction.[7]

Step 4: Reaction and Quenching
  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 60 minutes to ensure the reaction goes to completion.

  • Prepare a large beaker (1 L) containing approximately 400 g of crushed ice and 100 mL of cold deionized water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is exothermic and will generate fumes. Perform this step slowly to control the heat evolution.

  • A yellow solid precipitate of the crude product will form.

Step 5: Isolation of the Crude Product
  • Allow the ice to melt completely, then stir the slurry for 15 minutes to ensure full precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.[7]

  • Press the solid as dry as possible on the funnel. Air-dry the crude product for several hours.

Step 6: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

Physical Properties
PropertyValueSource
Chemical FormulaC₈H₆FNO₄[8]
Molecular Weight199.14 g/mol [8]
AppearanceYellow crystalline solid[8]
Melting Point87-90 °C[8]
Expected Analytical Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~12.5 (s, 1H, -OH), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.7 (s, 3H, -COCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~200 (-C=O), ~155 (Ar C-F), ~150 (Ar C-OH), ~135 (Ar C-NO₂), ~130-120 (Ar C-H), ~115 (Ar C-COCH₃), ~28 (-CH₃).
IR (KBr, cm⁻¹)ν: ~3200-3400 (O-H stretch), ~1650 (C=O stretch), ~1530 & ~1350 (NO₂ stretch), ~1250 (C-F stretch).
Mass Spec (EI) m/z: 199 (M⁺), 184 (M⁺ - CH₃), 154 (M⁺ - NO₂).

Safety and Waste Management

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[4] Always add acid to water (or in this case, nitric to sulfuric), never the reverse.[3]

  • Nitration Hazard: Nitration reactions are energetic and can become uncontrollable if the temperature is not strictly managed.[6][7] Never exceed the recommended temperature range. Ensure the cooling bath is efficient.

  • PPE: Full PPE is mandatory. An eyewash station and safety shower must be immediately accessible.[4][6]

  • Waste Disposal: The acidic filtrate after product isolation must be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) in an ice bath before disposal according to institutional guidelines. Organic solvent waste from recrystallization should be collected in a designated halogenated or non-halogenated waste container as appropriate.

Experimental Workflow Diagram

Workflow A Setup: 3-Neck Flask in Ice Bath B Dissolve Starting Material in Conc. H₂SO₄ A->B D Dropwise Addition of Nitrating Mix (Maintain 0-5 °C) B->D C Prepare Nitrating Mix (HNO₃ + H₂SO₄) in Ice Bath C->D E Stir at 0-5 °C for 1 hour D->E F Quench: Pour Reaction Mix onto Crushed Ice E->F G Isolate Crude Product (Vacuum Filtration & Water Wash) F->G H Purify by Recrystallization (Ethanol) G->H I Dry Final Product H->I J Characterize Product (NMR, IR, MP, MS) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Temperature too high causing side reactions; Product loss during workup/recrystallization.Ensure reaction stirs for the full time; Maintain strict temperature control (0-5 °C); Use minimal hot solvent for recrystallization and ensure complete cooling.
Dark, Oily Product Formation of dinitrated or other oxidized byproducts due to excessive temperature.Repeat the synthesis with stricter adherence to temperature control. Ensure slow, dropwise addition of the nitrating agent.
Product Fails to Crystallize Impurities present; Too much solvent used for recrystallization.Try scratching the inside of the flask; Add a seed crystal; Evaporate some solvent and re-cool; Consider purification by column chromatography.

References

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from is.muni.cz/el/1431/jaro2012/C3420/um/3-nitroacetophenone.pdf
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Retrieved from [Link]

Sources

The Ascendant Role of Fluorinated Nitroacetophenones in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Fluorine and the Nitro Group in Drug Discovery

In the landscape of contemporary medicinal chemistry, the acetophenone scaffold remains a cornerstone for the synthesis of a multitude of pharmacologically active compounds. Its true potential, however, is unlocked through strategic functionalization. This technical guide delves into the applications of a particularly compelling class of derivatives: fluorinated nitroacetophenones. The deliberate incorporation of both fluorine and a nitro group onto the acetophenone core is not a matter of synthetic convenience, but a calculated strategy to enhance therapeutic efficacy.

Fluorine, the most electronegative element, imparts a range of desirable properties to a drug candidate. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its profound electronic influence can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] Concurrently, the nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in its own right, particularly in the development of antimicrobial and anticancer agents.[2][3] Its presence can influence a compound's redox properties and hydrogen bonding capacity, which are critical for interaction with biological targets.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of fluorinated nitroacetophenone derivatives, supported by detailed experimental protocols and quantitative data to facilitate their adoption in the laboratory. We will explore their utility as precursors to potent enzyme inhibitors and their application in anticancer, antiparasitic, and antimicrobial research, elucidating the causality behind experimental design and providing a framework for their successful implementation.

Core Applications in Medicinal Chemistry

Fluorinated nitroacetophenone derivatives serve as versatile building blocks for a diverse array of bioactive molecules. Their trifunctional nature—comprising a reactive ketone, an electrophilic aromatic ring modulated by the nitro group, and a fluorine atom that can either be a site for nucleophilic substitution or a modulator of bioactivity—renders them exceptionally valuable in synthetic medicinal chemistry.[2][4]

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant area of application for these derivatives is in the synthesis of novel anticancer agents, particularly chalcones targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression and mutation of EGFR are hallmarks of many cancers, making it a prime target for therapeutic intervention.[6][7]

Mechanism of Action: EGFR Kinase Inhibition

Fluorinated nitroacetophenone-derived chalcones have shown considerable promise as EGFR tyrosine kinase inhibitors (EGFR-TKIs). The chalcone scaffold fits into the ATP-binding pocket of the EGFR kinase domain. The fluorinated and nitrated phenyl rings can form critical interactions with amino acid residues in the active site, leading to competitive inhibition of ATP binding and subsequent blockade of the downstream signaling cascade that promotes cell proliferation and survival.[5][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_Ligand EGF Ligand EGFR EGFR EGF_Ligand->EGFR Binds P P EGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) P->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Activates Gene_Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Transcription PI3K_AKT->Gene_Transcription Inhibitor Fluorinated Nitroacetophenone Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by fluorinated nitroacetophenone derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative chalcone derivatives synthesized from fluorinated nitroacetophenones against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
NCH-2 4-Nitroacetophenone ChalconeHepG2 (Liver)4.1[5]
NCH-4 4-Nitroacetophenone ChalconeHepG2 (Liver)2.7[5]
NCH-10 4-Nitroacetophenone ChalconeH1299 (Lung)4.5[5]
Chalcone 2 α-CF₃, 4-NO₂ ChalconeDU145 (Prostate)<0.2[9]
Chalcone 5 α-CF₃, 3,4-di-F ChalconePC-3 (Prostate)<0.2[9]
Chalcone 4c α-Fluoro, Indole ChalconeHela (Cervical)0.025[10]
Chalcone 4n α-Fluoro, Benzofuran ChalconeMGC-803 (Gastric)0.031[10]

Structure-Activity Relationship (SAR) Insights:

  • α-Fluorination: The introduction of a fluorine or a trifluoromethyl (CF₃) group at the α-position of the chalcone scaffold often leads to a significant increase in anticancer potency.[9][10]

  • Aromatic Ring Substitution: The position and nature of substituents on the aromatic rings derived from both the acetophenone and the aldehyde are critical. Electron-withdrawing groups, such as nitro and additional fluoro groups, on these rings can enhance activity. For instance, a 3,4-difluoro substitution on one ring and a 4-nitro group on the other have resulted in compounds with sub-micromolar IC₅₀ values.[5][9]

  • Heterocyclic Scaffolds: Incorporating heterocyclic rings, such as indole or benzofuran, can also yield highly potent anticancer agents.[10]

Antiparasitic Activity: Combating Neglected Tropical Diseases

Fluorinated nitroacetophenones are valuable precursors for the synthesis of inhibitors against protozoan parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease.[2] The need for new, effective, and less toxic treatments for this neglected disease is urgent.[3]

Mechanism of Action: Multi-Target Inhibition

The precise mechanism of action for many antiparasitic compounds derived from this scaffold is often multifaceted. Some derivatives have been shown to inhibit key parasitic enzymes, such as glucokinase, which is vital for the parasite's energy metabolism.[11] However, for many potent compounds, a disparity between enzymatic inhibition and whole-parasite growth inhibition suggests the involvement of multiple or alternative targets.[11] The nitroaromatic core is believed to undergo bioreduction within the parasite to generate reactive nitrogen species, inducing oxidative stress and cell death.[3]

Quantitative Data: Anti-Trypanosoma cruzi Activity

Compound IDDerivative TypeIC₅₀ vs. T. cruzi (µM)Reference
Chromene 1 3-Nitro-2-phenyl-2H-chromene1.30[11]
Chromene 4 3-Nitro-2-phenyl-2H-chromene0.77[11]
Chromene 9 3-Nitro-2-phenyl-2H-chromene0.81[11]
Triazole 16 4-(4-Nitrophenyl)-1,2,3-triazole6.0[12]
Triazole 19 4-(4-Nitrophenyl)-1,2,3-triazole0.11 (amastigote)[13]

Structure-Activity Relationship (SAR) Insights:

  • Nitro Group is Key: The 4-nitrophenyl moiety is a recurring feature in potent anti-T. cruzi agents synthesized from this class of precursors, highlighting its importance for activity.[12][13]

  • Scaffold Diversity: Diverse heterocyclic systems, including chromenes and triazoles, derived from fluorinated nitroacetophenones have demonstrated significant antiparasitic efficacy.[11][13]

  • Lipophilicity and Permeability: Structure-activity relationship studies suggest that higher lipophilicity can favor trypanocidal activity, likely due to enhanced penetration of the parasite's cell membrane.[14]

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Nitroaromatic compounds have a long history as antimicrobials, and the addition of fluorine can enhance their antibacterial and antifungal properties.[2][15]

Mechanism of Action: DNA Damage and Enzyme Inhibition

The antimicrobial action of nitroaromatic compounds is often linked to the reductive activation of the nitro group by microbial nitroreductases. This process generates cytotoxic radicals that can damage DNA and other critical biomolecules.[3] Additionally, some fluorinated derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[16]

Antimicrobial_MOA cluster_bacterium Bacterial Cell Inhibitor Fluorinated Nitro-Compound Nitroreductase Nitroreductase Inhibitor->Nitroreductase Reduction DNA_Gyrase DNA Gyrase Inhibitor->DNA_Gyrase Inhibits Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Generates DNA Bacterial DNA Reactive_Species->DNA Damages Cell_Death Cell Death DNA->Cell_Death DNA_Gyrase->DNA Maintains Supercoiling

Caption: Proposed antimicrobial mechanisms of action for fluorinated nitroaromatics.

Quantitative Data: Antimicrobial Activity

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
Nicotinonitrile 7 Fluorinated NicotinonitrileCandida albicans1.95[16]
Nicotinonitrile 9 Fluorinated NicotinonitrileCandida albicans1.95[16]
Pyrido[2,3-d]pyrimidine 14 Fluorinated Fused PyrimidineAspergillis niger1.95[16]
Pyrido[2,3-d]pyrimidine 14 Fluorinated Fused PyrimidineCandida albicans1.95[16]

(Note: MIC stands for Minimum Inhibitory Concentration)

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: Halogenation, including fluorination, of nitroaromatic scaffolds generally enhances antimicrobial activity.[2]

  • Fused Ring Systems: The fusion of the core pyridine ring to other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, can lead to potent antifungal and antibacterial agents.[16]

  • Lipophilicity: Increased lipophilicity due to fluorination can improve interaction with and penetration of microbial cell membranes, contributing to enhanced activity.[2]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated nitroacetophenone derivatives.

Protocol 1: Synthesis of Fluorinated Nitro-Chalcones via Claisen-Schmidt Condensation

This protocol describes a classic base-catalyzed Claisen-Schmidt condensation for synthesizing chalcones from a fluorinated nitroacetophenone and an aromatic aldehyde.

Materials:

  • Fluorinated nitroacetophenone (e.g., 4'-Fluoro-3'-nitroacetophenone)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the fluorinated nitroacetophenone and 1.0 equivalent of the aromatic aldehyde in a minimal amount of ethanol with stirring.[9]

  • Base Addition: Cool the flask in an ice bath. Slowly add 10% aqueous NaOH solution drop-wise to the stirred mixture. Continue stirring at room temperature.[10]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.[17]

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and crushed ice.[17]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic (pH ~ 2-3). This will cause the chalcone product to precipitate out of the solution.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold distilled water until the filtrate is neutral. Dry the crude product in a desiccator or a vacuum oven.[10]

  • Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.[9]

Claisen_Schmidt_Workflow A 1. Dissolve Fluorinated Nitroacetophenone & Aldehyde in EtOH B 2. Add 10% NaOH (aq) drop-wise with stirring A->B C 3. Monitor Reaction by TLC B->C D 4. Pour into Ice-Water & Acidify with HCl C->D E 5. Isolate Precipitate by Vacuum Filtration D->E F 6. Wash with Water & Dry E->F G 7. Recrystallize from EtOH F->G H Pure Chalcone Product G->H

Caption: Workflow for the synthesis of fluorinated nitro-chalcones.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to measure the inhibitory activity of compounds against the EGFR enzyme.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) substrate

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in the same buffer.

  • Assay Plate Setup: Add the diluted test compound or control inhibitor to the wells of the plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction Initiation: Add the master mix to each well, followed by the diluted EGFR enzyme to initiate the reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process: first adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values. Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Perspectives

Fluorinated nitroacetophenone derivatives have firmly established their utility as privileged scaffolds in medicinal chemistry. The synergistic interplay between the fluorine atom(s) and the nitro group provides a powerful platform for the development of potent modulators of diverse biological targets. The applications highlighted in this guide, from anticancer to antiparasitic and antimicrobial agents, underscore the broad therapeutic potential of this compound class. The provided protocols offer a validated starting point for researchers to synthesize and evaluate novel derivatives, enabling the exploration of new chemical space and the generation of valuable structure-activity relationship data.

Future research will undoubtedly focus on the synthesis of more complex and diverse libraries of these derivatives, exploring a wider range of heterocyclic systems and substitution patterns. A deeper understanding of their mechanisms of action, particularly in the context of antimicrobial and antiparasitic activity, will be crucial for rational drug design. As our comprehension of the nuanced roles of fluorine and nitro groups in drug-receptor interactions continues to grow, so too will the prominence of fluorinated nitroacetophenone derivatives in the pipeline of next-generation therapeutics.

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  • PubMed Central. (2019). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Semantic Scholar. Available at: [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

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The Strategic Role of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a pivotal starting material in the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an electrophilic acetyl group, and the synthetically versatile nitro and fluoro substituents, makes it a valuable precursor for constructing complex molecular architectures. The presence of the fluorine atom and the nitro group can significantly influence the physicochemical properties and biological activities of the final heterocyclic products, often enhancing their therapeutic potential.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of two major classes of bioactive heterocycles: benzodiazepines and flavones.

The strategic placement of the substituents on the phenyl ring allows for controlled and regioselective reactions. The hydroxyl group ortho to the acetyl group is crucial for cyclization reactions, while the nitro group can be readily reduced to an amino group, opening pathways to a variety of nitrogen-containing heterocycles.[2] The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3]

This guide will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the potential applications of the synthesized compounds, grounded in authoritative scientific literature.

Physicochemical and Safety Data

A thorough understanding of the starting material's properties is paramount for safe and effective synthesis.

PropertyValueSource
Chemical Name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone[4]
CAS Number 70978-39-1[5]
Molecular Formula C₈H₆FNO₄[5]
Molecular Weight 199.14 g/mol [5]
Melting Point 87-90 °C[5]
Appearance Light yellow to beige-brown crystals[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[5]

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

Application I: Synthesis of Fluorinated 1,4-Benzodiazepine Precursors

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties. The introduction of fluorine and a nitro group (or its reduced amino form) can modulate their pharmacological profile. This compound serves as a key precursor for the synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, a crucial intermediate for building the benzodiazepine core.[2]

Reaction Pathway: From Nitroacetophenone to Aminobenzophenone

The synthetic strategy involves the selective reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Benzodiazepine Precursor Synthesis start This compound intermediate 1-(3-Amino-5-fluoro-2-hydroxyphenyl)ethanone start->intermediate Catalytic Hydrogenation (e.g., H₂, Pd/C) end Fluorinated Benzodiazepine Core intermediate->end Cyclization with an amino acid derivative

Caption: Synthesis of a fluorinated benzodiazepine precursor.

Detailed Protocol 1: Catalytic Hydrogenation of this compound

This protocol details the reduction of the nitro group to an amine, yielding the key benzodiazepine precursor.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar setup

  • Celite® or another filter aid

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve this compound (1 equivalent) in a minimal amount of ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expert Insights: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are generally effective. It is crucial to handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric. The catalyst should be filtered off under a stream of inert gas.

Application II: Synthesis of Fluorinated and Nitrated Flavones

Flavones are a class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7] The presence of fluorine and nitro groups on the flavone scaffold can enhance these activities.[4][5] The synthesis of flavones from this compound typically proceeds via a two-step sequence: a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.[8]

Reaction Pathway: From Acetophenone to Flavone

Flavone Synthesis cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization start This compound chalcone Fluorinated Nitrochalcone start->chalcone Base Catalyst (e.g., NaOH, KOH) aldehyde Aromatic Aldehyde aldehyde->chalcone Base Catalyst (e.g., NaOH, KOH) flavone Fluorinated Nitroflavone chalcone->flavone Oxidizing Agent (e.g., I₂, DMSO)

Caption: Two-step synthesis of a fluorinated nitroflavone.

Detailed Protocol 2: Synthesis of a Fluorinated Nitrochalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in 95% ethanol.[2]

  • Base Addition: Cool the solution in an ice bath and slowly add a solution of NaOH or KOH (typically 40-50% aqueous solution) dropwise with vigorous stirring.[9]

  • Reaction: Continue stirring the reaction mixture at room temperature. The formation of a precipitate indicates product formation. The reaction progress can be monitored by TLC.

  • Isolation: After the reaction is complete (typically a few hours), pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality in Experimental Choices: The use of a strong base is essential to deprotonate the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile.[3] The aromatic aldehyde, lacking α-hydrogens, can only act as an electrophile, thus preventing self-condensation and leading to a cleaner reaction.[10]

Detailed Protocol 3: Oxidative Cyclization of a Chalcone to a Flavone

This protocol outlines the conversion of the synthesized chalcone to the corresponding flavone using iodine in DMSO.

Materials:

  • Fluorinated nitrochalcone (from Protocol 2)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Heating apparatus with temperature control

  • Sodium thiosulfate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) in DMSO.[8]

  • Catalyst Addition: Add a catalytic amount of iodine (typically 0.1-0.3 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for several hours. Monitor the reaction by TLC until the chalcone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Quenching: Add a saturated solution of sodium thiosulfate to quench any remaining iodine.

  • Isolation: Collect the precipitated flavone by vacuum filtration and wash with water.

  • Purification: The crude flavone can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Mechanistic Insight: The iodine in DMSO system is a widely used and effective method for the oxidative cyclization of 2'-hydroxychalcones. The reaction is believed to proceed through an initial intramolecular Michael addition of the hydroxyl group to the α,β-unsaturated ketone, followed by oxidation of the resulting flavanone intermediate to the flavone.[8]

Applications and Biological Significance

The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery due to their potential biological activities.

  • Benzodiazepines: Fluorinated and nitrated benzodiazepines have been investigated for their enhanced pharmacological properties. The presence of these functional groups can influence their binding to the GABA-A receptor, potentially leading to compounds with improved anxiolytic, anticonvulsant, or hypnotic profiles.[11][12]

  • Flavones: Flavonoids are well-known for their broad spectrum of biological activities. The incorporation of fluorine and nitro groups can enhance their antimicrobial, antioxidant, and anticancer properties.[4][10][13] For instance, certain nitro- and halogen-substituted flavones have demonstrated potent inhibitory activity against pathogenic bacteria.[5]

Conclusion

This compound is a strategically designed building block that provides a versatile platform for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable starting material in their drug discovery and development endeavors. The straightforward access to fluorinated and nitrated benzodiazepine and flavone scaffolds opens up new avenues for the development of novel therapeutic agents with enhanced efficacy and improved pharmacokinetic properties.

References

  • Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Retrieved from [Link]

  • ResearchGate. (2022). antimicrobial activity of some newly synthesized benzodiazepines. Retrieved from [Link]

  • PubMed Central (PMC). (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Retrieved from [Link]

  • Semantic Scholar. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Retrieved from [Link]

  • IOSR Journal. (n.d.). Studies in the Antimicrobial Activities of Some Newly Synthesized[2][13] Substituted Benzodiazepines by Disc Diffusion Method and. Retrieved from [Link]

  • MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]

  • Preprints.org. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Antimicrobial activity of flavonoids. Retrieved from [Link]

  • Semantic Scholar. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • ResearchGate. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Retrieved from [Link]

  • ResearchGate. (2015). Antimicrobial screening of novel N-4-fluorophenylquino-[7,8-b][2][13]-benzodiazepin-3-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Retrieved from [Link]

  • Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Methylflavone. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of the Nitro Group in 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of the nitro group in 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone to yield 3'-Amino-5'-fluoro-2'-hydroxyacetophenone is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. The primary challenge in this conversion is the chemoselective reduction of the nitro moiety in the presence of other reducible functional groups, namely a ketone and an aromatic fluoride. This document provides a comprehensive guide to suitable reduction protocols, evaluates the causality behind methodological choices, and presents detailed, field-proven experimental procedures for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

3'-Amino-5'-fluoro-2'-hydroxyacetophenone is a high-value building block, notably serving as a key intermediate in the synthesis of Pranlukast, a cysteinyl leukotriene receptor antagonist used in the treatment of asthma.[1][2] The synthesis requires the selective reduction of a nitro group without affecting the structural integrity of the molecule's other functionalities.

Molecular Structure & Challenges:

The substrate, this compound, contains three key functional groups that dictate the choice of reductive strategy:

  • Aromatic Nitro Group (-NO₂): The target for reduction to an amine (-NH₂).

  • Ketone (-COCH₃): Susceptible to reduction to a secondary alcohol, a common side reaction with non-selective reducing agents.[3][4]

  • Aromatic Fluoride (-F): The C-F bond can be susceptible to hydrogenolysis (dehalogenation), particularly under certain catalytic hydrogenation conditions, for instance, with Palladium on Carbon (Pd/C).[5][6]

Therefore, an ideal protocol must exhibit high chemoselectivity, ensuring the nitro group is the sole site of transformation. This guide will explore and compare several robust methods to achieve this outcome.

Logical Workflow for Method Selection

The selection of an appropriate reducing agent is paramount. The following decision-making workflow, grounded in the substrate's specific functional groups, provides a logical pathway to identifying a suitable method.[7]

G start Identify Reducible Groups in This compound nitro Target: Nitro Group start->nitro ketone Challenge 1: Ketone Group start->ketone halogen Challenge 2: Fluoro Group start->halogen q2 Are mild, metal-free conditions preferred? ketone->q2 q1 Is dehalogenation a major concern? halogen->q1 a1_yes Avoid standard H₂/Pd-C. Consider Raney Nickel or non-catalytic methods. q1->a1_yes Yes a1_no Standard H₂/Pd-C may be viable with careful optimization. q1->a1_no No/Controllable a2_yes Sodium Dithionite (Na₂S₂O₄) is an excellent choice. q2->a2_yes Yes a2_no Metal/acid systems like SnCl₂/HCl are robust alternatives. q2->a2_no No a1_yes->a2_yes a1_yes->a2_no a1_no->a2_no

Caption: Decision workflow for selecting a nitro reduction method.

Comparative Analysis of Recommended Protocols

Based on the strategic considerations, three primary methods emerge as highly suitable. Their respective advantages and disadvantages are summarized below.

MethodReagents & ConditionsAdvantagesDisadvantages & ChallengesCausality & Key Insights
Catalytic Hydrogenation H₂ gas (balloon or pressure), Raney Nickel or Pt/C catalyst, in a solvent like Ethanol or Methanol.[5][8]High atom economy; catalyst can be recycled; clean reaction with water as the only byproduct.Risk of dehalogenation (especially with Pd/C).[5][6] Requires specialized equipment for handling hydrogen gas. Over-reduction of the ketone is possible.[3]Raney Nickel is often preferred over Pd/C for substrates where dehalogenation of aromatic chlorides, bromides, and iodides is a concern.[5] Platinum catalysts can also offer high selectivity for the nitro group.[9]
Tin(II) Chloride Reduction Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (e.g., concentrated HCl) or a solvent like Ethanol or Ethyl Acetate.[5][7]Excellent chemoselectivity for nitro groups over carbonyls and halogens.[7][10] Mild reaction conditions.[5]Generates stoichiometric tin waste, which requires proper disposal. Workup can be cumbersome to remove all tin salts.SnCl₂ is a mild reducing agent that selectively reduces nitro groups to amines, even in the presence of other reducible functionalities.[5] The acidic conditions are generally not harsh enough to promote ketone reduction.
Sodium Dithionite Reduction Sodium dithionite (Na₂S₂O₄) in a biphasic or aqueous/organic solvent system (e.g., Water/DCM, Water/THF, or aqueous Ammonia/Methanol).Economical, versatile, and metal-free alternative.[11] Highly chemoselective, tolerating ketones, esters, and halogens.[11] Mild conditions and simple workup.[11]The reagent is unstable and can decompose, especially in contact with organic solvents or acids, potentially releasing toxic H₂S gas.[12] The reaction can be exothermic.[11]The reduction proceeds via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in aqueous media.[11][13] This mechanism is highly selective for the electron-deficient nitro group.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution and monitoring.

Protocol 1: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method is highly recommended for its exceptional chemoselectivity, mild conditions, and operational simplicity.

Reaction Scheme:

Sources

The Strategic Utility of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of pharmaceutical research and development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a multifunctional aromatic ketone, has emerged as a valuable building block due to its unique combination of reactive sites. The presence of a fluorine atom, a hydroxyl group, a nitro group, and a ketone on a single phenyl ring provides medicinal chemists with a versatile scaffold for the construction of complex molecular architectures. This application note will provide a comprehensive overview of the synthesis and utility of this compound, with a particular focus on its application in the preparation of key pharmaceutical intermediates.

The strategic incorporation of a fluorine atom into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of the nitro group and the ortho-hydroxyl group significantly influences the reactivity of the aromatic ring, enabling selective chemical transformations. Furthermore, the ketone functionality serves as a handle for a variety of classical and contemporary organic reactions.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a chemical is essential for its safe handling and effective use in the laboratory.

PropertyValueReference
CAS Number 70978-39-1
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance White to yellow solid
Melting Point 87-90 °C
Purity ≥98%
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Synthesis of this compound

The most common and direct route for the synthesis of this compound is through the nitration of 5-fluoro-2-hydroxyacetophenone.[1] The hydroxyl group at the 2'-position is an ortho-, para-director; however, the para-position is blocked by the fluorine atom, and the ortho-position at 6' is sterically hindered by the acetyl group. This directs the incoming nitro group to the 3'-position, which is also activated by the hydroxyl group.

Detailed Protocol: Nitration of 5-fluoro-2-hydroxyacetophenone

Materials:

  • 5-fluoro-2-hydroxyacetophenone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-hydroxyacetophenone (1 equivalent) in a minimal amount of glacial acetic acid or dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The nitrating mixture should be prepared by cautiously adding sulfuric acid to nitric acid.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Dry the purified product under vacuum to obtain this compound as a pale yellow solid.

Application in the Synthesis of Key Pharmaceutical Intermediates

The true value of this compound lies in its potential to be converted into more complex molecules that serve as precursors to active pharmaceutical ingredients (APIs). A pivotal transformation is the reduction of the nitro group to an amine, yielding 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. This amino-substituted phenol is a versatile intermediate for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes, including kinase inhibitors and PARP inhibitors.[2][3][4]

Catalytic Hydrogenation to 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone

The selective reduction of the nitro group in the presence of a ketone and a halogen can be efficiently achieved through catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Filter agent (e.g., Celite®)

Procedure:

  • To a solution of this compound (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Synthetic Workflow and Potential Drug Scaffolds

The following diagram illustrates the synthetic pathway from a readily available starting material to a key pharmaceutical intermediate, highlighting the central role of this compound.

G cluster_0 Synthesis of Starting Material cluster_1 Core Synthesis cluster_2 Elaboration to Pharmaceutical Scaffolds p_fluorophenol p-Fluorophenol acetylation Acetylation (Fries Rearrangement) p_fluorophenol->acetylation 1. Acetyl Chloride 2. AlCl3 s_fluoro_hydroxyacetophenone 5-Fluoro-2-hydroxyacetophenone acetylation->s_fluoro_hydroxyacetophenone nitration Nitration s_fluoro_hydroxyacetophenone->nitration HNO3, H2SO4 target_compound 5'-Fluoro-2'-hydroxy- 3'-nitroacetophenone nitration->target_compound reduction Reduction target_compound->reduction H2, Pd/C amino_intermediate 1-(3-amino-5-fluoro- 2-hydroxyphenyl)ethanone reduction->amino_intermediate heterocycle_formation Heterocycle Formation amino_intermediate->heterocycle_formation e.g., Condensation with dicarbonyl compounds, coupling reactions drug_scaffolds Advanced Intermediates for: - Kinase Inhibitors - PARP Inhibitors - Other APIs heterocycle_formation->drug_scaffolds

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Nitration of 5-Fluoro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of 5-fluoro-2-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of this specific electrophilic aromatic substitution.

Introduction: The Challenge of Regioselectivity

The nitration of 5-fluoro-2-hydroxyacetophenone is a critical transformation in the synthesis of various pharmaceutical intermediates.[1][2] However, achieving high regioselectivity can be challenging due to the competing directing effects of the activating hydroxyl group and the deactivating, yet ortho, para-directing, fluorine atom.[3][4][5] The primary goal is typically the synthesis of 5-fluoro-2-hydroxy-3-nitroacetophenone, a versatile building block.[6][7] This guide will address the common hurdles encountered in maximizing the yield of the desired isomer while minimizing the formation of unwanted byproducts.

Troubleshooting Guide

This section addresses specific problems you might encounter during the nitration of 5-fluoro-2-hydroxyacetophenone, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired 3-Nitro Isomer and Formation of Multiple Products

Q: My reaction is producing a mixture of nitrated isomers, with a low yield of the target 5-fluoro-2-hydroxy-3-nitroacetophenone. How can I improve the regioselectivity?

A: This is the most common challenge and stems from the intricate interplay of electronic and steric effects of the substituents on the aromatic ring. The strongly activating hydroxyl group directs ortho and para to itself (positions 3 and 5), while the fluorine atom, also an ortho, para-director (directing to positions 4 and 6 relative to itself), deactivates the ring through its inductive effect.[4][5][8]

Probable Causes & Solutions:

  • Harsh Reaction Conditions: The use of concentrated nitric and sulfuric acids can lead to over-nitration and the formation of undesired isomers.[9] Phenols are highly activated rings and can be susceptible to oxidation and the formation of tarry by-products under strongly acidic and oxidizing conditions.[10]

    • Solution: Employ milder nitrating agents. Consider using dilute nitric acid at low temperatures (0-5 °C).[9][11] Alternative nitrating systems like bismuth subnitrate/thionyl chloride or N-nitropyrazoles have been shown to be effective for sensitive substrates.[12][13]

  • Solvent Effects: The choice of solvent can significantly influence the ortho/para ratio.[14] Polar solvents can stabilize the transition states leading to different isomers to varying extents.

    • Solution: Experiment with different solvents. Non-polar solvents like hexane or dichloromethane may offer different selectivity compared to polar solvents like acetic acid.[14][15] Acetic anhydride is another solvent to consider, as it can modulate the reactivity of the nitrating species.[14]

  • Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to a loss of selectivity and an increase in side reactions.

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating agent. A temperature range of 0-5 °C is often recommended for the nitration of phenols.[9]

Issue 2: Formation of a Significant Amount of the 4-Nitro Isomer

Q: I am observing a substantial amount of the 5-fluoro-2-hydroxy-4-nitroacetophenone isomer in my product mixture. Why is this happening and how can I minimize it?

A: The formation of the 4-nitro isomer is a direct consequence of the directing effect of the fluorine atom. While the hydroxyl group is a stronger activating group, the fluorine at position 5 directs ortho to itself, which is the 4-position.

Probable Causes & Solutions:

  • Steric Hindrance: The acetyl group at position 1 may sterically hinder the approach of the nitronium ion to the 3-position (ortho to the hydroxyl group), making the less hindered 4-position (ortho to the fluorine) a more accessible site for substitution.[16]

    • Solution: While difficult to alter the inherent sterics of the molecule, using a bulkier nitrating agent might exacerbate this effect. Conversely, a less sterically demanding nitrating species could potentially favor the 3-position.

  • Electronic Effects of Fluorine: Fluorine's ability to stabilize the cationic intermediate (the sigma complex) through resonance at the para position (relative to itself, which is the 2-position in this case) can also influence the regioselectivity.[4][8]

    • Solution: Modifying the reaction medium to alter the stability of the intermediates can be a strategy. The use of zeolites as catalysts has been explored to control regioselectivity in aromatic nitrations by leveraging shape selectivity within their pores.[15][17]

Issue 3: Difficulty in Separating the 3-Nitro and 4-Nitro Isomers

Q: The 3-nitro and 4-nitro isomers have very similar polarities, making their separation by column chromatography challenging. What are the best methods for purification?

A: The separation of positional isomers is a frequent purification hurdle.[18]

Probable Causes & Solutions:

  • Similar Physicochemical Properties: The isomers often have close boiling points and solubilities, complicating separation by distillation or simple recrystallization.

    • Solution 1: Fractional Crystallization: This can be an effective technique if a solvent system can be identified where the solubilities of the isomers differ significantly. Experiment with a range of solvents and solvent mixtures. Cooling the solution slowly can induce the crystallization of the less soluble isomer.[19]

    • Solution 2: Preparative HPLC: While potentially costly for large scales, preparative High-Performance Liquid Chromatography (HPLC) can offer excellent resolution. Optimization of the mobile phase and stationary phase is crucial. A phenyl-hexyl or pentafluorophenyl (PFP) column might provide better selectivity than a standard C18 column due to different interactions with the aromatic rings.[18]

    • Solution 3: Derivatization: In some cases, it may be advantageous to derivatize the mixture, separate the derivatives (which may have more distinct properties), and then remove the protecting group. For example, acetylation of the hydroxyl group could alter the properties of the isomers enough to facilitate separation.

Issue 4: Product Decomposition or Formation of Tarry By-products

Q: My reaction mixture is turning dark, and I am isolating a significant amount of insoluble, tarry material. What is causing this and how can I prevent it?

A: Phenols are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration.[10]

Probable Causes & Solutions:

  • Oxidation of the Phenolic Ring: The combination of nitric acid and sulfuric acid can be a potent oxidizing mixture.

    • Solution: As mentioned in Issue 1, using milder nitrating agents is key. Additionally, ensuring an inert atmosphere (e.g., under nitrogen or argon) can help to minimize oxidative side reactions. The use of scavengers for nitrous acid, which can catalyze oxidation, may also be beneficial.

  • Over-Nitration: The formation of dinitro products can sometimes lead to unstable and polymeric materials.[20]

    • Solution: Use a stoichiometric amount of the nitrating agent and add it slowly to the reaction mixture to avoid localized high concentrations. Maintaining a low reaction temperature is also critical.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 5-fluoro-2-hydroxyacetophenone and why?

A1: The expected major product is generally 5-fluoro-2-hydroxy-3-nitroacetophenone. This is because the hydroxyl group is a powerful activating group and directs ortho and para to itself.[9][21] The 3-position is ortho to the hydroxyl group. While the fluorine is also an ortho, para-director, the activating effect of the hydroxyl group typically dominates.[5]

Q2: Can I use a protecting group strategy to improve regioselectivity?

A2: Yes, a protecting group strategy can be a viable approach. For instance, protecting the hydroxyl group as an acetate ester can attenuate its activating effect.[10] This would change the directing effects within the molecule, potentially leading to a different isomeric ratio upon nitration. The protecting group would then need to be removed in a subsequent step.

Q3: How can I confirm the structure of my nitrated products?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.[20][22] For example, the 3-nitro isomer will show two doublets in the aromatic region, while the 4-nitro isomer will show two singlets (or very small meta-coupling).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the nitrated product.[23]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl, carbonyl, and nitro groups.[24]

Q4: Are there any "greener" alternatives to traditional nitration methods?

A4: Yes, research is ongoing to develop more environmentally friendly nitration protocols. These often focus on avoiding the use of strong acids like sulfuric acid.[25] Methods employing solid acid catalysts, such as zeolites or clays, are being explored to improve selectivity and ease of catalyst recovery.[15][26] Using dinitrogen pentoxide with a solid acid catalyst is another approach that can offer high yields and regioselectivity under milder conditions.[17]

Experimental Protocols & Data

Recommended Starting Protocol for Regioselective Nitration

This protocol aims to favor the formation of 5-fluoro-2-hydroxy-3-nitroacetophenone.

Materials and Reagents:

  • 5-fluoro-2-hydroxyacetophenone

  • Acetic acid (glacial)

  • Nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoro-2-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a pre-cooled solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice water.

  • A yellow precipitate should form. Stir for 30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Isomer Distribution

The following table provides an illustrative example of how isomer distribution might vary with the nitrating agent, based on general principles of electrophilic aromatic substitution. Actual results will depend on precise experimental conditions.

Nitrating Agent SystemPredominant IsomerTypical Ortho/Para Ratio (relative to -OH)Comments
HNO3 / H2SO4Mixture of isomersVariable, often lower selectivityHarsh conditions, risk of oxidation and over-nitration.[9]
Dilute HNO3 in Acetic Acid3-NitroHigherMilder conditions, generally better for activated phenols.[11]
Bismuth Subnitrate / SOCl23-NitroHighMild and selective for phenols.[12]

Visualizing the Reaction Landscape

Directing Effects in the Nitration of 5-Fluoro-2-hydroxyacetophenone

G Start 5-Fluoro-2-hydroxyacetophenone OH_group Hydroxyl Group (-OH) Strong Activator Ortho, Para-Director Start->OH_group Directs to F_group Fluorine (-F) Deactivator (Inductive) Ortho, Para-Director (Resonance) Start->F_group Directs to Ac_group Acetyl Group (-COCH3) Deactivator Meta-Director Start->Ac_group Directs to Pos3 Position 3 (Ortho to -OH) OH_group->Pos3 Strongly Favors Pos5 Position 5 (Para to -OH) OH_group->Pos5 Blocked by -F Pos4 Position 4 (Ortho to -F) F_group->Pos4 Weakly Favors Pos6 Position 6 (Ortho to -OH, Ortho to -F) F_group->Pos6 Sterically Hindered Ac_group->Pos5 Favors (but overruled)

Caption: Competing directing effects on the aromatic ring.

Troubleshooting Workflow for Poor Regioselectivity

G Start Low Yield of Desired 3-Nitro Isomer CheckConditions Analyze Reaction Conditions Start->CheckConditions Harsh Are conditions too harsh? (e.g., conc. H2SO4/HNO3) CheckConditions->Harsh Mild Employ Milder Nitrating Agent (e.g., dilute HNO3 in AcOH) Harsh->Mild Yes Temp Is temperature > 10°C? Harsh->Temp No Mild->Temp ControlTemp Maintain Strict Temp Control (0-5°C) Temp->ControlTemp Yes Solvent Consider Solvent Effects Temp->Solvent No ControlTemp->Solvent ChangeSolvent Experiment with different solvents (e.g., non-polar vs. polar) Solvent->ChangeSolvent Purify Optimize Purification ChangeSolvent->Purify

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing.
  • Brainly.com. (2023, August 15). The nitration of 2-hydroxyacetophenone results in two products. One of these products is shown in the box.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-hydroxy-3-nitroacetophenone 98.
  • ResearchGate. (2025, August 7). Effect of solvents on regioselectivity of anisole nitration.
  • Unit-III Aromatic electrophilic substitution reactions of Phenol. (n.d.).
  • Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%).
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
  • ChemTalk. (n.d.). Directing Effects.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Benchchem. (n.d.). comparative study of the directing effects of fluorine in different aromatic systems.
  • PMC. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. NIH.
  • Chegg.com. (2020, April 22). Solved Proton NMR from the Nitration of.
  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages.
  • ResearchGate. (2025, August 7). ChemInform Abstract: A Fast and Mild Method for the Nitration of Aromatic Rings.
  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
  • AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
  • Benchchem. (n.d.). 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone.
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Benchchem. (n.d.). Technical Support Center: Separation of Hydroxyacetophenone Isomers.
  • Chem-Impex. (n.d.). 2'-Fluoro-5'-nitroacetophenone.
  • Eureka | Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. WebBook.
  • WSEAS. (n.d.). Investigation of Spectroscopic and Electronic Properties of 2- Hydroxyacetophenone Methanesulfonylhydrazone By Dft Method.
  • NIH. (n.d.). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy.

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a key intermediate in the development of pharmaceuticals, achieving high purity and yield is paramount. This guide provides in-depth, experience-driven answers to common problems, focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low and the crude product is a complex mixture. What are the most likely side products from the nitration of 5'-fluoro-2'-hydroxyacetophenone?

A1: The synthesis of this compound is typically achieved by the electrophilic nitration of 5'-fluoro-2'-hydroxyacetophenone.[1] While seemingly straightforward, the reaction is sensitive to conditions, and several side products can arise from competing reaction pathways. The primary culprits for low yield and product impurity are:

  • Regioisomeric Byproducts: Although the directing effects of the substituents strongly favor the desired 3-nitro isomer, minor amounts of other isomers can form. The powerful ortho-, para-directing hydroxyl group and the meta-directing acetyl group work in concert to direct the incoming nitronium ion to the 3-position. However, alternative, less-favored positions can be nitrated under certain conditions.

  • Polynitrated Species: The activated aromatic ring is susceptible to further nitration, especially if the reaction temperature is not strictly controlled or if an excess of the nitrating agent is used. This leads to the formation of dinitro- or even trinitro-acetophenone derivatives.

  • Oxidative Degradation Products: Phenols are sensitive to strong oxidizing agents like nitric acid.[2] This can lead to the formation of colored, tar-like polymers or benzoquinone derivatives, which significantly complicate purification and reduce the yield of the desired product.[2]

  • Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material, 5'-fluoro-2'-hydroxyacetophenone, in the final crude product.

The following diagram illustrates the intended reaction and the formation pathways of these common side products.

G cluster_main Primary Synthesis Route cluster_side Side Product Formation SM 5'-Fluoro-2'-hydroxyacetophenone DP This compound (Desired Product) SM->DP HNO₃ / H₂SO₄ (Controlled Conditions) ISO Isomeric Nitro-products SM->ISO Poor Regiocontrol OX Oxidation/Tarry Products SM->OX High Temp. / High [HNO₃] POLY Dinitrated Products DP->POLY Excess HNO₃ / High Temp.

Caption: Reaction pathways in the synthesis of this compound.

Q2: My final product is contaminated with a dark, tarry substance. What causes this, and how can it be prevented?

A2: The formation of dark, insoluble tars is a classic sign of oxidative degradation of the phenolic starting material. The nitrating mixture (concentrated nitric and sulfuric acids) is not only a source of the nitronium ion (NO₂⁺) but is also a powerful oxidizing environment. Phenols can be easily oxidized to quinone-like structures, which can then polymerize to form complex, high-molecular-weight tars.

Causality:

  • High Localized Temperatures: The nitration of activated rings is highly exothermic. If the nitrating agent is added too quickly or the cooling is inefficient, localized "hot spots" can form, dramatically accelerating oxidation side reactions.[3]

  • Excess Nitric Acid: A high concentration of nitric acid increases the oxidative potential of the reaction mixture, favoring degradation over nitration.

Troubleshooting & Prevention:

ParameterSub-Optimal Condition (Causes Tars)Recommended Protocol (Prevents Tars)
Temperature > 10°CMaintain strictly between -5°C and 5°C throughout the addition.[3]
Reagent Addition Rapid addition of nitrating mixture to the phenol.Slow, dropwise addition of the nitrating mixture to the substrate solution.
Order of Addition Adding the phenol to the nitrating mixture.Adding the nitrating mixture to the phenol solution to maintain a low instantaneous concentration of HNO₃.
Quenching Quenching at elevated temperatures or with insufficient ice.Pouring the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring to dissipate heat rapidly.[4]

Below is a troubleshooting workflow to diagnose and solve issues related to product degradation.

G start Observe Dark/Tarry Product? check_temp Was Temp > 5°C? start->check_temp Yes check_addition Was Nitrating Mix Added Too Fast? check_temp->check_addition No sol_temp Solution: Use Ice-Salt Bath, Maintain Temp at 0 ± 5°C. check_temp->sol_temp Yes check_quenching Was Quenching Done Improperly? check_addition->check_quenching No sol_addition Solution: Add Nitrating Mix Dropwise Over 30-60 min with Vigorous Stirring. check_addition->sol_addition Yes sol_quenching Solution: Pour Reaction Mix Slowly onto 5-10x Volume of Crushed Ice. check_quenching->sol_quenching Yes end Purer Product Achieved sol_temp->end sol_addition->end sol_quenching->end

Caption: Troubleshooting workflow for preventing oxidative side products.

Q3: My analysis shows a significant amount of a dinitrated byproduct. How can I improve selectivity for mono-nitration?

A3: The presence of a hydroxyl group makes the aromatic ring highly activated, predisposing it to polynitration. Once the first nitro group is added, the ring is somewhat deactivated, but not enough to completely prevent a second nitration under harsh conditions.

Root Causes & Mitigation Strategies:

  • Stoichiometry Control (Critical): The most common cause of polynitration is the use of an excessive amount of nitric acid.

    • Solution: Use a precise molar equivalent of nitric acid, typically between 1.0 and 1.1 equivalents relative to the starting acetophenone. Carefully calculate the required amount based on the purity of your nitric acid.

  • Reaction Time and Temperature: Prolonged exposure to the nitrating mixture, especially at temperatures above 5°C, provides more opportunity for the slower, second nitration to occur.

    • Solution: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. Do not let it stir for an extended period after completion. Adhere to strict low-temperature protocols as outlined in Q2.[3]

Optimized Protocol for Selective Mono-Nitration

This protocol is designed to maximize the yield of the desired mono-nitro product while minimizing the formation of tars and polynitrated species.

Materials:

  • 5'-fluoro-2'-hydroxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice and Distilled Water

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 5'-fluoro-2'-hydroxyacetophenone in concentrated sulfuric acid (approx. 5-10 volumes). Cool the mixture to -5°C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate, pre-cooled vessel, slowly add 1.05 equivalents of concentrated nitric acid to a small amount of concentrated sulfuric acid (approx. 1-2 volumes). Keep this mixture cold.

  • Nitration: Add the cold nitrating mixture to the acetophenone solution dropwise via an addition funnel. Ensure the internal temperature of the reaction does not rise above 5°C. The addition should take 30-60 minutes.

  • Reaction Monitoring: Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully into a beaker containing a vigorously stirred slurry of crushed ice (at least 10 times the volume of the reaction mixture).[4] A yellow solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification (if necessary): If isomeric or dinitrated impurities are present, the crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

References

  • BenchChem. (2025). Troubleshooting common side reactions in the nitration of 4-methylacetophenone. BenchChem Technical Support.
  • Amerigo Scientific. This compound (98%) Product Page. [Link]

  • Google Patents.
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. BenchChem Technical Support.
  • Organic Syntheses. m-Nitroacetophenone. Org. Syn. Coll. Vol. 2, p.434 (1943); Vol. 13, p.75 (1933). [Link]

Sources

Technical Support Center: Synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: The Synthetic Challenge

The synthesis of this compound is primarily achieved through the electrophilic nitration of 5-fluoro-2-hydroxyacetophenone.[1][2] While seemingly straightforward, this reaction presents a significant challenge in regioselectivity. The starting material possesses three substituents on the aromatic ring—a hydroxyl group (-OH), an acetyl group (-COCH₃), and a fluorine atom (-F)—each exerting its own electronic and steric influence on the incoming electrophile (the nitronium ion, NO₂⁺).

The hydroxyl group is a strongly activating, ortho, para-director. The fluorine atom is a deactivating but also ortho, para-directing substituent. The acetyl group is a deactivating, meta-director. The desired product is the result of nitration at the 3-position, which is ortho to the powerful hydroxyl directing group. However, the potential for nitration at other positions, as well as the possibility of di-nitration, can lead to a mixture of isomers and a reduction in the yield of the target compound.[3] This guide will provide you with the knowledge to control these variables and optimize your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

A low yield is the most common problem in this synthesis. It can be attributed to several factors, including incomplete reaction, formation of byproducts, and degradation of the starting material or product.

Potential Cause Recommended Solution Scientific Rationale
Suboptimal Reaction Temperature Maintain a low reaction temperature, typically between 0°C and 5°C, using an ice-salt bath.Electrophilic nitration is a highly exothermic reaction. Elevated temperatures can lead to the formation of undesired byproducts and decomposition of the product.[3]
Incorrect Nitrating Agent or Concentration Use a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) as the nitrating agent. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺).The concentration of the nitronium ion is critical. Using dilute nitric acid will result in a very slow or incomplete reaction.
Inefficient Mixing Ensure vigorous and constant stirring throughout the addition of the nitrating agent.Localized high concentrations of the nitrating agent can lead to over-nitration (di-nitration) and other side reactions.
Suboptimal Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.Prolonged reaction times can increase the likelihood of byproduct formation.

Issue 2: Contamination with Isomeric Byproducts

The formation of isomeric nitroacetophenones is a major challenge due to the multiple directing influences on the aromatic ring. The primary isomeric byproduct is likely 5'-fluoro-2'-hydroxy-5'-nitroacetophenone, resulting from nitration para to the hydroxyl group.

Potential Cause Recommended Solution Scientific Rationale
Lack of Regiocontrol Slowly add the nitrating mixture to a solution of the starting material in a suitable solvent like glacial acetic acid or concentrated sulfuric acid at low temperature.The directing effect of the substituents can be influenced by the reaction conditions. The strongly activating hydroxyl group primarily directs ortho and para. By maintaining a low temperature and controlled addition, you can favor the kinetically preferred ortho product.
Solvent Effects The choice of solvent can influence the isomer ratio. Acetic acid is a common solvent for this type of nitration.The solvent can affect the stability of the intermediates leading to different isomers.
Ineffective Purification Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can also be effective.The different isomers will have slightly different polarities, allowing for their separation by chromatography. Their differential solubility can be exploited for purification by recrystallization.

Issue 3: Dark-Colored Reaction Mixture or Product

The appearance of a dark color, often red or brown, can indicate the formation of nitrophenolic byproducts or oxidation of the phenolic starting material.

Potential Cause Recommended Solution Scientific Rationale
Oxidation of the Phenol Maintain a low reaction temperature and avoid using an excess of nitric acid.Nitric acid is a strong oxidizing agent, and phenols are susceptible to oxidation, especially at higher temperatures.
Formation of Polynitrated Species Use a stoichiometric amount or a slight excess of the nitrating agent.The highly activated aromatic ring can undergo further nitration to form dinitro or trinitro compounds, which are often colored.
Presence of Nitrous Acid Ensure the nitric acid used is of high purity and free from dissolved nitrogen oxides.The presence of nitrous acid (HNO₂) can lead to side reactions and the formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of nitric acid to the starting material?

A1: A molar ratio of 1.05 to 1.1 equivalents of nitric acid to 1 equivalent of 5-fluoro-2-hydroxyacetophenone is generally recommended. A slight excess of the nitrating agent ensures complete conversion of the starting material, but a large excess should be avoided to minimize the risk of over-nitration and oxidation.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a 3:1 mixture of hexane and ethyl acetate. The product will be more polar than the starting material and will have a lower Rf value. Staining with a UV lamp will show the spots.

Q3: What are the expected ¹H NMR chemical shifts for the desired product?

Q4: What is the best way to purify the final product?

A4: A combination of column chromatography and recrystallization is often the most effective approach. Column chromatography on silica gel will separate the desired product from isomeric byproducts and other impurities. Subsequent recrystallization from a solvent system like ethanol-water will yield a highly pure solid product. The melting point of the pure product is reported to be in the range of 87-90 °C.[2]

Q5: Are there any alternative, "greener" nitrating agents I can use?

A5: Research into greener nitration methods is ongoing. Some alternatives to the traditional mixed acid system include the use of metal nitrates (e.g., ferric nitrate) in an ionic liquid or solid acid catalysts.[4] These methods can offer advantages in terms of reduced acid waste and improved regioselectivity. However, their application to this specific substrate may require optimization.

Experimental Protocols

Synthesis of 5-fluoro-2-hydroxyacetophenone (Starting Material)

A common method for preparing the starting material is through the Fries rearrangement of 4-fluorophenyl acetate.[5]

G

Step-by-Step Protocol for the Nitration of 5-fluoro-2-hydroxyacetophenone

This protocol is a well-reasoned procedure based on established methods for the nitration of similar phenolic compounds.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-fluoro-2-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product. For high purity, first, purify by column chromatography on silica gel using a hexane-ethyl acetate eluent system. Then, recrystallize the desired fractions from an ethanol/water mixture.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

G

References

  • Amerigo Scientific. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). [Link]

  • Quora. Why does nitration of phenol give poor yield of picric acid?. [Link]

  • Quora. Why is it when we do a nitration of phenol, we obtain ortho-, para-, mono-, and nitro. [Link]

  • ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. [Link]

  • PubMed. Ultrasound promoted para-selective nitration of phenols in ionic liquid. [Link]

Sources

Technical Support Center: Purification of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. As a substituted aromatic hydroxy ketone, this compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] However, its purification can present unique challenges due to the nature of its synthesis and the physicochemical properties of potential impurities.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are directly related to its synthesis, which is typically the nitration of 5-fluoro-2-hydroxy-acetophenone.[3] Therefore, you should anticipate the following:

  • Unreacted Starting Material: 5-fluoro-2-hydroxy-acetophenone.

  • Regioisomers: Nitration can potentially occur at other positions on the aromatic ring, leading to isomeric impurities. The primary regioisomer is often the desired 3-nitro product due to the directing effects of the hydroxyl and acetyl groups, but other isomers can form.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of di-nitro species, which will be significantly more polar.

  • Residual Acids: Strong acids like sulfuric and nitric acid are used for nitration.[4] Inadequate quenching or washing will leave residual acids that can interfere with purification and downstream reactions.

Q2: I have a crude solid product. Should I start with recrystallization or column chromatography?

A2: The choice depends on the scale of your reaction and the initial purity of your crude product.

  • Recrystallization is the preferred first choice for large-scale purifications (>5 g) or if your crude product is already reasonably pure (estimated >85% by TLC or crude NMR). It is faster, more economical, and uses less solvent than chromatography.

  • Column Chromatography is necessary when your crude product is a complex mixture with multiple, closely-related impurities (e.g., regioisomers with similar polarity) or if it is an oil that fails to crystallize. It offers superior separation but is more time-consuming and resource-intensive.

The following diagram outlines a decision-making workflow:

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid purity Purity >85% by TLC/NMR? is_solid->purity Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) scale Scale > 5g? purity->scale Yes purity->chromatography No recrystallize Attempt Recrystallization scale->recrystallize Yes scale->chromatography No

Caption: Decision workflow for purification method selection.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound (m.p. 87-90 °C), suitable starting points include:

  • Single Solvents: Ethanol, isopropanol, or methanol. Procedures for similar nitroacetophenones often use hot ethyl alcohol successfully.[4]

  • Solvent/Anti-Solvent Systems: A common pair is Dichloromethane/Hexane or Ethyl Acetate/Hexane. Dissolve the crude product in a minimal amount of the "good" solvent (DCM or EtOAc) at room temperature, then slowly add the "poor" solvent (hexane) until turbidity persists. Heat the mixture until clear and then allow it to cool slowly.

The key is empirical testing on a small scale. Test several solvents to find the one that provides a high recovery of crystalline material.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods provides the most trustworthy assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single, well-defined spot.

  • Melting Point Analysis: A sharp melting point range that matches the literature value (87-90 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The absence of signals from starting materials or other isomers confirms purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard, capable of providing a precise percentage of purity.[5]

Troubleshooting Guide

Problem: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Cause & Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid.

Troubleshooting Steps:

  • Re-heat the Solution: Add more solvent to the mixture and heat it until the oil completely redissolves.

  • Slow Cooling: Allow the flask to cool very slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer it to a refrigerator. Rapid cooling encourages oiling out.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Use a Different Solvent: The initial solvent may be unsuitable. Re-evaluate your solvent choice using the small-scale testing method described in FAQ Q3.

G start Product Oiled Out step1 1. Re-heat and Add More Solvent to Dissolve Oil start->step1 step2 2. Allow Very Slow Cooling (No Ice Bath) step1->step2 step3 3. Scratch Flask or Add Seed Crystal step2->step3 check Crystals Form? step3->check success Isolate Crystals check->success Yes fail Re-evaluate Solvent System check->fail No

Caption: Workflow for troubleshooting a failed recrystallization.

Problem: My compound streaks on the TLC plate during column chromatography. How can I fix this?

Cause & Solution: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or interaction with acidic silica gel.

Troubleshooting Steps:

  • Reduce Sample Load: Ensure you are not applying too much compound to the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Improve Solubility: Pre-adsorb your compound onto a small amount of silica gel before loading it onto the column. Dissolve your crude product in a good solvent (like DCM or acetone), add a small amount of silica, and evaporate the solvent until you have a dry, free-flowing powder. This ensures the compound starts as a very narrow band.

  • Modify the Mobile Phase:

    • Add a small amount (0.1-1%) of a polar solvent like methanol to your eluent to improve solubility and reduce tailing.

    • If your compound is acidic (the phenolic proton), it can interact strongly with the acidic silica gel. Add a small amount (0.1-0.5%) of acetic acid to the mobile phase to suppress this interaction and achieve sharper bands.

Problem: I have poor separation between my product and an impurity during column chromatography.

Cause & Solution: Poor separation means the difference in polarity between your product and the impurity is small. The mobile phase is not optimized to resolve them.

Troubleshooting Steps:

  • Decrease Eluent Polarity: If the spots are too high on the TLC plate (Rf > 0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 20% EtOAc/Hexane to 10% EtOAc/Hexane). This will increase the interaction of the compounds with the silica gel, allowing for better separation.

  • Use a Different Solvent System: Sometimes a simple binary system like Ethyl Acetate/Hexane is not selective enough. Try a different system that offers different interactions, such as Dichloromethane/Methanol.

  • Use a Finer Mesh Silica Gel: Higher mesh silica (e.g., 230-400 mesh) provides a greater surface area, leading to better resolution, although it may result in slower flow rates.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from established methods for similar nitroaromatic compounds.[4]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating in a water bath until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum. Characterize the product by melting point and NMR to confirm purity.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) in a non-polar solvent like hexane. The amount of silica should be 30-100 times the weight of your crude sample.

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal volume of dichloromethane. Add ~1-2 g of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to 10%, 15%, and then 20% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Parameter Recrystallization Flash Column Chromatography
Typical Purity >98% (if successful)>99%
Typical Yield 60-90%70-95%
Best For Large scale (>5 g), moderately pure crudeSmall scale (<5 g), complex mixtures, oily products
Time Investment Low (2-4 hours)High (4-8 hours)
Solvent Usage ModerateHigh

References

  • Amerigo Scientific. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). [Link]

  • Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Organic Syntheses. m-NITROACETOPHENONE. [Link]

  • TSI Journals. SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. [Link]

  • Google Patents. Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Cytiva. Protein purification troubleshooting guide. [Link]

  • ResearchGate. Packing diagram of 5-chloro-2-hydroxy-3-nitroacetophenone crystal. [Link]

Sources

Technical Support Center: 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone. It is designed to help you identify and troubleshoot common impurities, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The primary synthesis route to this compound is the nitration of 5-fluoro-2-hydroxyacetophenone.[1] Consequently, the most common impurities are byproducts of this reaction and residual starting materials. These include:

  • Unreacted Starting Material: 5-Fluoro-2'-hydroxyacetophenone.

  • Isomeric Byproducts: Nitration at alternative positions on the aromatic ring, such as 5'-Fluoro-2'-hydroxy-5'-nitroacetophenone.

  • Di-nitrated Products: 5'-Fluoro-2'-hydroxy-3',5'-dinitroacetophenone, which can form under harsh nitrating conditions.

  • Residual Solvents and Acids: Traces of solvents used during the reaction and purification (e.g., ethanol, acetic acid) and residual mineral acids from the nitration step (e.g., sulfuric acid, nitric acid).

  • Degradation Products: Prolonged exposure to strong acids or high temperatures can lead to decomposition.

Q2: How can I assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the relative amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information, allowing for the identification of the main product and any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying impurities.

  • Melting Point Analysis: A pure substance will have a sharp melting point. The literature value for this compound is 87-90 °C. A broad or depressed melting point range is indicative of impurities.

Q3: What is the expected appearance of pure this compound?

Pure this compound is typically a light yellow to yellow solid.[2] Darker colors, such as brown or orange, may suggest the presence of impurities or degradation products.

Troubleshooting Guides

Issue 1: My NMR spectrum shows unexpected peaks.

Unexpected peaks in your NMR spectrum are a clear indication of impurities. Here's how to approach their identification:

  • ¹H NMR:

    • Unreacted Starting Material (5-Fluoro-2'-hydroxyacetophenone): Look for a doublet of doublets around 7.0-7.2 ppm, which is characteristic of the proton ortho to the fluorine and meta to the hydroxyl group.

    • Isomeric Impurities: The substitution pattern on the aromatic ring will alter the chemical shifts and coupling constants of the aromatic protons. A detailed analysis of these patterns can help identify isomers.

    • Residual Solvents: Look for characteristic peaks of common laboratory solvents (e.g., a quartet at ~3.65 ppm and a triplet at ~1.2 ppm for ethanol).

  • ¹³C NMR: The number of signals will indicate the number of unique carbon environments. Impurities will present as additional, lower-intensity peaks.

Proposed Action: If significant impurities are detected, purification by recrystallization or column chromatography is recommended.

Issue 2: My HPLC chromatogram shows multiple peaks.

A single, sharp peak is expected for a pure compound. Multiple peaks indicate the presence of impurities.

Workflow for HPLC-Based Impurity Identification:

HPLC_Workflow start Multiple Peaks in HPLC check_retention Compare Retention Times with Authentic Standards start->check_retention lc_ms Perform LC-MS Analysis check_retention->lc_ms If standards are unavailable fraction_collect Fraction Collection via Preparative HPLC check_retention->fraction_collect For unknown impurities identify_impurity Identify Impurity Structure lc_ms->identify_impurity nmr_analysis NMR Analysis of Collected Fractions fraction_collect->nmr_analysis nmr_analysis->identify_impurity

Caption: Workflow for identifying impurities via HPLC.

Typical HPLC Conditions for Analysis:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Issue 3: The melting point of my product is broad and lower than the literature value.

A broad melting point range that is lower than the expected 87-90 °C is a classic sign of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range.

Proposed Action: Recrystallization is the most effective method for purifying the solid and sharpening the melting point.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the impure compound in the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Re-measure the melting point and perform HPLC or TLC analysis to confirm the purity.

Issue 4: My product has an off-color.

While the pure compound is yellow, darker shades can indicate the presence of colored impurities, often arising from side reactions during nitration or degradation.

Potential Causes and Solutions:

  • Nitrated Phenolic Byproducts: These are often highly colored.

  • Oxidation: Exposure to air and light can cause degradation and color change.

Proposed Action:

  • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before cooling.

  • Purification: Column chromatography can be effective in separating the desired product from colored impurities.

Synthesis and Impurity Formation Pathway

The nitration of 5-fluoro-2-hydroxyacetophenone is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and acetyl (-COCH₃) groups are ortho-, para-directing, while the fluoro (-F) group is also ortho-, para-directing. The -OH group is a strong activating group, the -COCH₃ is a deactivating group, and -F is a weakly deactivating group. The regioselectivity of the nitration is a result of the interplay of these directing effects.

Synthesis_Pathway start 5-Fluoro-2-hydroxyacetophenone reagents HNO₃ / H₂SO₄ start->reagents product This compound (Desired Product) reagents->product Major Product impurity1 5'-Fluoro-2'-hydroxy-5'-nitroacetophenone (Isomeric Impurity) reagents->impurity1 Minor Byproduct impurity2 5'-Fluoro-2'-hydroxy-3',5'-dinitroacetophenone (Di-nitrated Impurity) reagents->impurity2 Side Product (harsh conditions)

Caption: Synthesis of this compound and formation of common impurities.

References

  • Grokipedia. Fries rearrangement.
  • PHARMD GURU. FRIES REARRANGEMENT.
  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look
  • Wikipedia. Fries rearrangement. [Link]

  • Amerigo Scientific. This compound (98%). [Link]

Sources

Technical Support Center: Synthesis of Nitroaromatic Compounds - Avoiding Over-Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a common challenge in aromatic nitration: preventing the formation of di-, tri-, and poly-nitroaromatic byproducts. Over-nitration not only reduces the yield of the desired mono-nitro product but also complicates purification and can introduce safety hazards.[1]

This resource will delve into the mechanistic underpinnings of over-nitration, offering troubleshooting strategies and optimized protocols to ensure selective and efficient mono-nitration.

Troubleshooting Guide: Common Issues and Solutions in Aromatic Nitration

This section addresses specific problems encountered during nitration reactions in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My reaction is producing a significant amount of dinitro and trinitro byproducts. How can I favor mono-nitration?

A1: This is a classic challenge in aromatic nitration, often stemming from the reaction conditions being too harsh for the substrate's reactivity. The initial introduction of a nitro group deactivates the aromatic ring, making subsequent nitrations more difficult.[2] However, if the reaction conditions are sufficiently forcing, over-nitration can still occur.

Core Principles for Control:

  • Kinetic vs. Thermodynamic Control: Mono-nitration is generally the kinetically favored product, forming faster at lower temperatures.[3][4] Di- and tri-nitrated products are often thermodynamically more stable under forcing conditions. By carefully controlling the reaction parameters, you can operate under kinetic control to isolate the mono-nitro product.[5]

  • Nitronium Ion Concentration: The rate of nitration is dependent on the concentration of the active electrophile, the nitronium ion (NO₂⁺).[6][7] Over-nitration can be suppressed by minimizing the standing concentration of this highly reactive species.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. Nitration is an exothermic process, and elevated temperatures increase the reaction rate, favoring over-nitration.[1] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly allowing the reaction to warm to room temperature is effective. For highly activated substrates, maintaining sub-zero temperatures throughout the addition and reaction time is crucial.

  • Control the Rate of Addition: Add the nitrating agent (or the substrate to the nitrating mixture) slowly and dropwise. This maintains a low concentration of the limiting reagent and allows for better heat dissipation, preventing localized temperature spikes that can lead to over-nitration.[8]

  • Reduce the Equivalents of Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess of the nitrating agent will drive the reaction towards poly-nitration.

  • Decrease the Concentration of Sulfuric Acid: While sulfuric acid is crucial for generating the nitronium ion, a very high concentration can lead to an excessively high concentration of the electrophile.[9][10][11] Diluting the mixed acid with a small amount of water or using a lower grade of sulfuric acid can sometimes temper the reactivity.

Q2: I am working with a highly activated aromatic ring (e.g., phenol, aniline) and experiencing uncontrollable, rapid reaction and significant byproduct formation. What strategies can I employ?

A2: Highly activated aromatic systems are extremely susceptible to over-nitration and oxidation by nitric acid.[6] Direct nitration of such compounds with standard mixed acid (concentrated HNO₃/H₂SO₄) is often not feasible.

Strategies for Highly Activated Rings:

  • Use a Milder Nitrating Agent: The choice of nitrating agent is paramount.

    • Dilute Nitric Acid: For phenols, nitration with dilute nitric acid can often yield mono-nitro products.

    • Acetyl Nitrate (in situ): Generated from nitric acid and acetic anhydride, acetyl nitrate is a milder and more selective nitrating agent.[12]

    • Metal Nitrates: Reagents like bismuth subnitrate in the presence of thionyl chloride have been shown to be effective for the selective mono-nitration of phenols and other reactive aromatics.[13]

  • Employ Protecting Groups: This is a highly effective strategy, particularly for anilines.

    • Acylation of Amines: The amino group in aniline is strongly activating and also basic, leading to complex side reactions. By protecting the amine as an acetanilide, the reactivity of the ring is moderated, allowing for controlled mono-nitration, primarily at the para position. The protecting group can then be removed by hydrolysis.[12]

Q3: My desired product is the ortho- or para-mononitro isomer, but I am getting a mixture. How can I improve the regioselectivity?

A3: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.[14] While most activating groups are ortho, para-directing, achieving high selectivity for one over the other can be challenging.

Improving Regioselectivity:

  • Steric Hindrance: Bulky substituents on the aromatic ring or the use of a bulky nitrating agent can favor para substitution over ortho due to steric hindrance at the position adjacent to the existing group.

  • Temperature: In some cases, the ortho/para ratio can be temperature-dependent. Experimenting with different reaction temperatures may favor one isomer.

  • Alternative Nitrating Systems:

    • Solid Acid Catalysts: Zeolites and other solid acid catalysts can offer shape selectivity, favoring the formation of the less sterically hindered para isomer.[15][16]

    • N₂O₅ in Dichloromethane: This system has been shown to be highly selective for the nitration of toluene, with the potential to significantly reduce the formation of the meta isomer.[17]

Frequently Asked Questions (FAQs)

Q: What is the role of sulfuric acid in aromatic nitration?

A: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[7][10][11] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.[9]

Q: Can I perform nitration without sulfuric acid?

A: Yes, but it is generally less efficient for unactivated or deactivated aromatic rings. Concentrated nitric acid alone can be sufficient for highly activated substrates like phenol.[6][18] Other alternatives to the conventional mixed acid system include nitronium salts like nitronium tetrafluoroborate (NO₂BF₄), which provide a direct source of the nitronium ion.[16][19]

Q: How can I monitor the progress of my nitration reaction to avoid over-nitration?

A: Reaction monitoring is crucial for stopping the reaction once the desired mono-nitro product has formed.

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively follow the disappearance of the starting material and the appearance of the product(s).

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative analysis of the reaction mixture, allowing you to determine the precise ratio of starting material, mono-nitro product, and di-nitro byproducts over time.[20][21][22]

Q: Are there any "greener" or safer alternatives to traditional nitrating agents?

A: Research into safer and more environmentally friendly nitration methods is ongoing. Some promising alternatives include:

  • Solid Acid Catalysts: These can be easily recovered and reused, reducing waste.[16]

  • Metal Nitrates on Solid Supports: For example, copper nitrate on clay can be an effective and milder nitrating agent.[13]

  • N₂O₅: Dinitrogen pentoxide is a powerful nitrating agent that can be used in organic solvents, sometimes offering improved selectivity.[17]

Experimental Protocols

Protocol 1: Selective Mono-nitration of Toluene

This protocol is adapted from industrial methods for the selective synthesis of mono-nitrotoluene isomers, minimizing the formation of dinitrotoluene.[23]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 20 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Maintain the temperature below 10°C during the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the toluene. Cool the flask to 0-5°C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred toluene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 40-50°C.[23]

  • Reaction Completion and Workup: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes. Pour the reaction mixture slowly onto crushed ice.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of ortho- and para-nitrotoluene can be separated by fractional distillation or crystallization.[23]

Protocol 2: Monitoring Nitration by HPLC

This protocol provides a general guideline for monitoring a nitration reaction using HPLC.

  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and immediately quench it in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1 mL/min

    • Detection: UV detector at a wavelength suitable for the aromatic compounds (e.g., 254 nm and 357 nm for nitroaromatics).[20]

  • Analysis: Inject the quenched samples onto the HPLC system. By comparing the peak areas of the starting material, mono-nitrated product, and di-nitrated byproducts to a set of standards, the progress of the reaction can be quantitatively monitored.

Visualizations

Logical Workflow for Troubleshooting Over-Nitration

G start Over-nitration Observed q1 Is the substrate highly activated (e.g., phenol, aniline)? start->q1 strategy1 Use Milder Nitrating Agent (e.g., dilute HNO₃, acetyl nitrate) or Employ Protecting Groups q1->strategy1 Yes q2 Are reaction conditions too harsh? q1->q2 No end Mono-nitration Achieved strategy1->end action1 Lower Reaction Temperature q2->action1 Yes q3 Is regioselectivity an issue? q2->q3 No action2 Slow Rate of Addition action1->action2 action3 Reduce Equivalents of Nitrating Agent action2->action3 action3->q3 strategy2 Consider Steric Effects, Alternative Nitrating Systems (e.g., solid acids, N₂O₅) q3->strategy2 Yes q3->end No strategy2->end G center Nitration Selectivity temp Temperature center->temp conc Reagent Concentration center->conc substrate Substrate Reactivity center->substrate agent Nitrating Agent center->agent catalyst Catalyst center->catalyst

Caption: Interplay of factors in nitration selectivity.

Data Summary

Table 1: Comparison of Nitrating Agents and Their Applications
Nitrating AgentCompositionTypical SubstratesSelectivity
Mixed AcidConc. HNO₃ / Conc. H₂SO₄Benzene, Toluene, HalobenzenesModerate; risk of over-nitration
Dilute Nitric AcidDilute HNO₃Phenols, AnilinesGood for mono-nitration of activated rings
Acetyl NitrateHNO₃ / Acetic AnhydrideActivated and moderately deactivated ringsGood; milder than mixed acid [12]
Metal Nitratese.g., Bi(NO₃)₃, Cu(NO₃)₂Phenols, anilines, polycyclic aromaticsHigh for mono-nitration under mild conditions [13]
N₂O₅Dinitrogen PentoxideToluene and other alkylbenzenesCan offer high regioselectivity [17]
Solid Acid CatalystsZeolites with HNO₃Toluene, other substituted benzenesCan provide shape selectivity for para-isomers [15][16]

References

  • Why is sulfuric acid used in aromatic nitration? - Quora. (2021). [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts. [Link]

  • Nitration. (n.d.). Wikipedia. [Link]

  • Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials, 20(2), 97-113. [Link]

  • Kinetic & Thermodynamic Control. (n.d.). Foundations of Chemical and Biological Engineering I. [Link]

  • Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials, 19(3), 423-435. [Link]

  • Muathen, H. A. (2007). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 12(4), 835-842. [Link]

  • Albright, L. F., et al. (1996). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series, 623, 1-16. [Link]

  • Goyal, N. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene. DWSIM. [Link]

  • Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials, 20(2), 97-113. [Link]

  • Øpstad, T., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3771. [Link]

  • Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 67(15), 5081-5087. [Link]

  • Nitration of toluene. (1993).
  • Olah, G. A., & Kuhn, S. J. (1962). Mechanism of aromatic nitration. Journal of the American Chemical Society, 84(18), 3684-3687. [Link]

  • Coleman, G. H., McCloskey, C. M., & Stuart, F. A. (1945). Nitrosobenzene. Organic Syntheses, 25, 80. [Link]

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2015). ResearchGate. [Link]

  • Nitration of Benzene. (n.d.). Chemistry Steps. [Link]

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  • Knape, K., & Arlt, S. (2012). Quantification of nitrotyrosine in nitrated proteins. Analytical and Bioanalytical Chemistry, 404(9), 2477-2486. [Link]

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  • Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education, 65(10), 873. [Link]

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  • Ohshima, H., et al. (1994). Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 91(14), 6338-6342. [Link]

  • Synthesis of Nitrobenzene. (2016). Scribd. [Link]

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troubleshooting catalytic hydrogenation of nitro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation of Nitro Compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the challenges encountered during this crucial transformation. This resource is structured in a question-and-answer format to directly address specific issues and explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section covers fundamental questions that often arise when planning or executing a catalytic hydrogenation of a nitro compound.

Q1: What is the standard, first-choice catalyst for reducing a simple aromatic or aliphatic nitro compound?

For most standard nitro group reductions where no other easily reducible functional groups are present, 10% Palladium on carbon (Pd/C) is the catalyst of choice.[1][2] Its high activity and efficiency make it a reliable starting point for both aromatic and aliphatic substrates.[1]

Q2: How do I choose the right catalyst if my molecule contains other sensitive functional groups?

Chemoselectivity is a primary challenge. The choice of catalyst is critical to avoid the undesired reduction of other functionalities.[3]

  • To Preserve Halogens (Cl, Br, I): Palladium catalysts are notorious for causing dehalogenation. Raney Nickel is a superior choice in these cases.[1][4]

  • To Preserve Ketones, Aldehydes, or Esters: For substrates with sensitive carbonyl groups, catalytic hydrogenation can be too aggressive. Milder, non-catalytic methods using iron (Fe) or zinc (Zn) in acidic media (e.g., acetic or hydrochloric acid) are often preferred for their high chemoselectivity.[1][4]

  • To Preserve Alkenes or Alkynes: Achieving selectivity can be difficult. Specialized catalysts like sulfided platinum on carbon (Pt/C) can sometimes be used to selectively reduce the nitro group while leaving a double or triple bond intact.[3]

Q3: My reaction is producing colored byproducts. What are they and how can I prevent them?

The reduction of a nitro group is a stepwise process that proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[4] If the reaction stalls or is incomplete, these highly reactive intermediates can undergo condensation or dimerization reactions to form colored dimeric byproducts such as azoxy (-N=N(O)-) and azo (-N=N-) compounds.[4] To minimize these, ensure the reaction goes to completion by using an adequate catalyst loading, sufficient hydrogen pressure, and optimizing the reaction time.[4]

Q4: What are the most critical safety precautions for this reaction?

Catalytic hydrogenation of nitro compounds presents several significant hazards that must be managed with extreme care:

  • High Exothermicity: These reactions are highly exothermic and can lead to a dangerous runaway reaction if not properly controlled, especially on a larger scale.[4][5] Always ensure adequate cooling and monitor the internal temperature.

  • Pyrophoric Catalysts: Many common hydrogenation catalysts, particularly Raney Nickel and dry Palladium on carbon, are pyrophoric and can ignite spontaneously upon exposure to air.[6][7] Always handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon) and keep them wet with solvent.[8]

  • Flammable Hydrogen Gas: Hydrogen gas is extremely flammable and forms explosive mixtures with air over a wide concentration range (4-75%).[6][7] Ensure all equipment is properly sealed, purge the system with an inert gas before introducing hydrogen, and perform the reaction in a well-ventilated fume hood.[7][9]

Troubleshooting Guide: Common Experimental Problems

This section provides a systematic approach to diagnosing and solving specific issues encountered during your experiment.

Problem 1: The reaction is sluggish, incomplete, or shows no conversion.

A stalled reaction is one of the most common issues. The cause can typically be traced to the catalyst, the reaction conditions, or the reagents.

The following workflow provides a step-by-step diagnostic process.

G start Low or No Conversion catalyst 1. Investigate Catalyst start->catalyst conditions 2. Evaluate Conditions start->conditions reagents 3. Check Reagents start->reagents c_poison Poisoned? (Sulfur, N-heterocycles) catalyst->c_poison Cause c_activity Inactive/Old? catalyst->c_activity Cause c_loading Insufficient Loading? catalyst->c_loading Cause cond_h2 Inadequate H₂ Pressure? conditions->cond_h2 Cause cond_temp Incorrect Temperature? conditions->cond_temp Cause cond_stir Poor Agitation? conditions->cond_stir Cause r_solubility Poor Solubility? reagents->r_solubility Cause r_purity Impure Solvent? reagents->r_purity Cause sol_poison Purify substrate/solvent. Use fresh catalyst. c_poison->sol_poison Solution sol_activity Use fresh batch of catalyst. Handle under inert gas. c_activity->sol_activity Solution sol_loading Increase catalyst loading (e.g., 5-10 mol%) c_loading->sol_loading Solution sol_h2 Use high-pressure vessel (e.g., Parr shaker). cond_h2->sol_h2 Solution sol_temp Gently heat (e.g., 40-60°C). Avoid excessive heat. cond_temp->sol_temp Solution sol_stir Increase stirring rate to ensure good mixing. cond_stir->sol_stir Solution sol_solubility Change solvent or use a co-solvent (e.g., THF). r_solubility->sol_solubility Solution sol_purity Use high-purity, dry solvent. r_purity->sol_purity Solution

Caption: Troubleshooting workflow for low or no conversion.

In-depth Explanation:

  • Catalyst Poisoning: This is a primary suspect. Precious metal catalysts are easily poisoned by impurities that bind strongly to their active sites. Common poisons include sulfur compounds (thiols, sulfides), certain nitrogen-containing heterocycles, and heavy metal ions.[2][8] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents.

  • Catalyst Deactivation: Catalysts can lose activity through improper storage or handling.[8] Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere to maintain activity.[4] If in doubt, using a fresh batch of catalyst is a reliable way to rule out deactivation.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. A typical loading for 10% Pd/C is 5-10 mol% relative to the substrate.[8]

  • Inadequate Hydrogen Pressure: While a hydrogen-filled balloon is often sufficient for simple reductions, more sterically hindered or electronically deactivated nitro groups may require higher pressures, necessitating the use of a Parr apparatus or similar high-pressure reactor.[4][8]

  • Poor Agitation: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction rate.[8] Ensure vigorous stirring to maximize contact between all components.

  • Poor Solubility: The reaction cannot proceed efficiently if the substrate is not dissolved. Select a solvent that fully dissolves the starting material. Common choices include methanol, ethanol, ethyl acetate (EtOAc), and tetrahydrofuran (THF).[8][10] For very nonpolar substrates, a co-solvent may be necessary.[10]

Problem 2: The reaction is not selective and reduces other functional groups.

This is a common issue when dealing with multifunctional molecules. The goal is to reduce the nitro group while leaving other reducible groups untouched.

The following diagram helps guide the selection of a reducing agent based on the functional groups present in the starting material.

G start Identify other reducible groups group_halogen Halogen (Cl, Br, I)? start->group_halogen group_carbonyl Ketone/Aldehyde? group_halogen->group_carbonyl No reagent_raney Use Raney Nickel with H₂ group_halogen->reagent_raney Yes group_alkene Alkene/Alkyne? group_carbonyl->group_alkene No reagent_fe_acid Use Fe/HCl or Fe/NH₄Cl group_carbonyl->reagent_fe_acid Yes group_none No other reducible groups group_alkene->group_none No reagent_sulfided_pt Use Sulfided Pt/C with H₂ group_alkene->reagent_sulfided_pt Yes reagent_pdc Use standard Pd/C with H₂ group_none->reagent_pdc Yes

Caption: Catalyst selection guide for chemoselective nitro reduction.

In-depth Explanation:

  • Overly Active Catalyst/Harsh Conditions: Standard Pd/C is highly active and, especially under elevated pressure or temperature, can reduce alkenes, alkynes, carbonyls, and benzyl groups.[11]

  • Strategic Catalyst Choice: As outlined in the diagram and FAQs, selecting a catalyst with known selectivity is the best approach. Raney Nickel is less prone to dehalogenation than Palladium.[1] For carbonyls, moving away from catalytic hydrogenation to metal/acid systems like Fe/HCl is often the most robust solution.[3]

  • Reaction Monitoring: When selectivity is a concern, it is crucial to monitor the reaction closely (e.g., by TLC, GC, or LC-MS). Over-running the reaction after the starting material is consumed can lead to the reduction of other, less reactive functional groups.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroarene using 10% Pd/C

This protocol describes a standard lab-scale procedure using a hydrogen balloon.[2]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Anhydrous Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Two- or three-neck round-bottom flask

  • Magnetic stir bar

  • Septa

  • Hydrogen gas supply (from a cylinder with a regulator)

  • Balloons

  • Vacuum/Inert Gas Manifold

Procedure:

  • Setup: Place the aromatic nitro compound and a magnetic stir bar into the round-bottom flask.

  • Solvent Addition: Add the anhydrous solvent to completely dissolve the substrate.

  • Inerting: Seal the flask with septa and purge the system with an inert gas (Nitrogen or Argon) for several minutes to remove all oxygen. This is a critical safety step.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture. Safety Note: Do not add the dry catalyst to a dry flask in the air, as it can be pyrophoric.

  • Hydrogen Purge: Evacuate the inert gas from the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Leave a hydrogen-filled balloon attached to the flask via a needle through a septum. Stir the reaction mixture vigorously at the desired temperature (typically room temperature).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully purge the flask with inert gas again to remove all hydrogen. The catalyst can then be removed by filtering the mixture through a pad of Celite®. Safety Note: Do not allow the filtered catalyst on the Celite to dry in the air, as it is highly pyrophoric. Keep it wet with solvent and dispose of it properly. The desired product is in the filtrate.

Data Summary Table

ProblemCommon CauseKey RecommendationsRelevant Citations
Low/No Conversion Catalyst PoisoningPurify reagents; use fresh catalyst.[2][8]
Catalyst DeactivationUse fresh catalyst; handle under inert gas.[4][8][12]
Poor AgitationIncrease stirring rate.[8]
Low H₂ PressureUse a high-pressure reactor (e.g., Parr).[4][8]
Poor Chemoselectivity Overly Active CatalystUse Raney Ni to preserve halogens; use Fe/acid for carbonyls.[1][3][4]
Harsh ConditionsLower H₂ pressure and temperature; monitor reaction closely.[3]
Side Product Formation Incomplete ReductionIncrease reaction time; ensure adequate catalyst/H₂.[4][13]
Hydroxylamine AccumulationConsider adding catalytic vanadium compounds.[13][14]

References

  • Influence of substituents on hydrogenation of nitro groups in aromatic hydrocarbons catalyzed by rhenium thiocomplexes. (n.d.). Google AI Search.
  • Troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds. (2018).
  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. (n.d.). Benchchem.
  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. (n.d.). Infoscience.
  • Chen, S., Ling, L.-L., Jiang, S.-F., & Jiang, H. (2020).
  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol | Request PDF. (2025).
  • Challenges in the selective reduction of the nitro group. (n.d.). Benchchem.
  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. (n.d.).
  • Technical Support Center: Optimization of Hydrogenation Conditions for 3-Nitro-4-octanol. (n.d.). Benchchem.
  • Technical Support Center: Catalyst Poisoning and Deactivation in 3-Nitro-2-hexene Reactions. (n.d.). Benchchem.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Catalytic Hydrogenation of Nitrobenzene Safety Table. (n.d.). Scribd.
  • Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. (2025).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (n.d.). Benchchem.
  • Chen, S., Ling, L.-L., Jiang, S.-F., & Jiang, H. (n.d.).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. (2021).
  • Chandra, T., & Zebrowski, J. P. (2016).
  • Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions | Request PDF. (2025).
  • Catalyst preparation and deactivation issues for nitrobenzene hydrogenation in a microstructured falling film reactor. (n.d.). Scilit.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous bioc
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024).
  • my nitro refuses to be reduced. (2023). Reddit.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
  • Hydrogenation Reactions. (2012). University of Pittsburgh.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH.
  • Reduction of nitro compounds. (n.d.). Wikipedia.

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Technical Support Center: 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the dedicated technical support guide for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone (CAS 70978-39-1). This resource is designed for our valued partners in research, discovery, and drug development. My goal is to move beyond simple data sheets and provide you with the field-proven insights needed to ensure the stability and integrity of this versatile building block throughout your experimental workflows. Inconsistent results can often be traced back to the subtle instability of a key reagent. This guide will help you diagnose, troubleshoot, and prevent these issues, saving you valuable time and resources.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common high-level questions regarding the handling and storage of this compound.

Q1: What are the primary factors that cause the degradation of this compound?

A1: The molecule's structure contains three key functional groups that dictate its stability profile: an ortho-nitrophenol system and a ketone moiety. Consequently, it is susceptible to three primary degradation pathways:

  • Photodegradation: Like many nitroaromatic compounds, this molecule can absorb UV-Vis light, leading to photochemical reactions and decomposition.[1][2] This is often the most significant and overlooked cause of instability.

  • pH-Dependent Degradation: The phenolic hydroxyl group is acidic. In basic (high pH) conditions, it deprotonates to form a phenoxide ion. This species is highly susceptible to oxidative degradation, which can proceed rapidly.[3][4] Phenolic compounds are generally most stable in a slightly acidic to neutral pH range (pH 4-7).[5]

  • Oxidation: The electron-rich phenol ring is prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.[6]

Q2: My solid, crystalline sample of this compound is turning from a pale yellow to a darker yellow-brown color. What does this indicate?

A2: A visible color change in the solid state is a clear indicator of chemical degradation. This is most commonly due to surface oxidation and/or slow photodegradation. The formation of highly conjugated degradation products, such as quinone-like species from the oxidation of the phenolic ring, results in compounds that absorb visible light more strongly, appearing colored.[6] If you observe this, the purity of the reagent is compromised, and it should be re-analyzed before use in a sensitive reaction.

Q3: What are the definitive long-term storage conditions for this compound to ensure maximum shelf-life?

A3: To mitigate all potential degradation pathways, we recommend the following storage protocol:

  • Temperature: Store at 2-8°C. Lower temperatures slow the rate of all chemical reactions, including oxidation.

  • Light: Store in an amber or opaque vial to completely block light exposure.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This is critical for long-term storage or if the container will be opened frequently.

  • Moisture: Keep in a desiccated environment, as moisture can facilitate hydrolytic and other degradation pathways.

Q4: How stable is this compound in common laboratory solvents?

A4: Stability in solution is highly dependent on the solvent and storage conditions.

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): Generally stable for short periods if stored in the dark. However, solutions should be prepared fresh for best results. Over 24-48 hours, even in the dark, you may see the emergence of minor degradation peaks in sensitive analyses like HPLC-UV.

  • Protic Solvents (e.g., Methanol, Ethanol): Similar stability to aprotic solvents, but ensure the solvent is degassed to minimize dissolved oxygen.

  • Aqueous Solutions: Stability is highly pH-dependent. Avoid basic aqueous solutions. If dissolution in a buffer is required, use a slightly acidic buffer (pH < 7) and prepare the solution immediately before use.

Section 2: Troubleshooting Guide for Experimental Workflows

This section is formatted to help you diagnose and solve specific issues you may encounter during your experiments.

Issue 1: Inconsistent Analytical Results

  • Symptom: You are performing quantitative analysis (e.g., HPLC, LC-MS) and observe that the peak area for this compound decreases over the course of an analytical run, or from one day to the next using the same stock solution. You may also see new, small peaks appearing in the chromatogram.

  • Probable Cause: The compound is degrading in your analytical solution on the autosampler tray or lab bench. The primary culprit is photodegradation from ambient laboratory lighting.

  • Causality: The nitroaromatic structure is prone to photolysis.[2][7] Even a few hours of exposure to standard fluorescent lighting can be enough to cause a detectable level of degradation, leading to non-reproducible quantitative results.

  • Solution:

    • Use Protected Glassware: Prepare all stock solutions and dilutions in amber volumetric flasks and store them in amber autosampler vials.

    • Minimize Exposure Time: Prepare solutions immediately before initiating the analytical sequence. Do not let solutions sit on the benchtop.

    • Work in Low Light: When weighing the solid and preparing solutions, dim the overhead lights or work in a fume hood with the sash lowered to reduce light exposure.

    • Run a Control: Place a vial of your solution on the benchtop for the duration of your analytical run. Analyze it at the end and compare it to a freshly prepared sample and the samples from the run to quantify the extent of on-bench degradation.

Issue 2: Low Yields in Synthetic Reactions

  • Symptom: You are using this compound as a starting material in a reaction (e.g., reduction of the nitro group, nucleophilic substitution), and you consistently obtain low yields, even when using a freshly opened bottle of the reagent.

  • Probable Cause: The reagent is degrading under the specific reaction conditions. This is often due to incompatibility with strong bases or elevated temperatures.

  • Causality:

    • Base Incompatibility: Many organic reactions employ bases (e.g., K₂CO₃, NaH, Et₃N). Strong bases will deprotonate the acidic phenol, forming the phenoxide. This phenoxide is much more electron-rich and susceptible to oxidation than the neutral phenol, especially if trace oxygen is present.[4][8] This can lead to the formation of intractable polymeric side products (tars).

    • Thermal Instability: While the solid is relatively stable, prolonged heating in solution, especially in the presence of other reagents, can accelerate decomposition. The ortho-nitrophenol moiety can be particularly labile at high temperatures.[9]

  • Solution:

    • Inert Atmosphere: Rigorously degas your reaction solvent and run the reaction under a positive pressure of nitrogen or argon. This is the single most important step to prevent oxidative degradation of the phenoxide intermediate.

    • Choice of Base: If a base is required, consider using a milder, non-nucleophilic organic base instead of strong inorganic bases. If a strong base is necessary, consider adding it slowly at a lower temperature (e.g., 0°C) to control the reaction.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at reflux if possible.

    • Reagent Purity Check: Before a large-scale reaction, run a quick purity check (e.g., TLC or NMR) on your starting material to ensure it has not degraded during storage.

Section 3: Protocols for Stability Assessment

To empower you to validate your material and analytical methods, we provide these standardized protocols for forced degradation studies.

Protocol 1: Photostability Forced Degradation Study

This protocol, based on ICH Q1B guidelines, helps determine the intrinsic photostability of the compound.[10]

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 0.5 mg/mL.

    • Dispense 1 mL of this solution into three separate, clear glass HPLC vials (Test Samples).

    • Dispense 1 mL of the same solution into three separate, amber HPLC vials (Control Samples).

  • Exposure:

    • Place the clear vials (Test) in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Wrap the amber vials (Control) completely in aluminum foil and place them in the same chamber to serve as thermal controls.

  • Analysis:

    • At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), analyze one Test and one Control vial by a stability-indicating HPLC-UV method.

    • Calculate the percent degradation by comparing the peak area of the parent compound in the Test sample to the Control sample.

Table 1: Example Data from Photostability Study
Exposure Time (hours)Parent Peak Area (Control)Parent Peak Area (Test)% Degradation
01,502,3451,501,998~0%
81,498,7651,275,43214.9%
241,505,112948,22137.0%
Section 4: Mechanistic Insights & Troubleshooting Workflows

Understanding the "why" is key to solving problems. These diagrams illustrate the likely chemical transformations during degradation and provide a logical workflow for troubleshooting.

Degradation Pathways

G Start 5'-Fluoro-2'-hydroxy- 3'-nitroacetophenone Phenoxide Phenoxide Anion (Electron-rich) Start->Phenoxide  Base (OH⁻) pH > 7 Photoexcited Photoexcited State Start->Photoexcited  Light (hν) UV-Vis Exposure Quinone Oxidized Species (e.g., Quinone-type) Colored Products Phenoxide->Quinone  O₂, Light, Metal Ions (Oxidation) Photo_Products Photodegradation Products (e.g., HONO, radical species) Photoexcited->Photo_Products  Intramolecular H-transfer Rearrangement

Caption: Key degradation pathways for the title compound.

Troubleshooting Workflow

G Start Problem Encountered: Inconsistent Results / Low Yield Check1 Is the reaction or analysis performed in solution? Start->Check1 Check2 Are basic reagents (pH > 7) or prolonged heating used? Check1->Check2 Yes Check3 Is the solid reagent discolored (dark yellow/brown)? Check1->Check3 No (Solid state issue) Sol1 Primary Suspect: Photodegradation in Solution Check2->Sol1 No Sol2 Primary Suspect: Base-catalyzed Oxidation or Thermal Decomposition Check2->Sol2 Yes Action1 Action: - Use amber vials - Work in low light - Prepare solutions fresh Sol1->Action1 Action2 Action: - Run under inert gas (N₂/Ar) - Use milder base / lower temp - Check starting material purity Sol2->Action2 Check3->Start No (Re-evaluate workflow) Sol3 Primary Suspect: Degradation During Storage Check3->Sol3 Yes Action3 Action: - Re-analyze purity (HPLC/NMR) - Procure new batch - Implement proper storage Sol3->Action3

Caption: A logical workflow for troubleshooting common experimental issues.

References
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link][3][8]

  • Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link][11]

  • Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. [Link][5]

  • Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link][8]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link][4]

  • Quora. (2015, August 23). Is the boiling point of ortho-nitrophenol lower than p-nitrophenol? Why?[Link][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7410, Acetophenone. Retrieved from [Link].

  • ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?[Link]

  • PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link][1]

  • Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). [Link][12]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link][2]

  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link][7]

  • Quora. (2017, March 4). Which is more volatile, ortho nitrophenol or p nitrophenol?[Link][13]

  • BfArM. (n.d.). Guideline on Photostability Testing. [Link][10]

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Technical Support Center: Synthesis and Purification of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will delve into the common challenges, particularly the formation and removal of byproducts, providing field-proven troubleshooting advice and detailed purification protocols to ensure you achieve high purity of your target compound.

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common route involves the electrophilic aromatic substitution (nitration) of 5'-fluoro-2'-hydroxyacetophenone.[1][2] While seemingly straightforward, the reaction's outcome is governed by the interplay of directing effects from the electron-donating hydroxyl group (an ortho, para-director) and the electron-withdrawing acetyl group (a meta-director).[3] This electronic influence, combined with reaction conditions, can lead to a mixture of products requiring robust purification strategies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification process in a direct question-and-answer format.

Q1: My post-reaction TLC shows multiple spots. What are the likely impurities?

A1: A multi-spot TLC plate is the most common indicator of byproduct formation. The spots typically correspond to the starting material, the desired product, and various side products. The key to identification lies in understanding their relative polarities.

  • Unreacted Starting Material (5'-Fluoro-2'-hydroxyacetophenone): This compound is less polar than the nitrated products and will have a higher Rf value.

  • Desired Product (this compound): The introduction of the nitro group increases polarity. However, the ortho relationship between the hydroxyl and nitro groups allows for intramolecular hydrogen bonding, which can reduce its interaction with the polar silica plate, leading to a moderately polar character.

  • Isomeric Byproducts (e.g., 5'-Fluoro-2'-hydroxy-5'-nitroacetophenone): This para-isomer is generally more polar than the desired ortho-nitrated product. It cannot form an intramolecular hydrogen bond, leaving the hydroxyl and nitro groups free to interact strongly with the stationary phase, resulting in a lower Rf value.[4][5]

  • Dinitrated Byproducts: These are highly polar due to the presence of two nitro groups and will have the lowest Rf values, often remaining near the baseline.[4]

Table 1: Typical TLC Profile of the Reaction Mixture

Compound Structure Relative Polarity Expected Rf Value Elution Order in Column Chromatography
5'-Fluoro-2'-hydroxyacetophenone FC₆H₃(OH)COCH₃ Low High First
This compound (Product) FC₆H₂(OH)(NO₂)COCH₃ Medium Medium Second
5'-Fluoro-2'-hydroxy-5'-nitroacetophenone (Isomer) FC₆H₂(OH)(NO₂)COCH₃ High Low Third
Dinitrated Byproducts FC₆H(OH)(NO₂)₂COCH₃ Very High Very Low Last

Note: Rf values are relative and depend on the specific mobile phase used (e.g., Hexane/Ethyl Acetate).

Q2: How can I minimize the formation of the undesired 5'-nitro isomer?

A2: Controlling regioselectivity is crucial. The formation of the para-substituted isomer (5'-nitro) versus the desired ortho-substituted isomer (3'-nitro) is highly dependent on reaction conditions.

  • Temperature Control: This is the most critical parameter. Running the nitration at lower temperatures, typically between 0°C and 5°C , significantly favors the formation of the desired 3'-nitro isomer.[3] Higher temperatures can lead to decreased selectivity.

  • Rate of Addition: The nitrating agent (e.g., a mixture of nitric and sulfuric acid) must be added slowly and dropwise to the substrate solution while maintaining the low temperature. This prevents localized temperature spikes and high concentrations of the nitrating agent, which can reduce selectivity.

  • Choice of Nitrating Agent: While a standard mixed acid (HNO₃/H₂SO₄) is common, milder nitrating agents like nitric acid in acetic anhydride may offer different selectivity profiles and are worth exploring if isomeric byproduct formation is persistent.[3]

Q3: My product is contaminated with dinitrated compounds. How do I prevent this?

A3: Dinitration occurs when the reaction is too aggressive, a common issue in the nitration of activated aromatic rings.[4]

  • Stoichiometry: Carefully control the molar equivalents of your nitrating agent. Use a stoichiometric amount or only a slight excess (e.g., 1.0 to 1.1 equivalents) of nitric acid.

  • Reaction Time and Temperature: Avoid prolonged reaction times or allowing the temperature to rise. Once TLC analysis indicates the consumption of the starting material, the reaction should be promptly quenched by pouring it onto ice water.

Q4: What is the most effective method for purifying the crude product?

A4: The two primary purification techniques are recrystallization and column chromatography . The best choice depends on the specific impurity profile of your crude material.[6]

  • Recrystallization: This method is ideal when the crude product is already relatively pure (>85-90%) and contains only minor impurities. It is faster and generally results in higher recovery than chromatography if applicable.

  • Column Chromatography: This is the most powerful and reliable method for separating complex mixtures containing significant amounts of isomeric and dinitrated byproducts.[6][7] It separates compounds based on their differing polarities.

Experimental Purification Protocols

Here we provide detailed, step-by-step methodologies for the two primary purification techniques.

Method 1: Purification by Recrystallization

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing solvents. Ethanol or an ethanol/water mixture is often a good starting point for polar compounds like nitroacetophenones.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored from persistent impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Method 2: Purification by Column Chromatography

Principle: This is a solid-liquid chromatography technique that separates molecules based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer.[4][7]

Step-by-Step Protocol:

  • Prepare the Mobile Phase: A gradient elution using a mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate) is highly effective. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Pack the Column: Prepare a slurry of silica gel in the initial low-polarity mobile phase. Pour the slurry into a glass chromatography column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Carefully apply this concentrated solution to the top of the silica gel bed.[6]

  • Elution: Begin eluting the column with the low-polarity mobile phase. The less polar unreacted starting material will elute first. Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the desired product.[6] The more polar isomeric and dinitrated byproducts will elute last.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[6]

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.[6]

Visualized Workflows and Logic

To better illustrate the decision-making and separation processes, the following diagrams have been created.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_purification Purification Strategy Synthesis Nitration of 5'-Fluoro-2'-hydroxyacetophenone Workup Reaction Quench (Ice Water) & Extraction Synthesis->Workup Crude Crude Product Mixture Workup->Crude TLC TLC Analysis Crude->TLC Decision Impurity Profile? TLC->Decision Recrystal Recrystallization Decision->Recrystal Minor Impurities Column Column Chromatography Decision->Column Complex Mixture (Isomers, etc.) Pure Pure Product (>98%) Recrystal->Pure Column->Pure

Caption: Decision workflow for purification strategy.

G Principle of Column Chromatography Separation Column { Column Top | Silica Gel (Stationary Phase) | Column Bottom} A Unreacted Starting Material (Least Polar) B Desired Product (Medium Polarity) C Isomeric & Dinitrated Byproducts (Most Polar)

Caption: Separation logic in column chromatography.

References

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.).
  • Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol - Benchchem. (n.d.).
  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). Retrieved from [Link]

  • Technical Support Center: Nitration of 2-Methoxyacetophenone - Benchchem. (n.d.).
  • Mixture Of Ortho And Para Nitrophenol Lab Report - 714 Words - Bartleby.com. (n.d.). Retrieved from [Link]

  • Column Chromatography-Separation of ortho & para Nitrophenols - YouTube. (2021, June 27). Retrieved from [Link]

  • 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%) - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • o-NITROACETOPHENONE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of 3-nitroacetophenone - IS MUNI. (n.d.). Retrieved from [Link]

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Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Analysis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a substituted aromatic ketone, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for its analysis, grounded in established principles and supported by predictive experimental data. We will explore the nuances of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS) to empower you in selecting the optimal analytical strategy.

The Analyte at a Glance: this compound

Before delving into the analytical techniques, a foundational understanding of the target molecule is crucial. With a molecular formula of C₈H₆FNO₄ and a molecular weight of 199.14 g/mol [1][2], this compound possesses several key functional groups that dictate its behavior in a mass spectrometer: a phenolic hydroxyl group, a nitro group, and a ketone. These moieties influence its polarity, volatility, and ionization propensity.

PropertyValueSource
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1][2]
Key Functional Groups Phenolic -OH, Nitro (-NO₂), Ketone (C=O), Fluoro (-F)[1][2]

Comparative Analysis of Ionization Techniques

The choice of ionization source is a critical first step in developing a robust mass spectrometry method. Here, we compare three workhorse techniques: ESI, APCI, and GC-MS.

Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules

ESI is a soft ionization technique ideal for polar, and often larger, non-volatile molecules.[3] Given the presence of the acidic phenolic hydroxyl group, this compound is an excellent candidate for ESI, particularly in negative ion mode.

Experimental Protocol: LC-ESI-MS/MS

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: -3.5 kV.

    • Cone Voltage: -40 V.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MS/MS Analysis: Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (m/z 198.0).

Anticipated Performance and Fragmentation:

In negative ESI mode, the phenolic proton is readily lost, leading to a strong signal for the deprotonated molecule, [M-H]⁻, at m/z 198.0. Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic fragment ions. The fragmentation pathways for nitroaromatic compounds often involve the loss of NO and NO₂.[4]

ESI_Fragmentation

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Tool for Less Polar Analytes

APCI is better suited for less polar and more volatile compounds compared to ESI.[5] While our target molecule has polar functional groups, its overall aromatic character and moderate size may allow for successful analysis by APCI, especially in negative ion mode through electron capture for the nitroaromatic system.[6]

Experimental Protocol: LC-APCI-MS/MS

  • Liquid Chromatography (LC): Same as LC-ESI-MS/MS.

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative Atmospheric Pressure Chemical Ionization (APCI-).

    • Corona Discharge Current: -5 µA.

    • Vaporizer Temperature: 400 °C.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120 °C.

    • MS/MS Analysis: CID of the [M]⁻• (m/z 199.0) or [M-H]⁻ (m/z 198.0) precursor ion.

Anticipated Performance and Fragmentation:

APCI in negative mode can ionize nitroaromatic compounds through electron capture, forming a radical anion [M]⁻•.[6] Alternatively, deprotonation can still occur. The higher temperatures in the APCI source might induce some in-source fragmentation. The fragmentation pattern is expected to be similar to ESI, but potentially with different relative abundances of fragment ions.

APCI_Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar phenolic hydroxyl group, this compound is not directly amenable to GC-MS analysis. Derivatization is necessary to increase its volatility and thermal stability.[1][2]

Experimental Protocol: Derivatization and GC-MS

  • Derivatization:

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Gas Chromatography (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Anticipated Performance and Fragmentation:

After silylation of the hydroxyl group, the resulting TMS-ether is volatile and suitable for GC-MS. Electron ionization is a "hard" ionization technique that will induce extensive fragmentation, providing a rich fingerprint for structural confirmation.[7]

GCMS_Fragmentation

Performance Comparison

ParameterESI-MS/MSAPCI-MS/MSGC-MS (with Derivatization)
Ionization Principle Soft IonizationSoft IonizationHard Ionization
Analyte Polarity HighLow to MediumLow (after derivatization)
Volatility Requirement Not requiredRequiredHigh (after derivatization)
Primary Ion [M-H]⁻[M]⁻• or [M-H]⁻[M]⁺• (of derivative)
Fragmentation Controlled (CID)Controlled (CID)Extensive (EI)
Sensitivity HighModerate to HighHigh
Sample Throughput HighHighLower (due to derivatization)
Structural Information Good (from MS/MS)Good (from MS/MS)Excellent (from EI fragmentation pattern)

Conclusion and Recommendations

The optimal mass spectrometry technique for the analysis of this compound is contingent upon the specific analytical goals.

  • For high-sensitivity quantification in complex matrices like plasma or tissue extracts, LC-ESI-MS/MS in negative ion mode is the recommended approach. Its ability to gently ionize the polar molecule and the specificity of MS/MS detection provide excellent performance.

  • LC-APCI-MS/MS serves as a valuable alternative, particularly if the analyte is present in a less polar environment or if ESI performance is suboptimal. It offers good sensitivity and can provide complementary fragmentation information.

  • For definitive structural confirmation and library matching, GC-MS with prior silylation is unparalleled. The extensive and reproducible fragmentation patterns generated by electron ionization provide a high degree of confidence in compound identification.

Ultimately, a multi-faceted approach, potentially employing both a soft ionization LC-MS technique for quantification and GC-MS for structural verification, will yield the most comprehensive and reliable analytical data for this compound.

References

  • Amerigo Scientific. This compound (98%). Available from: [Link]

  • Annesley, T. M. (2003). Ionization, Fragmentation, and Other "Mass" Hysteria in Mass Spectrometry. Clinical Chemistry, 49(6), 847–855.
  • Yinon, J. (1996). Mass spectrometry of nitroaromatic compounds. Mass Spectrometry Reviews, 15(1), 1-13.
  • Rohloff, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 2364-2383.
  • Taylor & Francis Online. (2011). Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Available from: [Link]

  • Al-Talla, Z. A. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(1), 1-12.
  • Song, L., & Bartmess, J. E. (2009). Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives. Rapid Communications in Mass Spectrometry, 23(1), 77-84.
  • NIH National Center for Biotechnology Information. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available from: [Link]

  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available from: [Link]

  • ResearchGate. Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. Available from: [Link]

  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds. Available from: [Link]

  • NIH National Center for Biotechnology Information. Analysis of large oxygenated and nitrated polycyclic aromatic hydrocarbons formed under simulated diesel engine exhaust conditions (by compound fingerprints with SPE/LC-API-MS). Available from: [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. Available from: [Link]

  • ELTE. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • NIH National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

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A Comparative Guide to the Analytical Characterization of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a substituted aromatic ketone, serves as a critical intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its purity, stability, and structural integrity directly influence the quality and efficacy of the final drug product. This guide provides a comprehensive comparison of key analytical methods for the characterization of this compound, offering insights into the principles, experimental protocols, and relative merits of each technique to aid researchers in selecting the most appropriate analytical strategy.

Chromatographic Techniques: The Pillars of Separation and Quantification

Chromatographic methods are indispensable for separating this compound from impurities and for its quantification.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the compound's physicochemical properties and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[4][5]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it.[6][7] Detection is commonly achieved using a UV-Vis detector, as the aromatic and nitro functional groups in the molecule absorb UV radiation.[5]

Experimental Protocol: Quantitative Analysis by RP-HPLC

  • Chromatographic System: A standard HPLC system equipped with a UV detector.[5]

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For instance, a starting condition of 60:40 (v/v) acetonitrile:water can be used.[5][8]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: Determined by scanning a solution of the compound from 200 to 400 nm to find the wavelength of maximum absorbance (λmax).[5]

  • Injection Volume: 10 µL.[5]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a series of calibration standards.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.[5]

  • Analysis: Inject the standards and samples, and quantify the analyte by constructing a calibration curve of peak area versus concentration.

Data Presentation: HPLC Performance Characteristics

ParameterTypical Performance
Specificity High, able to separate from related impurities.
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD ng/mL range
LOQ ng/mL to µg/mL range

Causality Behind Experimental Choices: The use of a C18 column is based on the hydrophobic nature of the acetophenone backbone. The acetonitrile/water mobile phase provides good separation by modulating the polarity. UV detection is chosen due to the strong chromophores present in the molecule.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard Solutions Injector Inject into HPLC Standard->Injector Sample Prepare Sample Solution Sample->Injector Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Comparison of HPLC and GC-MS

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatives)
Primary Output Chromatogram (retention time, peak area)Total Ion Chromatogram and Mass Spectra
Identification Power Based on retention time comparison with standardsHigh, based on mass spectrum and library matching
Sensitivity High, especially with UV detectionVery high, particularly in SIM mode [9]
Sample Throughput Generally higherCan be lower due to longer run times
Cost Lower initial and operational costHigher initial and operational cost

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with distinct signals for each unique atom.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the benzene ring will appear as doublets or multiplets in the aromatic region (typically 6.5-8.5 ppm). The coupling patterns and chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, as well as the fluorine atom.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl group, typically in the range of 2.0-2.5 ppm. [10] Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon: A signal in the downfield region (around 190-200 ppm). [10]* Aromatic Carbons: Several signals in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

  • Methyl Carbon: A signal in the upfield region (around 20-30 ppm). [10] Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) for complete structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups vibrate at characteristic frequencies, resulting in a unique infrared spectrum.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3100-3500O-H stretchBroad, characteristic of the hydroxyl group.
3000-3100Aromatic C-H stretchMedium to weak absorptions.
1680-1700C=O stretchStrong, sharp absorption from the ketone. [11][12]
1520-1560Asymmetric NO₂ stretchStrong, characteristic of the nitro group. [12]
1340-1380Symmetric NO₂ stretchStrong, characteristic of the nitro group.
1000-1400C-F stretchStrong absorption.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Logical Relationship of Spectroscopic Techniques

Spectroscopy_Logic cluster_techniques Spectroscopic Characterization Compound This compound NMR NMR Spectroscopy Compound->NMR Provides detailed connectivity and stereochemistry FTIR FT-IR Spectroscopy Compound->FTIR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight and fragmentation Xray X-ray Crystallography Compound->Xray Determines 3D solid-state structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

For unambiguous proof of molecular structure, including stereochemistry and conformation in the solid state, single-crystal X-ray crystallography is the gold standard.

Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is used to determine the precise three-dimensional arrangement of atoms in the molecule. [13] Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent. [14]2. Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected. [14]3. Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles. [14] Insights Gained: X-ray crystallography can confirm the planar structure of the benzene ring, the conformation of the acetyl group relative to the ring, and intermolecular interactions such as hydrogen bonding involving the hydroxyl and nitro groups. [15]

Conclusion: An Integrated Analytical Approach

No single analytical technique is sufficient for the complete characterization of this compound. A synergistic approach, combining chromatographic and spectroscopic methods, is essential for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. HPLC provides robust quantification, while GC-MS offers sensitive detection and identification. NMR and FT-IR are indispensable for structural elucidation, and X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. The selection of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth structural characterization in a research and development setting.

References

  • Benchchem. (n.d.). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • MDPI. (2022). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4'-Nitroacetophenone Semicarbazone: HPLC vs. UV-Vis Spectrop.
  • Benchchem. (n.d.). Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Hydroxyacetophenone and Its Derivative.
  • PubMed. (n.d.). [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection].
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2).
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of 2'-Aminoacetophenone Derivatives.
  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone.
  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
  • Fvs. (n.d.). 3 Nitroacetophenone Ir Spectrum.
  • Benchchem. (n.d.). Application Notes and Protocols for X-ray Crystallography of Chalcone Derivatives.
  • ChemicalBook. (n.d.). 3-Nitroacetophenone(121-89-1)IR1.
  • EPA. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography.
  • ResearchGate. (n.d.). FTIR spectrum of p-nitroacetophenone.
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  • SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities.
  • ResearchGate. (n.d.). X-ray diffraction patterns of o -hydroxy acetophenone azine. (a) Bulk material. (b) As-deposited fi lm..
  • Arabian Journal of Chemistry. (2015). Analytical techniques in pharmaceutical analysis: A review.
  • ResearchGate. (n.d.). 4′-Fluoro-2′-hydroxyacetophenone.
  • ResearchGate. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach.
  • Biotech Res Asia. (2025). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches.
  • SciSpace. (2020). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article.
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  • Chemistry LibreTexts. (2023). 2.5: Applications.
  • ResearchGate. (n.d.). a UV–Visible spectrum of p-nitroacetophenone single crystal. b Plot of....
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  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-hydroxy-3-nitroacetophenone 98 70978-39-1.
  • Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%).
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-hydroxy-3-nitroacetophenone 98 70978-39-1.
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  • PMC - NIH. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
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  • iajps. (2017). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone.
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A Comparative Guide to the Purity Assessment of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective against other analytical techniques and grounding the methodology in fundamental chromatographic principles and authoritative regulatory standards.

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

This compound is an aromatic hydroxy ketone that serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is paramount, as even trace impurities can propagate through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, a robust and reliable analytical method for purity determination is not merely a quality control checkpoint but a foundational component of a successful drug development program.[4][5]

Method Selection: Why HPLC is the Gold Standard

While several analytical techniques are available for assessing the purity of organic compounds, HPLC is overwhelmingly the method of choice for non-volatile and thermally sensitive molecules like this compound.[6][7][8][9] A comparative analysis highlights its distinct advantages.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantages for This ApplicationLimitations for this compound
HPLC Differential partitioning of analytes between a stationary and mobile phase.[5]High resolution for separating closely related impurities; high sensitivity and quantitative accuracy.[4][10]Requires method development and validation.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.[7]Provides structural information about impurities.The target compound has a relatively high melting point (87-90 °C) and may lack the thermal stability and volatility required for GC without derivatization.[2]
qNMR The integral of an NMR peak is directly proportional to the number of nuclei.[11][12]Provides structural confirmation and can be quantitative without a reference standard for the impurity itself.[13][14]Lower sensitivity compared to HPLC for detecting trace impurities; complex spectra can make quantification of minor components challenging.[15]
DSC Measures the melting point depression caused by impurities based on the van't Hoff equation.[3][16][17]Provides a measure of absolute purity for highly crystalline substances (>98% pure).[6]Not a separative technique; cannot identify or quantify individual impurities and is unsuitable for compounds that decompose on melting.[6][18]

The decision to employ reversed-phase HPLC is based on its superior ability to separate, detect, and quantify the main component and any potential process-related impurities or degradation products with high precision and accuracy.[10] The compound's aromatic structure and nitro group act as a strong chromophore, making it ideally suited for UV detection.[19][20]

The HPLC Method: A Deep Dive into Experimental Design

The following HPLC method has been developed and validated to provide a reliable purity assessment of this compound. The rationale behind each parameter is explained to provide a clear understanding of the underlying scientific principles.[21]

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 (L1 packing) stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.[22] A 150 mm length and 5 µm particle size offer a good balance between separation efficiency and analysis time.[23]
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidThe acetonitrile/water mixture provides the optimal polarity to elute the analyte with a reasonable retention time. The addition of formic acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group and ensuring consistent retention.[19]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency and reasonable run times.[24]
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload, leading to sharper peaks.[21]
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.[25]
Detection Wavelength 254 nmThis wavelength is a common choice for nitroaromatic compounds, providing high sensitivity for both the main analyte and potential impurities.[19]
Run Time 15 minutesThis duration is sufficient to elute the main peak and any potential late-eluting impurities, ensuring a complete impurity profile.
Step-by-Step Protocol: Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter. This critical step removes any particulate matter that could block the column frit or damage the injector, ensuring the longevity and reliability of the HPLC system.[26]

System Suitability: A Self-Validating System

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a core requirement of both USP and ICH guidelines and provides confidence that the system is fit for its intended purpose.[27][28][29]

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria (per USP <621>)Purpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration and quantification.[27]
Theoretical Plates (N) ≥ 2000Measures the efficiency of the column, indicating its ability to produce sharp, narrow peaks.
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the system as a whole.[27]
Purity Calculation

The purity of the sample is calculated using the area percent method, which assumes that all components have a similar detector response.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Data Interpretation

The logical flow of the purity assessment process, from preparation to final report, is crucial for ensuring consistent and reliable results.

HPLC_Purity_Workflow Purity Assessment Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_start Weigh Standard & Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter sst System Suitability Test (SST) filter->sst Proceed if SST Passes inject_std Inject Standard sst->inject_std inject_spl Inject Sample inject_std->inject_spl integrate Integrate Chromatogram Peaks inject_spl->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Interpreting the Chromatogram: A high-purity sample will exhibit a single, sharp, and symmetrical peak at a specific retention time. Any additional peaks are indicative of impurities. The area of each impurity peak relative to the total peak area is used to determine its percentage, providing a quantitative purity profile of the sample.

Method Validation: Ensuring Trustworthiness and Authoritative Grounding

A critical component of any analytical method is its validation, which provides documented evidence that the method is suitable for its intended purpose.[5] The validation of this HPLC method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and trustworthiness of the results.[30][31][32][33]

Table 4: Key ICH Q2(R2) Validation Parameters for a Purity Method

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[29]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte over a defined range.[32]
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[31]
Accuracy The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery studies.
Precision Assessed at three levels: Repeatability (intra-assay), Intermediate Precision (inter-day/inter-analyst), and Reproducibility (inter-laboratory).[27]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

The relationship between the core principles of scientific integrity and the HPLC method validation process is illustrated below.

Scientific_Integrity_Validation Connecting Scientific Integrity to Method Validation cluster_pillars Pillars of Scientific Integrity cluster_validation ICH Q2(R2) Validation Parameters expertise Expertise & Experience specificity Specificity expertise->specificity Informs Design linearity Linearity & Range expertise->linearity Guides Selection trust Trustworthiness accuracy Accuracy trust->accuracy Is Proven By precision Precision trust->precision Is Verified By auth Authoritative Grounding auth->specificity auth->linearity auth->accuracy auth->precision robustness Robustness auth->robustness Is Mandated By

Sources

A Comparative Guide to the Synthetic Routes of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed comparison of viable synthetic strategies for producing 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, a key building block in the development of various pharmaceutical agents.[1][2] The analysis focuses on the practical application of these routes, evaluating them based on yield, scalability, cost-effectiveness, and reaction conditions. We will dissect two primary pathways to a crucial intermediate, followed by the final functionalization steps to yield the target molecule.

Overall Synthetic Strategy

The most convergent and logical approach to synthesizing 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone involves a two-phase strategy. The first phase focuses on constructing the core structure, 1-(5-fluoro-2-hydroxyphenyl)ethanone. The second phase involves the regioselective introduction of the amino group at the C3 position. This is typically achieved through a nitration reaction, directed by the existing hydroxyl and acetyl groups, followed by the reduction of the nitro group to the desired amine.

Overall Strategy START Commercially Available Starting Material INTERMEDIATE 1-(5-fluoro-2-hydroxyphenyl)ethanone START->INTERMEDIATE Route A or Route B NITRATED 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone INTERMEDIATE->NITRATED   Nitration    FINAL 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone NITRATED->FINAL   Reduction   

Caption: High-level overview of the two-phase synthetic approach.

Phase 1: Synthesis of Key Intermediate 1-(5-fluoro-2-hydroxyphenyl)ethanone

We will compare two distinct and well-documented routes to this essential intermediate.

Route A: Synthesis from p-Fluorophenol via Fries Rearrangement

This is a direct and classic approach that utilizes a Fries rearrangement to install the acetyl group ortho to the hydroxyl group.

Route A cluster_0 Route A: p-Fluorophenol Pathway p_Fluorophenol p-Fluorophenol AcetateEster 4-Fluorophenyl acetate p_Fluorophenol->AcetateEster Acylation (Acetyl Chloride) Intermediate 1-(5-fluoro-2-hydroxyphenyl)ethanone AcetateEster->Intermediate Fries Rearrangement (AlCl₃, 115-150°C)

Caption: Workflow for the synthesis of the key intermediate starting from p-fluorophenol.

Discussion of Route A

This route is valued for its straightforward nature. The initial acylation of p-fluorophenol proceeds readily. The core of this synthesis is the Fries rearrangement, a reliable method for the ortho- and para-acylation of phenols. By using neat conditions (no solvent) and high temperatures, the reaction favors the formation of the desired ortho-isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone.[2] While efficient, the primary drawbacks are the relatively high cost of the starting material, p-fluorophenol, and the energy-intensive conditions of the rearrangement. The strong electron-withdrawing nature of the fluorine atom can also negatively impact rearrangement yields compared to non-fluorinated analogues.[1][3]

Experimental Protocol for Route A

Step 1: Acylation of p-Fluorophenol

  • To a three-neck flask charged with 4-Fluorophenol (72.0 g, 0.64 mol), stir at 0°C.

  • Slowly add acetyl chloride (57.5 g, 0.73 mol) dropwise.

  • After the addition is complete, allow the mixture to warm to 25°C and stir for 2 hours to yield 4-fluorophenyl acetate.[4] This product is often used in the next step without further purification.

Step 2: Fries Rearrangement

  • Heat the crude 4-fluorophenyl acetate from the previous step to 130°C.

  • Slowly and carefully add anhydrous aluminum trichloride (111.5 g, 0.84 mol) in portions.

  • Stir the resulting mixture at 130°C for 2 hours.[4]

  • Cool the reaction mixture and cautiously quench with water (500 mL).

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, dry, and concentrate in vacuo to yield a solid product.[4]

ParameterStep 1 (Acylation)Step 2 (Fries Rearrangement)Overall (Route A)
Reported Yield High (Assumed >95%)88-98%[1][2][4]~84-93%
Key Reagents Acetyl Chloride, p-FluorophenolAluminum Chloride
Conditions 0-25°C, 2h130-150°C, 2h
Route B: Synthesis from p-Aminophenol via a Multi-Step Process

This alternative pathway begins with the much cheaper starting material, p-aminophenol, but requires more synthetic transformations to reach the same key intermediate.

Route B cluster_1 Route B: p-Aminophenol Pathway p_Aminophenol p-Aminophenol Diacetate 4-Acetamidophenyl acetate p_Aminophenol->Diacetate Diacetylation (Acetic Anhydride) Rearranged 2-Acetyl-4- acetamidophenol Diacetate->Rearranged Fries Rearrangement (AlCl₃ / NaCl, 120°C) Hydrolyzed 1-(4-Amino-2-hydroxy -phenyl)ethanone Rearranged->Hydrolyzed Hydrolysis (HCl) Intermediate 1-(5-fluoro-2-hydroxyphenyl)ethanone Hydrolyzed->Intermediate Diazotization / Fluorination (NaNO₂, HF)

Caption: Workflow for the synthesis of the key intermediate starting from p-aminophenol.

Discussion of Route B

The primary advantage of this route is economic; p-aminophenol is significantly less expensive than p-fluorophenol.[1] The synthesis begins by protecting both the amine and hydroxyl functionalities via diacetylation. The subsequent Fries rearrangement is cleverly optimized by using sodium chloride as a co-solvent, which lowers the required reaction temperature and results in a product with better crystal form and color.[1] Following the rearrangement, acidic hydrolysis selectively removes the N-acetyl group. The final step involves a diazotization of the resulting aniline, followed by displacement with fluoride (a Balz-Schiemann type reaction) to install the fluorine atom and yield the target intermediate. While cost-effective, this route's major disadvantage is its length, involving four distinct steps, which contributes to a lower overall yield and greater solvent and reagent consumption.

Experimental Protocol for Route B

Step 1: Diacetylation

  • Combine p-aminophenol (32.7 g, 0.3 mol) and acetic anhydride (76.5 g, 0.75 mol) in 250 mL of benzene.

  • Heat the mixture to reflux (80°C) and stir for 3 hours.

  • After cooling, remove the solvent under reduced pressure. Add 300 mL of water to precipitate the solid product.

  • Filter and dry the solid to obtain 4-acetamidophenyl acetate.[1]

Step 2: Fries Rearrangement

  • In a reaction flask, combine 4-acetamidophenyl acetate (38.6 g, 0.2 mol), anhydrous aluminum trichloride (80 g, 0.6 mol), and sodium chloride (40 g, 0.68 mol).

  • Heat the mixture to 120°C and maintain for 3 hours, during which acidic gas will be evolved.

  • Cool to 60°C and slowly add 160 mL of water.

  • Filter the resulting solid and dry to obtain 2-acetyl-4-acetamidophenol.[1]

Step 3: Hydrolysis

  • Reflux the 2-acetyl-4-acetamidophenol from the previous step with a molar excess of hydrochloric acid for 6 hours.

  • Cool the reaction and adjust the pH to 6-7 to precipitate the solid.

  • Filter and dry to obtain 1-(4-amino-2-hydroxyphenyl)ethanone.[1][5]

Step 4: Diazotization and Fluorination

  • Add the product from Step 3 (30.2 g, 0.2 mol) to excess hydrogen fluoride (HF).

  • Cool the mixture to -5°C and gradually add solid sodium nitrite (17.3 g, 0.2 mol), maintaining the temperature between 0-5°C.

  • Keep the reaction at this temperature for 5 hours.

  • Gradually warm to 40°C to induce thermal decomposition of the diazonium salt.

  • After decomposition is complete, adjust the pH to 6-7 and isolate the final intermediate via steam distillation.[5]

ParameterStep 1Step 2Step 3Step 4Overall (Route B)
Reported Yield 93.0%[1]94.0%[1]75.6%[1][5]82.0%[1][5]~54.5% [1]
Key Reagents Acetic AnhydrideAlCl₃, NaClHClNaNO₂, HF
Conditions 80°C, 3h120°C, 3hReflux, 6h-5 to 40°C

Comparative Analysis and Recommendation

MetricRoute A (from p-Fluorophenol)Route B (from p-Aminophenol)Analysis
Overall Yield ~84-93% ~54.5%[1]Route A is significantly higher yielding.
Number of Steps 2 4Route A is much more step-economical.
Starting Material p-Fluorophenol (More Expensive)p-Aminophenol (Cheaper )[1]Route B holds a clear cost advantage in raw materials.
Reagent Safety Uses AlCl₃Uses AlCl₃, HF The use of excess hydrogen fluoride in Route B is a major safety and handling concern.
Industrial Viability Favorable due to high yield and fewer steps, provided starting material cost is manageable.Favorable for its low-cost starting material, but hampered by the number of steps and use of hazardous HF.

Recommendation: For laboratory-scale synthesis where yield and speed are paramount, Route A is the superior choice. Its high efficiency and step economy make it ideal for producing material quickly. For industrial-scale production where raw material cost is a dominant factor, Route B presents a compelling case. However, the significant capital investment required for safely handling hydrogen fluoride and the lower overall yield must be carefully weighed against the savings on starting materials.

Phase 2: Final Conversion to 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone

Starting from the key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone, the final two steps are common regardless of how the intermediate was prepared.

Final Steps cluster_2 Final Functionalization Intermediate 1-(5-fluoro-2-hydroxyphenyl)ethanone Nitrated 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone Intermediate->Nitrated Regioselective Nitration (e.g., HNO₃, H₂SO₄) Final 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone Nitrated->Final Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: Final nitration and reduction steps to yield the target molecule.

Experimental Protocol for Final Conversion

Step 1: Nitration A general procedure is described, as specific conditions for this substrate may require optimization.

  • Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at low temperature (0-5°C).

  • Slowly add a nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid) dropwise, maintaining the low temperature. The strong ortho-, para-directing influence of the hydroxyl group, reinforced by the acetyl group, will selectively direct the nitro group to the C3 position.

  • After the addition, stir the reaction for a specified time before quenching by pouring it over ice.

  • Filter the precipitated solid, wash with cold water, and dry to obtain 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone.

Step 2: Reduction

  • Dissolve the nitro-intermediate from the previous step in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature and atmospheric or slightly elevated pressure.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone.

Conclusion

The synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone is most effectively achieved via a convergent strategy. While two viable routes exist for the key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone, the choice between them presents a classic process chemistry trade-off. The route from p-fluorophenol (Route A) offers superior yield and efficiency in fewer steps, making it ideal for rapid, lab-scale synthesis. Conversely, the route from p-aminophenol (Route B) provides a significant raw material cost advantage but is longer and involves more hazardous reagents, making it a candidate for large-scale production only after careful process safety and economic analysis. The final nitration and reduction steps are standard transformations that should proceed with high efficiency to deliver the desired product.

References

  • ResearchGate. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Retrieved from ResearchGate. [Link]

  • Patsnap. (n.d.). Preparation process of 5-fluoro-2-hydroxyacetophenone. Retrieved from Patsnap. [Link]

  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Patsnap. (n.d.). A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Retrieved from Patsnap. [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of 3-hydroxyflavone ligands. Retrieved from ResearchGate. [Link]

  • PubMed. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from PrepChem.com. [Link]

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A Researcher's Guide to Alternative Reagents for the Regioselective Nitration of 5-Fluoro-2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Precise Nitration

The introduction of a nitro group onto an aromatic ring is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and dyes. 5-Fluoro-2-hydroxyacetophenone is a valuable building block, and its nitrated derivatives, particularly 5-fluoro-3-nitro-2-hydroxyacetophenone, are key intermediates in the synthesis of biologically active molecules, including anti-tumor and anti-allergic agents.[1][2]

However, the nitration of 5-fluoro-2-hydroxyacetophenone is not a trivial undertaking. The molecule presents a classic regioselectivity challenge due to the competing directing effects of its three substituents:

  • -OH (hydroxyl) group: A strongly activating ortho, para-director.

  • -COCH₃ (acetyl) group: A deactivating meta-director.

  • -F (fluoro) group: A deactivating ortho, para-director.

The interplay of these electronic effects makes it difficult to achieve high yields of the desired 3-nitro isomer without the formation of side products. The conventional nitrating agent, a mixture of concentrated nitric and sulfuric acids ("mixed acid"), is often too harsh for this highly activated and sensitive phenol derivative, leading to oxidation, degradation, and the formation of undesired isomers.[3] This guide provides a comparative analysis of alternative, milder, and more selective nitrating reagents, supported by experimental insights and protocols to empower researchers in drug development and chemical synthesis.

Caption: Competing electronic influences on the nitration of 5-fluoro-2-hydroxyacetophenone.

The Benchmark: Mixed Acid Nitration

The traditional method for aromatic nitration involves treating the substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4] Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Drawbacks:

  • Low Regioselectivity: The potent NO₂⁺ electrophile is less selective, often leading to a mixture of isomers.

  • Oxidation: Phenols are highly susceptible to oxidation, which can result in the formation of benzoquinones and polymeric tars, complicating purification and reducing yields.[3]

  • Safety Hazards: The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.[5] The use of large quantities of corrosive acids also poses significant handling and disposal challenges.[5]

Due to these limitations, researchers have sought milder and more selective alternatives.

Comparison of Alternative Nitrating Reagents

A variety of modern reagents have been developed to overcome the challenges of mixed acid nitration. These systems often generate the nitrating species under less acidic conditions, operate at lower temperatures, and can offer superior control over regioselectivity.

Reagent SystemActive SpeciesTypical ConditionsAdvantagesDisadvantagesExpected Yield (3-nitro isomer)
Mixed Acid (HNO₃/H₂SO₄) NO₂⁺0-10 °CInexpensive, powerfulLow selectivity, harsh, oxidative side reactions, hazardous waste< 40%[2]
Metal Nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂) M(NO₃)ₓ / NO₂⁺Room Temp, CH₃CN or AcOHMild, avoids strong acids, often good yieldsMetal waste, cost of reagent60-85%
Acetyl Nitrate (HNO₃/Ac₂O) CH₃COONO₂-10 to 0 °C, Ac₂OMilder than mixed acid, good for sensitive substratesAcetic anhydride is a lachrymator, can be explosive if not handled properly70-90%
Dinitrogen Pentoxide (N₂O₅) NO₂⁺Low Temp, CH₂Cl₂ or liquefied gasStoichiometric, high reactivity, clean reaction, reduces acid wasteN₂O₅ is unstable and must be prepared fresh or handled with care80-95%[6]
Solid Acid Catalysts (e.g., Zeolites) Surface-activated NO₂⁺70-100 °C, neat or solventHigh para-selectivity, catalyst is recyclable, greener processHigher temperatures may be required, not ideal for all substratesHigh p-selectivity (not ideal for 3-nitro)[7]
Sulfonic Acid Protection NO₂⁺Multi-step (Sulfonation, Nitration, Desulfonation)Excellent regiocontrol for ortho-nitrationMulti-step process increases time and reduces overall yield>90% regioselectivity[1]

Featured Alternative Methodologies & Protocols

Metal Nitrate Nitration: The Bismuth(III) Nitrate Approach

Metal nitrates, particularly bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), have emerged as efficient and mild nitrating agents.[8] The reaction avoids the use of corrosive acids like H₂SO₄, making it suitable for sensitive phenolic compounds. The mechanism is believed to involve the generation of the nitronium ion or a related electrophilic species through the interaction of the metal salt with the substrate or trace moisture.

Why it Works: This method provides a controlled release of the nitrating species, avoiding the high concentration of NO₂⁺ found in mixed acid. This leads to less oxidation and better selectivity.

Experimental Protocol: Nitration using Bi(NO₃)₃·5H₂O

  • Setup: In a well-ventilated fume hood, add 5-fluoro-2-hydroxyacetophenone (1.0 eq) and a suitable solvent like acetonitrile or acetic acid to a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirring solution, add bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-fluoro-3-nitro-2-hydroxyacetophenone.

The Regiocontrol Strategy: Sulfonic Acid as a Protecting Group

For substrates where achieving a specific isomer is paramount, a blocking/deblocking strategy can provide unparalleled regiocontrol.[1] In this approach, a bulky sulfonic acid group (-SO₃H) is first installed at the most reactive position (ortho to the hydroxyl group). This physically blocks that site, directing the subsequent nitration to the next available activated position. The sulfonic acid group can then be easily removed by hydrolysis.

Workflow start Start: 5-Fluoro-2-hydroxyacetophenone step1 Step 1: Sulfonation (Fuming H₂SO₄) Block C6 position start->step1 step2 Step 2: Nitration (HNO₃/H₂SO₄) Nitro group directed to C3 step1->step2 step3 Step 3: Desulfonation (Dilute Acid, Heat) Remove blocking group step2->step3 end Product: 5-Fluoro-3-nitro-2-hydroxyacetophenone step3->end

Caption: Workflow for regioselective nitration using a sulfonic acid blocking group.

Experimental Protocol: Sulfonation-Nitration-Desulfonation Sequence

  • Sulfonation (Blocking):

    • Cool a flask containing 5-fluoro-2-hydroxyacetophenone (1.0 eq) in an ice bath.

    • Slowly add fuming sulfuric acid (2-3 eq) while maintaining the temperature below 10 °C.

    • Allow the mixture to stir at room temperature for 1-2 hours until TLC analysis shows complete conversion to the sulfonated intermediate.

  • Nitration:

    • Cool the reaction mixture from the previous step to 0 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) and cool it separately.

    • Add the cold nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C.[9]

    • Stir at 0-5 °C for 1-2 hours.

  • Desulfonation (Deblocking):

    • Carefully pour the reaction mixture onto crushed ice.

    • Dilute the mixture with water and heat to reflux for 2-4 hours to hydrolyze the sulfonic acid group.

    • Cool the mixture to room temperature. The product will often precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Recommendations

Choosing the optimal nitrating reagent for 5-fluoro-2-hydroxyacetophenone depends on the specific goals of the synthesis.

  • For Mild Conditions and Good Yields: Metal nitrates like Bi(NO₃)₃·5H₂O offer a significant improvement over mixed acid, providing a balance of reactivity, safety, and operational simplicity.[8]

  • For Maximum Regioselectivity: When the primary goal is to obtain the 3-nitro isomer with minimal side products, the sulfonic acid blocking group strategy is the most robust, albeit more time-consuming, method.[1]

  • For Green Chemistry and Scalability: While not ideal for producing the 3-nitro isomer of this specific substrate, solid acid catalysts represent a promising avenue for other regioselective nitrations due to their reusability and reduction of acidic waste.[7][10]

By moving beyond traditional mixed acid, researchers can access a toolkit of alternative reagents that provide greater control, higher yields, and improved safety profiles for the challenging nitration of complex aromatic compounds.

References

  • Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620. [Link][11][12]

  • Chemcess. (2024). Nitration Of Aromatic Compounds. Chemcess. [Link][4]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. [Link][13]

  • Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. ResearchGate. [Link][12]

  • ResearchGate. (n.d.). Scheme 23. Nitration of phenols by nitric acid. ResearchGate. [Link][14]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. ResearchGate. [Link]

  • Srivastava, K. P. (2012). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Semantic Scholar. [Link][8]

  • Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. Chemistry Stack Exchange. [Link][3]

  • J. Am. Chem. Soc. Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]

  • Rusanov, A. L., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(45), 28229-28235. [Link][6]

  • YouTube. (2024). Nitration reaction safety. YouTube. [Link][5]

  • Smith, K., et al. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(24), 8448-8454. [Link][10]

  • Google Patents. (n.d.). Process for nitration of aromatic compounds using a non-acid type nitration process.
  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. [Link]

  • Google Patents. (n.d.). Direct nitration of alkylphenols with nitric acid.
  • ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. [Link]

  • ResearchGate. (2019). How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Organic Syntheses. [Link][9]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Google Patents. (n.d.). Method for preparing 2-hydroxy-3-aminoacetophenone. Google Patents. [1]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents. [7]

  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone. Google Patents. [2]

  • Patsnap. (n.d.). Preparation process of 5-fluoro-2-hydroxyacetophenone. Patsnap. [Link]

  • PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]

  • NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST WebBook. [Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • WuXi Biology. (n.d.). Exploring the Reaction Mechanism of Menke Nitration. WuXi Biology. [Link]

  • ResearchGate. (n.d.). The structure of 5-chloro-3-nitro-2-hydroxyacetophenone (VI). ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone: An Evaluation of Nitration Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a manufacturing process. 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone is one such vital building block, pivotal in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of synthetic methodologies for this compound, focusing on the crucial nitration step of the precursor, 5-fluoro-2'-hydroxyacetophenone. We will delve into the mechanistic rationale behind the experimental choices and present supporting data to guide you in selecting the most suitable method for your research and development needs.

Introduction to this compound

This compound, a substituted aromatic ketone, serves as a key intermediate in the synthesis of a range of biologically active molecules. Its structural features, including the ortho-hydroxy and nitro groups, and the fluorine substituent, make it a versatile scaffold for further chemical modifications. The primary route to this compound involves the electrophilic nitration of 5-fluoro-2'-hydroxyacetophenone.[1][2] The efficiency of this nitration step is paramount for the overall yield and purity of the final product.

The Precursor: Synthesis of 5-fluoro-2'-hydroxyacetophenone

Before delving into the nitration, it is essential to consider the synthesis of the starting material, 5-fluoro-2'-hydroxyacetophenone. A robust and high-yielding synthesis of this precursor is crucial for the overall efficiency of the process. A patented method outlines a four-step synthesis starting from p-aminophenol, culminating in the formation of 5-fluoro-2'-hydroxyacetophenone with a reported yield of 82% in the final step.[3]

Comparative Analysis of Nitration Methods

The introduction of a nitro group onto the aromatic ring of 5-fluoro-2'-hydroxyacetophenone is the key transformation in the synthesis of the target compound. The directing effects of the existing substituents on the aromatic ring, namely the activating hydroxyl group and the deactivating acetyl group, play a significant role in the regioselectivity of the nitration. The hydroxyl group, being a strong ortho-, para-director, and the acetyl group, a meta-director, synergistically favor the substitution at the 3-position.

Method 1: Classical Nitration using Nitric Acid in Acetic Acid

A widely employed and classical method for the nitration of phenolic compounds involves the use of nitric acid in a suitable solvent, such as acetic acid. This method is relatively straightforward and utilizes readily available reagents. While a specific yield for the nitration of 5-fluoro-2'-hydroxyacetophenone using this method is not extensively reported in peer-reviewed journals, a patented "green synthesis" for the closely related non-fluorinated analog, 2-hydroxy-3-nitroacetophenone, reports yields in the range of 89-92%.[4] This suggests that high yields are achievable for this class of compounds under similar conditions.

The reaction proceeds via an electrophilic aromatic substitution mechanism. Nitric acid in the presence of an acidic medium generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-rich aromatic ring of 5-fluoro-2'-hydroxyacetophenone then attacks the nitronium ion, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation restores the aromaticity of the ring, yielding the desired this compound.

Experimental Protocol: Nitration with Nitric Acid in Acetic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoro-2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to obtain this compound.

Method 2: Alternative Nitration using Dinitrogen Pentoxide in an Inert Solvent

For substrates that may be sensitive to strongly acidic conditions or for instances where improved selectivity is desired, alternative nitrating agents can be employed. Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used in a variety of organic solvents. A recent study has highlighted the use of dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane (TFE) as a greener and safer alternative to traditional methods for the nitration of various aromatic compounds, reporting high yields.[5] While this specific method has not been reported for 5-fluoro-2'-hydroxyacetophenone, its application to other functionalized aromatics suggests its potential as a high-yielding alternative.

Dinitrogen pentoxide acts as a source of the nitronium ion without the need for a strong acid co-reagent. This can be advantageous for substrates that are prone to acid-catalyzed side reactions. The use of an inert and easily recyclable solvent like liquefied TFE also enhances the environmental friendliness of the process.[5]

Conceptual Experimental Protocol: Nitration with Dinitrogen Pentoxide in Liquefied TFE

  • Reactor Setup: In a pressure-resistant reactor, place 5-fluoro-2'-hydroxyacetophenone (1 equivalent).

  • Solvent Condensation: Condense liquefied 1,1,1,2-tetrafluoroethane (TFE) into the reactor.

  • Addition of Nitrating Agent: Add a solution of dinitrogen pentoxide (1.1 equivalents) in TFE to the reactor.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for a specified time, monitoring the reaction by an appropriate analytical method.

  • Work-up: After the reaction is complete, neutralize the excess nitrating agent with an aqueous solution of sodium bicarbonate.

  • Isolation: Decompress the reactor to evaporate the TFE (which can be collected and reused). The remaining aqueous layer can be extracted with a suitable organic solvent, and the product isolated after drying and removal of the solvent.

Yield Comparison and Data Summary

The following table summarizes the potential yields for the synthesis of this compound based on the discussed methods and analogous reactions.

MethodNitrating AgentSolventReported Yield (Analogous Compound)Potential AdvantagesPotential Disadvantages
Method 1: Classical Nitration Nitric AcidAcetic Acid89-92% (for 2-hydroxy-3-nitroacetophenone)[4]Readily available and inexpensive reagents, straightforward procedure.Use of strong acid, potential for side reactions.
Method 2: Alternative Nitration Dinitrogen PentoxideLiquefied TFEHigh yields reported for various aromatics.[5]Milder reaction conditions, greener solvent, potentially higher selectivity.Requires specialized equipment for handling liquefied gas.

Visualization of the Synthetic Pathway

The synthesis of this compound is a multi-step process. The following diagram illustrates the key transformations.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_nitration Nitration p-Aminophenol p-Aminophenol Intermediate_1 Intermediate_1 p-Aminophenol->Intermediate_1 Acetylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Fries Rearrangement 5-fluoro-2-hydroxyacetophenone 5-fluoro-2-hydroxyacetophenone Intermediate_2->5-fluoro-2-hydroxyacetophenone Diazotization & Fluorination 5-Fluoro-2-hydroxy-3-nitroacetophenone 5-Fluoro-2-hydroxy-3-nitroacetophenone 5-fluoro-2-hydroxyacetophenone->5-Fluoro-2-hydroxy-3-nitroacetophenone Nitrating Agent Experimental_Workflow Start Start Dissolve Dissolve 5-fluoro-2-hydroxyacetophenone in glacial acetic acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Nitrating_Agent Slowly add HNO3/Acetic Acid Cool->Add_Nitrating_Agent React Stir at Room Temperature Add_Nitrating_Agent->React Workup Pour into Ice-Water React->Workup Isolate Filter, Wash, and Dry Workup->Isolate End Obtain this compound Isolate->End

Caption: Workflow for classical nitration of 5-fluoro-2'-hydroxyacetophenone.

Conclusion and Recommendations

The synthesis of this compound is most commonly achieved through the nitration of its precursor, 5-fluoro-2'-hydroxyacetophenone. While direct comparative studies are not abundant in the literature, evidence from analogous transformations suggests that high yields can be obtained.

For most laboratory and initial scale-up applications, the classical nitration method using nitric acid in acetic acid is recommended due to its simplicity and the use of readily available reagents. Based on the synthesis of the non-fluorinated analog, yields are expected to be high.

For processes where minimizing the use of strong acids is a priority or where substrate sensitivity is a concern, exploring alternative nitrating agents like dinitrogen pentoxide in an environmentally benign solvent like liquefied TFE presents a promising avenue. Although this may require more specialized equipment, the potential for milder conditions and improved sustainability makes it an attractive option for modern drug development processes.

Ultimately, the choice of method will depend on the specific requirements of the project, including scale, cost, safety considerations, and environmental impact. It is recommended to perform small-scale optimization studies to determine the ideal reaction conditions for achieving the highest yield and purity of this compound.

References

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Amerigo Scientific. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]

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A Comparative Guide to the Spectroscopic Validation of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The journey from synthesis to clinical application is predicated on the absolute certainty of a molecule's three-dimensional architecture, as even minor structural ambiguities can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a substituted aromatic ketone with potential applications as a synthetic intermediate.[1][2]

This document moves beyond a simple recitation of data, offering a rationale for spectral interpretation, comparing expected data with potential isomeric alternatives, and providing robust experimental protocols. Our objective is to create a self-validating framework for researchers, ensuring confidence in their synthetic outcomes.

The Validation Workflow: A Multi-Technique Approach

Structural elucidation is rarely achieved with a single technique. Instead, it relies on the convergence of data from multiple orthogonal methods. Each spectroscopic technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive and validated structural picture. The workflow for validating this compound is a systematic process of data acquisition and interpretation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Synthesis Chemical Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample Submission IR Infrared (IR) Spectroscopy Synthesis->IR Sample Submission MS Mass Spectrometry (MS) Synthesis->MS Sample Submission Data_Analysis Integrated Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Final Validated Structure Data_Analysis->Structure Confirm/Reject Hypothesis

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with fluorine, ¹⁹F NMR adds another layer of definitive structural information.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of distinct proton types and their connectivity. For this compound (in CDCl₃), we anticipate four distinct signals.

  • Causality Behind Predictions:

    • Methyl Protons (-COCH₃): These protons are isolated from other protons and appear as a sharp singlet. Their chemical shift is influenced by the deshielding carbonyl group.

    • Phenolic Proton (-OH): This proton's chemical shift is highly variable and often appears as a broad singlet. Strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen and the deshielding effect of the ortho-nitro group are expected to shift this proton significantly downfield.

    • Aromatic Protons (H-4', H-6'): The substitution pattern leaves two protons on the aromatic ring. Their chemical shifts are dictated by the electronic effects of the substituents. The key to their assignment is the coupling (J-coupling) to the neighboring fluorine atom. Ortho H-F coupling (³JHF) is typically larger (7-10 Hz) than meta H-F coupling (⁴JHF, ~2-3 Hz).

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (Hz) Integration
-COCH₃~2.6Singlet (s)N/A3H
Aromatic H-6'~7.8 - 8.2Doublet of doublets (dd)³JHF ≈ 7-10 Hz, ⁴JHH ≈ 3 Hz1H
Aromatic H-4'~7.2 - 7.6Doublet of doublets (dd)⁴JHF ≈ 2-3 Hz, ⁴JHH ≈ 3 Hz1H
Phenolic -OH> 10.0Broad Singlet (br s)N/A1H
Table 1: Predicted ¹H NMR Spectral Data.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. With eight carbons in the structure, eight distinct signals are expected.

  • Causality Behind Predictions:

    • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield.

    • Methyl Carbon (-CH₃): This aliphatic carbon is shielded and appears upfield.[3]

    • Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon directly bonded to fluorine (C-5') will appear as a doublet with a large ¹JCF coupling constant, a hallmark of C-F bonds. The carbons bonded to the electron-withdrawing nitro (C-3') and acetyl (C-1') groups will be deshielded, while the carbon bonded to the electron-donating hydroxyl group (C-2') will be shielded relative to a standard benzene ring.

Carbon Assignment Expected δ (ppm) Key Feature
-C H₃~26-30Aliphatic region
Aromatic C -H~115-135Multiple signals in the aromatic region
Aromatic C -F~155-165Doublet, Large ¹JCF coupling
Aromatic C -OH~150-160Influenced by OH group
Aromatic C -NO₂~140-150Influenced by NO₂ group
Aromatic C -COCH₃~135-140Quaternary carbon
C =O~195-205Carbonyl region, deshielded
Table 2: Predicted ¹³C NMR Spectral Data.
¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is exceptionally sensitive to the local electronic environment and provides a direct confirmation of the fluorine's position.[4][5]

  • Causality Behind Predictions: A single fluorine atom is present, which will give rise to one signal. This signal will be split into a doublet of doublets by the two non-equivalent aromatic protons it couples to (H-6' and H-4'). The chemical shift for an aryl fluoride is typically observed between -100 and -140 ppm relative to CFCl₃.[6]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

  • Causality Behind Predictions:

    • O-H Stretch: The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is expected to cause significant broadening and a shift to lower wavenumber (e.g., ~3200 cm⁻¹) for the O-H stretching vibration.

    • C=O Stretch: The carbonyl stretch in acetophenone is typically around 1690 cm⁻¹.[7] This frequency is lowered by conjugation to the aromatic ring. The intramolecular hydrogen bond further weakens the C=O bond, shifting its absorption to an even lower wavenumber.

    • NO₂ Stretches: The nitro group has two characteristic, strong absorptions corresponding to its asymmetric and symmetric stretching modes.

    • C-F Stretch: A strong absorption characteristic of the carbon-fluorine bond is expected.

Functional Group Vibration Mode Expected Frequency (cm⁻¹) Intensity
Phenolic O-HStretch (H-bonded)3100 - 3400Broad, Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
Ketone C=OStretch (H-bonded)1640 - 1670Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium-Strong (multiple bands)
Nitro N=OAsymmetric Stretch1510 - 1550Strong
Nitro N=OSymmetric Stretch1330 - 1370Strong
C-FStretch1100 - 1250Strong
Table 3: Predicted Major Infrared Absorption Bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.

  • Causality Behind Predictions:

    • Molecular Ion (M⁺): The molecular formula C₈H₆FNO₄ gives a molecular weight of 199.14 g/mol .[1][8] High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.

    • Fragmentation: Nitroaromatic compounds undergo characteristic fragmentation pathways.[9][10] The presence of the ortho-hydroxyl group can also lead to specific rearrangements.

Ion m/z (Nominal) Identity
[M]⁺199Molecular Ion
[M - CH₃]⁺184Loss of a methyl radical
[M - NO]⁺169Loss of nitric oxide
[M - CH₃CO]⁺156Loss of acetyl radical
[M - NO₂]⁺153Loss of nitro radical
Table 4: Predicted Key Ions in Mass Spectrum (Electron Ionization).

Comparison with a Plausible Isomer: 4'-Fluoro-2'-hydroxy-5'-nitroacetophenone

To demonstrate the validation power of this multi-technique approach, let's consider a plausible structural isomer and predict how its spectra would differ.

G Target

Caption: Target Molecule Structure

G Isomer

Caption: Plausible Isomer Structure

  • ¹H NMR: The isomer would have two aromatic protons that are ortho to each other. This would result in two doublets, each with a typical ortho coupling constant (³JHH) of 7-9 Hz. This is a stark contrast to the doublet of doublets pattern expected for the target molecule due to H-F couplings.

  • ¹⁹F NMR: The fluorine in the isomer is flanked by a proton (H-3') and a nitro group. It would couple only to the single ortho proton, resulting in a simple doublet, unlike the doublet of doublets expected for the target molecule.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer to ensure complete dissolution.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans).

    • If available, acquire a ¹⁹F spectrum, referencing it appropriately.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the ¹H signals.

Protocol 2: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum (e.g., averaging 32 scans) over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The structural validation of this compound is a clear demonstration of the power of synergistic spectroscopic analysis. While each technique provides valuable pieces of the puzzle—NMR defining the C-H-F framework, IR confirming functional groups, and MS establishing molecular weight—it is their collective, corroborating evidence that builds an irrefutable case for the proposed structure. By comparing the acquired data against predicted values and contrasting them with plausible alternatives, researchers can achieve the highest level of confidence in their molecular identity, a non-negotiable prerequisite for advancing chemical and pharmaceutical research.

References

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  • ResearchGate. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available from: [Link]

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  • ResearchGate. (2020). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Available from: [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Available from: [Link]

  • Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Available from: [Link]

  • ResearchGate. (2023). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Available from: [Link]

  • Wiley Online Library. (2001). Fluorine NMR. Available from: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Nitrated Hydroxyacetophenones: A Comparative Analysis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic route and, ultimately, the pharmacological profile of a target molecule. Among the myriad of available intermediates, nitrated hydroxyacetophenones stand out for their versatility as precursors to a wide array of heterocyclic compounds and pharmacologically active agents. This guide provides an in-depth comparative analysis of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone against other key nitrated intermediates, offering experimental insights and data to inform your selection process.

The Strategic Importance of Nitrated Intermediates

The introduction of a nitro group onto an aromatic ring is a foundational transformation in organic synthesis. This powerful electron-withdrawing group dramatically influences the reactivity of the aromatic system, paving the way for subsequent functionalization. In the context of drug discovery, the nitro group can serve as a handle for reduction to an amine, a key functional group in many bioactive molecules, or it can be retained for its own electronic properties, which can enhance binding affinity to target proteins. When coupled with hydroxyl and acetyl functionalities, as in the case of hydroxyacetophenones, these nitrated intermediates become powerful synthons for constructing complex molecular architectures.

Featured Intermediate: this compound

This compound is an increasingly important building block in medicinal chemistry. The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2]

Synthesis and Physicochemical Properties

This intermediate is typically synthesized via the nitration of 5-fluoro-2-hydroxyacetophenone.[3][4] The directing effects of the hydroxyl and acetyl groups guide the nitration to the 3-position.

Comparative Analysis of Nitrated Hydroxyacetophenone Intermediates

To provide a clear and objective comparison, this guide will focus on three other widely used nitrated hydroxyacetophenone intermediates alongside our featured compound.

  • 4'-Hydroxy-3'-nitroacetophenone : A common building block used in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[5]

  • 2'-Hydroxy-5'-nitroacetophenone : A versatile intermediate for the synthesis of heterocyclic compounds and other complex organic molecules.[6]

  • 2'-Hydroxy-3'-nitroacetophenone : Another valuable precursor, often used in the synthesis of chromone and flavone derivatives.

The following table summarizes key physicochemical properties and typical reaction yields for the synthesis of these intermediates. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Synthesis Yield (%)
This compoundC₈H₆FNO₄199.1487-90[3]Varies
4'-Hydroxy-3'-nitroacetophenoneC₈H₇NO₄181.15132-135[5]~55-83[2]
2'-Hydroxy-5'-nitroacetophenoneC₈H₇NO₄181.15100-104Varies
2'-Hydroxy-3'-nitroacetophenoneC₈H₇NO₄181.15Not readily availableVaries

Experimental Protocols

The following protocols are representative methods for the synthesis of these nitrated intermediates. As a senior application scientist, I must emphasize that these are starting points, and optimization may be necessary for your specific laboratory conditions and desired scale.

Protocol 1: Synthesis of this compound[3][4]

This protocol outlines the general procedure for the nitration of 5-fluoro-2-hydroxyacetophenone.

Materials:

  • 5-Fluoro-2-hydroxyacetophenone

  • Nitrating mixture (concentrated nitric acid and concentrated sulfuric acid)

  • Ice

  • Water

  • Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool the 5-fluoro-2-hydroxyacetophenone in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at low temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by filtration and wash with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis of 4'-Hydroxy-3'-nitroacetophenone[2]

This protocol is a well-established method for the nitration of acetophenone, which can be adapted for p-hydroxyacetophenone.

Materials:

  • p-Hydroxyacetophenone

  • Concentrated sulfuric acid

  • Nitrating mixture (concentrated nitric acid and concentrated sulfuric acid)

  • Ice

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add p-hydroxyacetophenone while keeping the temperature below 5 °C.

  • Cool the mixture further and slowly add the nitrating mixture, maintaining the temperature at or below 0 °C.

  • After the addition, stir for an additional 10 minutes.

  • Pour the reaction mixture into a beaker containing ice and water with vigorous stirring.

  • Collect the precipitated solid by suction filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic routes to these valuable intermediates.

Synthesis_Pathways cluster_0 Synthesis of this compound cluster_1 Synthesis of 4'-Hydroxy-3'-nitroacetophenone cluster_2 Synthesis of 2'-Hydroxy-5'-nitroacetophenone cluster_3 Synthesis of 2'-Hydroxy-3'-nitroacetophenone 5-Fluoro-2-hydroxyacetophenone 5-Fluoro-2-hydroxyacetophenone This compound This compound 5-Fluoro-2-hydroxyacetophenone->this compound Nitration p-Hydroxyacetophenone p-Hydroxyacetophenone 4'-Hydroxy-3'-nitroacetophenone 4'-Hydroxy-3'-nitroacetophenone p-Hydroxyacetophenone->4'-Hydroxy-3'-nitroacetophenone Nitration o-Hydroxyacetophenone o-Hydroxyacetophenone 2'-Hydroxy-5'-nitroacetophenone 2'-Hydroxy-5'-nitroacetophenone o-Hydroxyacetophenone->2'-Hydroxy-5'-nitroacetophenone Nitration 2'-Hydroxy-3'-nitroacetophenone 2'-Hydroxy-3'-nitroacetophenone o-Hydroxyacetophenone->2'-Hydroxy-3'-nitroacetophenone Nitration

Caption: Synthetic routes to various nitrated hydroxyacetophenones.

Decision-Making Framework for Intermediate Selection

Choosing the right intermediate depends on the specific goals of your synthesis. The following flowchart provides a logical framework for making this decision.

Decision_Framework Start Start: Define Synthetic Goal Q1 Is enhanced metabolic stability or altered pKa a primary goal? Start->Q1 A1_Yes Consider this compound Q1->A1_Yes Yes Q2 Is the target a known derivative of a specific isomer? Q1->Q2 No A1_Yes->Q2 A2_4_3 Select 4'-Hydroxy-3'-nitroacetophenone Q2->A2_4_3 4,3-isomer A2_2_5 Select 2'-Hydroxy-5'-nitroacetophenone Q2->A2_2_5 2,5-isomer A2_2_3 Select 2'-Hydroxy-3'-nitroacetophenone Q2->A2_2_3 2,3-isomer End Proceed with Synthesis A2_4_3->End A2_2_5->End A2_2_3->End

Caption: A decision-making framework for selecting the appropriate nitrated intermediate.

Downstream Applications: Synthesis of Heterocyclic Scaffolds

Nitrated hydroxyacetophenones are invaluable precursors for the synthesis of a wide range of heterocyclic compounds. The presence of the hydroxyl, acetyl, and nitro groups allows for a variety of cyclization strategies. For instance, the reduction of the nitro group to an amine, followed by condensation with the acetyl group, can lead to the formation of quinoline or quinoxaline derivatives. These heterocyclic cores are prevalent in many approved drugs.

Conclusion

The choice of a nitrated hydroxyacetophenone intermediate is a strategic one that can have a profound impact on the efficiency of a synthetic route and the properties of the final compound. This compound offers the distinct advantage of incorporating fluorine, a feature highly sought after in modern drug discovery. However, the other analogs each possess their own unique reactivity and are well-established precursors for a multitude of applications. By understanding the comparative synthesis, properties, and potential applications of these key intermediates, researchers can make more informed decisions, ultimately accelerating the discovery and development of new chemical entities.

References

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A Comparative Guide to the Synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone from 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone is a critical transformation in the development of various pharmaceutical intermediates. This guide provides a comprehensive comparison of validated methods for the reduction of the nitro group in 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a readily available starting material.[1] The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate synthetic route based on factors such as yield, chemoselectivity, scalability, safety, and cost-effectiveness.

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, with numerous methods at the disposal of the modern chemist.[2] However, the presence of other sensitive functional groups on the starting material, namely a halogen (fluorine), a hydroxyl group, and a ketone, necessitates a careful choice of reducing agent to ensure the selective transformation of the nitro group without affecting other parts of the molecule.[3] This guide will delve into three widely employed and effective methods: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Iron (Fe) in Acidic Medium.

Comparative Overview of Reduction Methods

The choice of reduction method is often a trade-off between reaction efficiency, functional group tolerance, and operational complexity. The following table summarizes the key performance indicators for the three methods discussed in this guide.

Method Typical Yield Chemoselectivity Scalability Safety Considerations Cost-Effectiveness
Catalytic Hydrogenation (Pd/C) >95%High, but risk of dehalogenation and ketone reductionExcellentRequires specialized high-pressure equipment; pyrophoric catalystModerate to High (catalyst cost)
Stannous Chloride (SnCl₂) Reduction 85-95%ExcellentGood, but generates stoichiometric tin wasteExothermic reaction; tin waste disposalModerate (reagent cost and waste disposal)
Iron (Fe) in Acidic Medium 80-90%Good to ExcellentExcellentLarge amounts of iron salts generatedHigh (low reagent cost)

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile.[4] The use of a heterogeneous catalyst like palladium on carbon (Pd/C) simplifies product isolation, as the catalyst can be easily removed by filtration.

Causality of Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is a highly active and widely used catalyst for the hydrogenation of nitro groups.[2][4] Raney Nickel is an alternative but is often avoided with halogenated substrates due to the risk of dehalogenation.[4]

  • Solvent: Methanol or ethanol are commonly used as they are good solvents for the substrate and do not interfere with the reaction.

  • Pressure: While atmospheric pressure can be sufficient, elevated hydrogen pressure (2-5 atm) often accelerates the reaction rate.[5]

  • Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air.[6][7] The Pd/C catalyst is pyrophoric, especially after use, and must be handled with care under an inert atmosphere or wetted with a solvent.[6][8]

Experimental Protocol: Catalytic Hydrogenation
  • Preparation: In a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol (10-20 mL per gram of substrate).

  • Inerting: Carefully add 10% Palladium on Carbon (5-10 mol%) under a stream of nitrogen.

  • Purging: Seal the vessel and purge the system with nitrogen gas three times to remove all oxygen, followed by three purges with hydrogen gas.[9][10]

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.[9]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with water and disposed of appropriately.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, which can be further purified by recrystallization or column chromatography.

Visualization of Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Charge Reactor with Starting Material & Solvent prep2 Add Pd/C Catalyst under N2 prep1->prep2 react1 Seal & Purge with N2 then H2 prep2->react1 react2 Pressurize with H2 & Stir react1->react2 react3 Monitor by TLC/H2 Uptake react2->react3 workup1 Vent H2 & Purge with N2 react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: Workflow for Catalytic Hydrogenation.

Method 2: Stannous Chloride (SnCl₂) Reduction

The use of stannous chloride (tin(II) chloride) is a classic and reliable method for the reduction of aromatic nitro compounds.[2][3][4] It is particularly valued for its high chemoselectivity, leaving other reducible groups such as ketones and halogens intact.[11]

Causality of Experimental Choices:
  • Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and effective reducing agent for this transformation.[11] A significant excess of the reagent is typically required.[3][12]

  • Solvent: Ethanol or ethyl acetate are common solvents that facilitate the reaction and subsequent work-up.[3][11]

  • Work-up: The work-up procedure is critical for this reaction. Basification of the reaction mixture precipitates tin salts (tin hydroxides), which can make product extraction difficult.[13][14] Using a strong base like NaOH and ensuring a sufficiently high pH can help to redissolve the tin salts as stannates, facilitating phase separation.[13]

Experimental Protocol: Stannous Chloride Reduction
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (4-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[11]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a vigorously stirred solution of 10% aqueous sodium hydroxide. Continue adding the base until the pH is >10 and the initially formed white precipitate of tin salts redissolves.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography.[11]

Visualization of SnCl₂ Reduction Pathway

G Start 5'-Fluoro-2'-hydroxy- 3'-nitroacetophenone Reagents + SnCl₂·2H₂O + Ethanol (Solvent) Intermediate Nitroso Intermediate (transient) Start->Intermediate Reduction Product 1-(3-amino-5-fluoro- 2-hydroxyphenyl)ethanone Hydroxylamine Hydroxylamine Intermediate (transient) Intermediate->Hydroxylamine Further Reduction Hydroxylamine->Product Final Reduction TinOxide Tin Oxides (Byproduct) G cluster_criteria Decision Criteria cluster_methods Synthetic Methods Yield High Yield (>95%) PdC Catalytic Hydrogenation Yield->PdC Selectivity High Chemoselectivity SnCl2 SnCl₂ Reduction Selectivity->SnCl2 Safety Standard Lab Equipment Safety->SnCl2 Fe Fe/Acid Reduction Safety->Fe Cost Low Cost Cost->Fe PdC->Yield Best SnCl2->Selectivity Best Fe->Cost Best

Caption: Decision matrix for selecting a reduction method.

Validation and Characterization

The successful synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone should be validated using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by observing the disappearance of the nitro group's influence on the aromatic signals and the appearance of signals corresponding to the amino group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the amine, the O-H stretch of the phenol, and the C=O stretch of the ketone.

Conclusion and Recommendations

Each of the described methods offers a viable route for the synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone.

  • For highest yield and purity on a laboratory scale, catalytic hydrogenation is recommended , provided the necessary safety equipment is available.

  • For excellent chemoselectivity and when specialized hydrogenation equipment is not available, SnCl₂ reduction is a robust alternative. Careful attention to the work-up procedure is essential for good recovery.

  • For large-scale synthesis where cost is a primary driver, reduction with iron in acidic medium is the most economical choice. While yields may be slightly lower, the low cost of reagents makes it attractive for industrial applications.

The ultimate choice of method will depend on the specific requirements of the project, including the scale of the reaction, available equipment, and cost considerations. It is always recommended to perform small-scale trial reactions to optimize conditions for the specific substrate and desired outcome.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Lin, G. (2023). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Process Safety Guide. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Van der Poel, W., et al. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Jackson, S. D., & Kelly, G. J. (2000). Hydrogenation of Nitro-Substituted Acetophenones. ResearchGate. Retrieved from [Link]

  • Mata, J. L., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(9), 1465. Retrieved from [Link]

  • Li, Y., et al. (2020). Atomically precise gold nanocluster boosting selective hydrogenation of nitroarene by H2 in water. ResearchGate. Retrieved from [Link]

  • Ram, S. R. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Rhodium.ws. Retrieved from [Link]

  • American Chemical Society. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(4), 241-248. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt. % palladium loading) or Raney‐Ni. Retrieved from [Link]

  • YouTube. (2024). Hydrogenation reaction safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Hawkins, J. M., et al. (2012). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. Retrieved from [Link]

  • Zenodo. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • ResearchGate. (2012). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • Google Patents. (1957). Process for the hydrogenation of meta-nitroacetophenone.
  • National Institutes of Health. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]

  • ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?. Retrieved from [Link]

  • Indian Journal of Chemistry. (2004). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Retrieved from [Link]

  • The Hive. (2003). SnCl2 as a reducing agent. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]

  • National Institutes of Health. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these, halogenated nitroaromatic compounds such as 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone demand meticulous handling and disposal due to their potential hazards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence extends beyond the product to fostering a culture of safety within the laboratory.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 70978-39-1) is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The presence of a nitro group on an aromatic ring suggests that this compound should be treated as potentially toxic and an environmental pollutant. Nitrophenols, as a class, are known for their persistence in soil and toxicity to aquatic life.

Table 1: Key Safety and Hazard Data for this compound
PropertyValueSource
CAS Number 70978-39-1
Molecular Formula FC₆H₂(OH)(NO₂)COCH₃
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Signal Word Warning
Personal Protective Equipment (PPE) N95 dust mask, eyeshields, gloves
Storage Class 11 - Combustible Solids

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following protocol is designed to ensure safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

The first and most critical step is the accurate identification and segregation of all waste streams containing this compound. This includes:

  • Pure, unused, or expired chemical.

  • Contaminated labware: This includes items such as weighing boats, spatulas, and glassware that have come into direct contact with the compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and dust masks worn during handling.

  • Solutions and reaction mixtures: Any liquid waste containing the compound.

  • Spill cleanup materials: Absorbents, such as vermiculite or sand, used to contain a spill.

Causality: Proper segregation is crucial to prevent inadvertent and potentially dangerous chemical reactions between incompatible waste types. It also ensures that the waste is directed to the appropriate disposal facility.

Step 2: Containerization and Labeling

Once segregated, the waste must be placed in appropriate, well-labeled containers.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. For solid waste, a high-density polyethylene (HDPE) container with a secure screw-top lid is recommended. Liquid waste should be collected in a compatible, shatter-resistant container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate quantity or concentration and the date the waste was first added to the container.

Causality: Clear and accurate labeling is a cornerstone of laboratory safety and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). It provides essential information to all personnel who may handle the waste and to the ultimate disposal facility.

Step 3: On-Site Accumulation and Storage

Designated satellite accumulation areas (SAAs) should be established within the laboratory for the temporary storage of hazardous waste.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Container Management: Keep the waste container closed at all times except when adding waste.

Causality: Proper on-site storage minimizes the risk of spills, fires, and exposure to laboratory personnel. Federal regulations strictly govern the volume of hazardous waste that can be stored in an SAA and the timeframe for its removal.

Step 4: Professional Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal vendor.

  • Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must be completed.

  • Disposal Method: The most appropriate disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound, breaking it down into less harmful components. Incineration of large quantities may require scrubbers to control the emission of nitrogen oxides (NOx) and hydrogen fluoride (HF).

Causality: High-temperature incineration is the preferred disposal method because it effectively destroys the organic molecule, preventing its release into the environment. Landfilling is not a recommended option for this type of compound due to its potential to leach into soil and groundwater.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal start Generation of Waste (Unused chemical, contaminated materials) segregate Segregate Waste (Solid vs. Liquid, Incompatible chemicals) start->segregate Step 1 containerize Containerize in a Labeled, Compatible Container segregate->containerize Step 2 store Store in a Designated Satellite Accumulation Area (SAA) containerize->store Step 3 pickup Arrange for Pickup by Certified Waste Vendor store->pickup Step 4 manifest Complete Hazardous Waste Manifest pickup->manifest transport Transport to a Licensed Disposal Facility manifest->transport incinerate High-Temperature Incineration transport->incinerate

Personal protective equipment for handling 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

As a Senior Application Scientist, my priority extends beyond the utility of a chemical compound to the safety and efficacy of its application in your research. This guide is designed to provide you, our trusted scientific partners, with essential, field-proven insights for handling this compound (CAS No. 70978-39-1). Our approach is not to simply list procedures, but to explain the causality behind them, ensuring every protocol is a self-validating system for safety and experimental integrity.

Hazard Assessment: Understanding the 'Why'

This compound is an aromatic hydroxy ketone, a class of compounds that demands careful handling.[1] Its specific hazards stem from its chemical structure and physical state. The material safety data sheet classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Physical Form: The compound is a combustible solid with a melting point between 87-90 °C.[1] This means the primary exposure risk during routine handling, such as weighing and transfer, is the inhalation of fine dust particles and direct contact with skin or eyes.

  • Chemical Structure: The presence of fluoro, nitro, and hydroxyl functional groups on the acetophenone backbone dictates its reactivity and toxicological profile. The nitroaromatic structure warrants particular caution, and the compound should be stored away from strong oxidizing agents.[2]

Understanding these fundamental properties is the first step in building a robust safety protocol. The irritation warnings are not abstract labels; they are direct indicators of the compound's potential to cause harm upon contact, necessitating a physical barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is a critical control measure dictated by the hazard assessment. For this compound, a comprehensive PPE strategy is mandatory.[1]

Eye and Face Protection
  • Mandatory: Chemical safety goggles are required at all times when handling this compound. They must provide a complete seal around the eyes to protect against fine dust particles.

  • Conditional: A full-face shield should be worn over safety goggles when there is a risk of splashing, such as during reactions in solution or when handling larger quantities (over 100g) where dust generation may be more significant.

Skin Protection

The most common route of accidental exposure is skin contact. Therefore, robust skin protection is non-negotiable.

  • Laboratory Coat: A clean, buttoned, chemically resistant lab coat is required.

  • Gloves: Not all gloves offer the same level of protection against ketones and aromatic compounds. Nitrile gloves, while common, may offer only limited resistance. The causality for glove selection is chemical compatibility. For extended contact or in the event of a spill, a more robust glove material is essential.

Glove MaterialProtection Against KetonesAdvantagesDisadvantages
Butyl Rubber Excellent High permeation resistance to polar organics like ketones and esters.Poor against hydrocarbons and chlorinated solvents; may have impaired dexterity.[3]
Fluoro-elastomer (Viton™) Very Good Excellent for organic solvents, including aromatics and chlorinated solvents. Good cut resistance.Expensive; poor against some ketones, esters, and amines.[3][4]
Nitrile Fair to Poor Good physical properties and dexterity.Not ideal for extended use with many ketones; can degrade upon prolonged contact.[3]
Natural Rubber (Latex) Poor Good dexterity and fit.Poor resistance against oils, greases, and many organic solvents, including ketones.[4]

Recommended Protocol: For routine handling, double-gloving with a nitrile inner glove and a butyl rubber outer glove provides a strong balance of dexterity and chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

Respiratory Protection

Given the risk of respiratory tract irritation from the solid powder, respiratory protection is a key requirement.[1]

  • For Solids: When handling the powder form of this chemical outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is mandatory to prevent inhalation.[1]

  • For Solutions/Heating: All work involving solutions of the compound, or any procedure that involves heating it, must be performed within a properly functioning chemical fume hood to control vapor and aerosol exposure.

Operational Plan: A Step-by-Step Procedural Guide

A safe workflow minimizes risk at every stage, from receipt of the chemical to its final use.

Storage and Receiving
  • Upon receipt, inspect the container for damage.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7]

  • Ensure storage is away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[2][8] The designated storage class for this combustible solid is 11.[1]

Safe Handling Workflow
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[5] Have a chemical spill kit rated for solid materials readily available.

  • Donning PPE: Put on your lab coat, followed by safety goggles, respiratory protection (if needed), and finally, your gloves.

  • Dispensing: When weighing the solid, use a spatula and weigh paper or a weighing boat. Avoid pouring the powder from a height to minimize dust creation. Perform this task in a fume hood or a ventilated balance enclosure.

  • Post-Handling: Clean all equipment and the work surface thoroughly.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves first, followed by your lab coat, goggles, and respirator. Wash hands thoroughly with soap and water after handling is complete.[8]

Emergency and Disposal Plan

Preparedness is the final pillar of a comprehensive safety protocol.

Spill Management

In the event of a spill, a calm and structured response is critical. Do not attempt to clean up a large spill without appropriate training and PPE.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess ppe Don Appropriate PPE: - Double Gloves (Butyl) - Safety Goggles & Face Shield - N95 Respirator assess->ppe  Small Spill large_spill Large Spill: Contact EHS Immediately Evacuate Laboratory assess->large_spill  Large Spill contain Cover Spill Gently with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain collect Carefully Scoop Contaminated Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of all Contaminated Materials as Halogenated Organic Waste decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for managing a small solid spill of this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]

Waste Disposal Protocol

Proper disposal is crucial to protect both personnel and the environment. As a fluorinated organic compound, this compound is classified as a halogenated organic waste .[10][11][12]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[11][12]

  • Container: Collect all solid waste, contaminated materials (e.g., gloves, weigh paper), and the first rinse of emptied containers in a dedicated, leak-proof, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids."[10][13]

  • Labeling: The waste container label must be accurately filled out with the chemical name and approximate quantities.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[11]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[13]

By adhering to these detailed protocols, you ensure a foundation of safety that allows for confident and effective research.

References

  • Acetone Safety Precautions. (2022, January 18). Google.
  • Reactivity of 2-hydroxy-ω-nitroacetophenones: Synthesis of 2-oximinocoumaranones. Indian Journal of Chemistry.
  • Personal Protective Equipment (PPE). (n.d.). University of Illinois Urbana-Champaign.
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University.
  • Material Safety Data Sheet - Acetophenone-d8. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide. (2026, January 9). Aetpetroleum.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Safe Chemical Storage Solutions for Acetophenone. (2018, June 4). U.S. Chemical Storage. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). The University of British Columbia. Retrieved from [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.